Ceftazidime sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O7S2.Na/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);/q;+1/p-1/b26-13-;/t14-,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEWDSDYUSEQML-ROMZVAKDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)[O-])ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)[O-])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N6NaO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73547-61-2 | |
| Record name | Ceftazidime sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073547612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFTAZIDIME SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMC30V039K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ceftazidime Sodium's Mechanism of Action on Bacterial Cell Walls: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of ceftazidime sodium, a third-generation cephalosporin antibiotic, on bacterial cell walls. The document details its interaction with penicillin-binding proteins (PBPs), the subsequent inhibition of peptidoglycan synthesis, and the ultimate bactericidal effect. This guide incorporates quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deep understanding of ceftazidime's molecular interactions and its consequences for bacterial viability.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Ceftazidime exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1] The structural integrity of the bacterial cell wall, which is essential for survival, is primarily maintained by a polymer called peptidoglycan.[1] The final and crucial step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[1]
Ceftazidime, a β-lactam antibiotic, mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain. This structural similarity allows ceftazidime to bind to the active site of PBPs, forming a stable acyl-enzyme intermediate. This effectively inactivates the PBP, preventing it from carrying out its essential cross-linking function. The inhibition of peptidoglycan cross-linking weakens the cell wall, rendering the bacterium susceptible to osmotic lysis and leading to cell death.[2]
Penicillin-Binding Protein (PBP) Affinity and Specificity
The efficacy of ceftazidime is largely determined by its binding affinity for specific PBPs in different bacterial species. Ceftazidime exhibits a high affinity for PBP-3 in Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa.[3][4] Inhibition of PBP-3 is primarily associated with the disruption of bacterial cell division, leading to the formation of filamentous cells before lysis.[3] At higher, therapeutically achievable concentrations, ceftazidime also inhibits PBPs 1a and 1b, which are essential for cell elongation, resulting in rapid cell lysis.[3]
In Gram-positive bacteria like Staphylococcus aureus, ceftazidime demonstrates high affinity for PBP-1 and PBP-2, and to a lesser extent, PBP-3.[3]
Quantitative Data on PBP Binding Affinity
The following table summarizes the 50% inhibitory concentrations (IC50) of ceftazidime for various PBPs in key bacterial pathogens. The IC50 value represents the concentration of ceftazidime required to inhibit 50% of the PBP activity.
| Bacterial Species | Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |
| Escherichia coli | PBP-1a | 1.1 |
| PBP-1b | >8 | |
| PBP-2 | >8 | |
| PBP-3 | ≤0.07 | |
| PBP-4 | >8 | |
| PBP-5/6 | >8 | |
| Pseudomonas aeruginosa | PBP-1a | 0.2 - 0.3 |
| PBP-1b | Not Determined | |
| PBP-2 | >32 | |
| PBP-3 | 0.1 | |
| PBP-4 | >32 | |
| PBP-5/6 | Not Determined | |
| Staphylococcus aureus | PBP-1 | High Affinity |
| PBP-2 | High Affinity | |
| PBP-3 | Lower Affinity |
Experimental Protocols
Penicillin-Binding Protein (PBP) Competition Assay
This assay is used to determine the affinity of ceftazidime for specific PBPs.
Methodology:
-
Membrane Preparation:
-
Grow bacterial cells (e.g., E. coli, P. aeruginosa, S. aureus) to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash the pellet with a suitable buffer (e.g., 10 mM Tris, pH 8).
-
Lyse the cells using a French press or sonicator.
-
Perform a low-speed centrifugation to remove intact cells and cellular debris.
-
Pellet the cell membranes by high-speed ultracentrifugation.
-
Wash the membrane pellet and resuspend it in a storage buffer for storage at -70°C.
-
-
Competition Binding:
-
Prepare serial dilutions of ceftazidime.
-
In a microtiter plate, incubate the prepared bacterial membranes with the various concentrations of ceftazidime for a defined period (e.g., 10 minutes at 30°C) to allow for binding to the PBPs.
-
Add a fluorescently labeled penicillin, such as Bocillin-FL, at a fixed concentration to the membrane-ceftazidime mixture and incubate for an additional 10 minutes. Bocillin-FL will bind to any PBPs not already occupied by ceftazidime.
-
-
Detection and Analysis:
-
Stop the binding reaction by adding sodium dodecyl sulfate (SDS) sample buffer.
-
Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
Quantify the fluorescence intensity of each PBP band.
-
The IC50 value is determined by plotting the percentage of inhibition of Bocillin-FL binding against the concentration of ceftazidime.
-
Peptidoglycan Synthesis Inhibition Assay
This assay measures the direct impact of ceftazidime on the synthesis of peptidoglycan.
Methodology:
-
Preparation of Permeabilized Cells:
-
Grow bacterial cells to the mid-logarithmic phase.
-
Harvest and wash the cells.
-
Permeabilize the cells by treatment with ether or by freeze-thawing in an osmotically stabilizing buffer. This allows the uptake of radiolabeled peptidoglycan precursors.
-
-
Inhibition Assay:
-
Incubate the permeabilized cells with various concentrations of ceftazidime.
-
Add a radiolabeled peptidoglycan precursor, such as 14C-labeled UDP-N-acetylglucosamine (UDP-GlcNAc), to the cell suspension.
-
Allow the peptidoglycan synthesis reaction to proceed for a defined time.
-
-
Quantification of Peptidoglycan Synthesis:
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate the newly synthesized, insoluble peptidoglycan.
-
Collect the precipitate by filtration.
-
Wash the filter to remove any unincorporated radiolabeled precursors.
-
Measure the amount of radioactivity incorporated into the precipitant using a scintillation counter.
-
The level of inhibition is calculated by comparing the radioactivity in the ceftazidime-treated samples to that of an untreated control.
-
Visualizing the Mechanism and Workflows
Signaling Pathway of Ceftazidime's Action
Caption: Ceftazidime inhibits peptidoglycan synthesis leading to cell lysis.
Experimental Workflow for PBP Competition Assay
Caption: Workflow for determining PBP binding affinity of ceftazidime.
Logical Relationship of PBP Inhibition to Cell Death
Caption: Logical flow from PBP inhibition by ceftazidime to bacterial cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinctive Binding of Avibactam to Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Purification of Ceftazidime Sodium: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and purification processes for ceftazidime sodium, a third-generation cephalosporin antibiotic. The following sections outline the core chemical transformations, experimental protocols, and purification strategies employed in the manufacturing of this critical therapeutic agent.
Synthesis of Ceftazidime
The industrial synthesis of ceftazidime is a multi-step process that typically begins with 7-aminocephalosporanic acid (7-ACA), a readily available starting material derived from the fermentation of Cephalosporium acremonium. The overall synthesis can be conceptually divided into two key stages: the formation of the cephem nucleus with the desired C-3 substituent, and the subsequent acylation at the C-7 position to introduce the characteristic side-chain.
A common synthetic route involves the preparation of the key intermediate, 7-amino-3-(1-pyridiniummethyl)-3-cephem-4-carboxylate (7-APCA), followed by its reaction with an activated form of the ceftazidime side-chain.[1]
Synthesis of 7-amino-3-(1-pyridiniummethyl)-3-cephem-4-carboxylate (7-APCA) from 7-ACA
The conversion of 7-ACA to 7-APCA involves the substitution of the acetoxy group at the C-3 position with a pyridine moiety. This is typically achieved through a series of reactions involving silylation, iodination, and subsequent nucleophilic substitution by pyridine.[1][2]
Experimental Protocol: Synthesis of 7-APCA Dihydrochloride Monohydrate [2]
-
Silylation: In a dry 500 mL four-necked flask, 50 g (0.184 mol) of 7-ACA and 38 g of hexamethyldisilazane are heated to reflux for 8 hours.
-
Iodination: The mixture is cooled to 8°C ± 2°C, and 10 g (0.11 mol) of aniline is added, followed by stirring for 0.5 hours. Subsequently, 42 g (0.21 mol) of iodotrimethylsilane is added, and the reaction is stirred for 3 hours. The reaction progress is monitored by HPLC to check for the consumption of 7-ACA.
-
Pyridine Substitution: After completion of the iodination, the reaction mixture is cooled to below -10°C, and 18 g (0.228 mol) of pyridine is added. The reaction is stirred for 4 hours while maintaining the temperature.
-
Hydrolysis and Crystallization: The reaction is cooled to -35°C, and 150 mL of 15% HCl in isopropanol is added dropwise, followed by stirring for 30 minutes. 100 mL of purified water is then added, and the layers are separated. The aqueous phase is extracted again with 40 mL of purified water. The combined aqueous phases are treated with 500 mL of acetone at 5°C to 10°C to induce crystallization. The crystals are allowed to grow for 1 hour.
-
Isolation: The crystalline product is collected by filtration, washed with acetone, and dried under vacuum.
Synthesis of Ceftazidime Active Ester
The side chain of ceftazidime, (Z)-2-(2-aminothiazol-4-yl)-2-(2-carboxypropoxyimino)acetic acid, is typically activated to facilitate its coupling with the 7-APCA intermediate. This activation often involves the formation of an active ester, such as a thioester.
Experimental Protocol: Synthesis of Ceftazidime Active Ester [3]
-
Reaction Setup: In a suitable reaction vessel, 19.8 g of the ceftazidime side-chain acid is combined with N,N'-dimethylformamide (DMF).
-
Activation: Thionyl chloride is added to the mixture, and the reaction is stirred to form the acid chloride.
-
Ester Formation: 2-mercaptobenzothiazole is then added to the reaction mixture to form the active thioester.
-
Isolation: The resulting ceftazidime active ester is isolated by precipitation and filtration, followed by washing and drying. The yield for this step is reported to be around 86.8%.[3]
Acylation of 7-APCA with Ceftazidime Active Ester
The final step in the synthesis of the ceftazidime molecule is the coupling of the 7-APCA intermediate with the activated side-chain ester. This acylation reaction forms the amide bond at the C-7 position of the cephem nucleus.
Experimental Protocol: Synthesis of Ceftazidime Dihydrochloride [2]
-
Reaction Setup: In a dry 1000 mL four-necked bottle, 40 g (0.104 mol) of 7-APCA dihydrochloride monohydrate and 55 g (0.115 mol) of the ceftazidime active ester are suspended in 400 mL of dichloromethane.
-
Acylation: The mixture is cooled to 0-5°C, and 40 g (0.4 mol) of triethylamine is added dropwise over approximately 15 minutes. The reaction is stirred for 6 hours at this temperature.
-
Isolation of Ceftazidime Axetil Intermediate: The reaction mixture is filtered, and the solid is washed with 100 mL of dichloromethane and dried at 45°C to yield ceftazidime axetil as an intermediate.
-
Hydrolysis: 62 g of the ceftazidime axetil intermediate is added to a mixture of 50 g of formic acid and 50 mL of concentrated hydrochloric acid at 20-25°C and stirred for 3-4 hours.
-
Crystallization and Isolation: After the hydrolysis is complete, 600 mL of acetone is added dropwise to induce crystallization. The crystal slurry is aged for 1 hour, then cooled to 5-10°C and aged for another 1.5 hours. The product is collected by filtration, washed with acetone, and vacuum-dried at 45°C to yield ceftazidime dihydrochloride.
Purification of Ceftazidime
The crude ceftazidime obtained from the synthesis process contains various impurities, including starting materials, by-products, and degradation products. Therefore, a robust purification process is essential to obtain the final active pharmaceutical ingredient (API) with the required purity and stability. The most common method for purifying ceftazidime is through the crystallization of its pentahydrate form.[4]
Crystallization of Ceftazidime Pentahydrate
The crystallization of ceftazidime pentahydrate is a critical step that significantly impacts the purity, stability, and physical properties of the final product. The process typically involves dissolving the crude ceftazidime in an aqueous solution, followed by controlled pH adjustment to induce crystallization.
Experimental Protocol: Controlled Crystallization of Ceftazidime Pentahydrate [4]
-
Dissolution: An aqueous solution of ceftazidime is prepared by adjusting the pH of a cold aqueous suspension or a solution of a ceftazidime salt to about 5.5 to 6.5. The temperature is maintained between 5°C and 15°C.
-
Acidification and Nucleation: The cold aqueous solution is then acidified to a pH of about 4.0 to 4.7, which is the optimal range for the nucleation of ceftazidime pentahydrate crystals.
-
Controlled Crystallization: During the crystallization process, the pH of the solution is carefully maintained at the optimal nucleation pH by the controlled addition of an acid, such as phosphoric acid or hydrochloric acid. This controlled pH is crucial for obtaining high-quality crystals.
-
Isolation and Drying: Once the crystallization is complete, the crystals are harvested by filtration, washed with cold water and then with acetone, and finally air-dried.
Quantitative Data
The following tables summarize the quantitative data reported in various sources for the synthesis and purification of ceftazidime.
| Step | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Synthesis of 7-APCA | 7-ACA | 7-APCA Dihydrochloride Monohydrate | Hexamethyldisilazane, Aniline, Iodotrimethylsilane, Pyridine, HCl/Isopropanol, Acetone | - | Reflux, 8, -10, -35, 5-10 | 8, 0.5, 3, 4, 1 | - | - | [2] |
| Acylation | 7-APCA Dihydrochloride Monohydrate | Ceftazidime Axetil | Ceftazidime Active Ester, Triethylamine | Dichloromethane | 0-5 | 6 | - | - | [2] |
| Hydrolysis | Ceftazidime Axetil | Ceftazidime Dihydrochloride | Formic Acid, Concentrated HCl, Acetone | - | 20-25, 5-10 | 3-4 | - | - | [2] |
| Crystallization | Ceftazidime Dihydrochloride | Ceftazidime Pentahydrate | Acid (e.g., HCl) | Water | 5-15 | - | - | >99 | [4] |
Impurities
During the synthesis and storage of ceftazidime, several impurities can be formed. These can arise from starting materials, intermediates, side reactions, or degradation of the final product. Common impurities include pyridine, delta-2-ceftazidime, and other related substances.[5] The levels of these impurities are strictly controlled by pharmacopeial monographs.
High-performance liquid chromatography (HPLC) is the primary analytical technique used for the detection and quantification of ceftazidime and its impurities.[6][7][8]
Visualizations
Ceftazidime Synthesis Workflow
Caption: Overall workflow for the synthesis of ceftazidime.
Ceftazidime Purification Workflow
Caption: Purification workflow for ceftazidime pentahydrate.
References
- 1. CN102286003A - Synthesis method of ceftazidime - Google Patents [patents.google.com]
- 2. Synthesis method of ceftazidime - Eureka | Patsnap [eureka.patsnap.com]
- 3. Page loading... [wap.guidechem.com]
- 4. US4659813A - Crystallization process for ceftazidime derivative - Google Patents [patents.google.com]
- 5. jfda-online.com [jfda-online.com]
- 6. benchchem.com [benchchem.com]
- 7. tsijournals.com [tsijournals.com]
- 8. [Determination of ceftazidime and impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Intrinsic Antimicrobial Spectrum of Ceftazidime Sodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftazidime is a third-generation cephalosporin antibiotic renowned for its potent activity against a wide range of clinically significant bacteria, most notably Pseudomonas aeruginosa.[1][2] As a semisynthetic, broad-spectrum beta-lactam antibiotic, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[3][4][5] This technical guide provides a comprehensive overview of the intrinsic antimicrobial spectrum of ceftazidime sodium, detailing its activity against Gram-positive, Gram-negative, and anaerobic bacteria. The document includes quantitative data on its efficacy, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows.
Antimicrobial Spectrum of Ceftazidime
Ceftazidime exhibits a broad spectrum of activity, with a marked potency against Gram-negative bacilli, including many Enterobacteriaceae and Pseudomonas aeruginosa.[6][7] Its activity against Gram-positive organisms is generally less pronounced than that of earlier-generation cephalosporins.[1][6] Furthermore, ceftazidime's efficacy against anaerobic bacteria is variable.[8]
Gram-Negative Bacteria
Ceftazidime is highly active against a wide array of Gram-negative aerobic bacteria. This includes most Enterobacteriaceae, such as Escherichia coli, Klebsiella spp., Proteus spp., Enterobacter spp., Citrobacter spp., and Serratia spp.[9] A key feature of ceftazidime is its stability against many beta-lactamases produced by these organisms.[6][10] Its most notable activity is against Pseudomonas aeruginosa, a challenging opportunistic pathogen.[1][2][9]
Table 1: In Vitro Activity of Ceftazidime against Key Gram-Negative Bacteria
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Pseudomonas aeruginosa | 2 | 8 - >32 |
| Escherichia coli | ≤0.12 - 0.25 | 0.25 - >32 |
| Klebsiella pneumoniae | 0.25 | >32 |
| Enterobacter cloacae | >8 | >8 |
| Serratia marcescens | 0.12 | 1 |
| Proteus mirabilis | 0.25 | 0.5 |
| Haemophilus influenzae | 0.015 | - |
Note: MIC values can vary depending on the study, geographical location, and time period of isolate collection.
Gram-Positive Bacteria
The activity of ceftazidime against Gram-positive bacteria is more limited. While it shows some activity against certain streptococci, such as Streptococcus pneumoniae and Streptococcus pyogenes, it is less effective against Staphylococcus aureus compared to first and second-generation cephalosporins.[1][6] Ceftazidime is not active against methicillin-resistant Staphylococcus aureus (MRSA) or Enterococcus species.[1][11]
Table 2: In Vitro Activity of Ceftazidime against Key Gram-Positive Bacteria
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Staphylococcus aureus (methicillin-susceptible) | 8 | - |
| Streptococcus pneumoniae | - | 0.5 |
| Streptococcus pyogenes | - | - |
| Enterococcus faecalis | Inactive | Inactive |
Note: Data for some Gram-positive organisms is limited as ceftazidime is not the primary agent for these infections.
Anaerobic Bacteria
Ceftazidime's activity against anaerobic bacteria is variable. It demonstrates good activity against some anaerobic cocci like Peptostreptococcus and Propionibacterium.[12][13] However, its efficacy against the Bacteroides fragilis group, which are common anaerobic pathogens, is limited, particularly against β-lactamase producing strains.[8][12][13] It is also less active against Clostridium species other than Clostridium perfringens.[12][13]
Table 3: In Vitro Activity of Ceftazidime against Key Anaerobic Bacteria
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Bacteroides fragilis | 8 - 64 | 16 - >128 |
| Clostridium perfringens | Readily inhibited | Readily inhibited |
| Peptostreptococcus spp. | Readily inhibited | Readily inhibited |
| Fusobacterium spp. (variable) | - | - |
Note: "Readily inhibited" indicates general susceptibility, but specific MIC50/90 values are not consistently reported.
Mechanism of Action
Ceftazidime, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4][14] This process involves the following key steps:
-
Penetration of the Bacterial Cell Wall: In Gram-negative bacteria, ceftazidime must first pass through the outer membrane porin channels to reach its target in the periplasmic space.
-
Binding to Penicillin-Binding Proteins (PBPs): Once in the periplasm, ceftazidime covalently binds to and inactivates essential PBPs.[3][14] These enzymes are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. Ceftazidime has a high affinity for PBP-3 in Gram-negative bacteria.[14]
-
Inhibition of Peptidoglycan Synthesis: The inactivation of PBPs disrupts the cross-linking of peptidoglycan chains.
-
Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
Figure 1. Signaling pathway of Ceftazidime's mechanism of action.
Mechanisms of Resistance
Bacterial resistance to ceftazidime can emerge through several mechanisms:
-
Production of β-Lactamases: This is the most common mechanism of resistance.[15] Bacteria may produce enzymes called β-lactamases that hydrolyze the β-lactam ring of ceftazidime, rendering it inactive. This includes extended-spectrum β-lactamases (ESBLs) and chromosomal AmpC β-lactamases.[1][15]
-
Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their affinity for ceftazidime, preventing the drug from effectively inhibiting cell wall synthesis.
-
Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria can restrict the entry of ceftazidime into the periplasmic space.[16]
-
Efflux Pumps: Some bacteria possess efflux pumps that actively transport ceftazidime out of the cell, preventing it from reaching its target PBPs.
Experimental Protocols for Determining Antimicrobial Spectrum
The in vitro activity of ceftazidime is primarily determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Standardized methods for MIC determination are provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (CLSI Guideline)
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound powder
-
Bacterial isolates
-
Sterile saline or broth
-
McFarland turbidity standards (0.5)
-
Inoculator
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of ceftazidime and perform serial twofold dilutions in CAMHB to achieve the desired concentration range in the microtiter plate wells.
-
Inoculum Preparation: From a pure culture of the test organism grown overnight on an appropriate agar plate, select 3-5 well-isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of ceftazidime that completely inhibits visible growth of the organism.
Agar Dilution Method (EUCAST Guideline)
The agar dilution method involves incorporating the antimicrobial agent into an agar medium upon which the bacterial isolates are then inoculated.
Materials:
-
Mueller-Hinton Agar (MHA)
-
This compound powder
-
Bacterial isolates
-
Sterile saline or broth
-
McFarland turbidity standards (0.5)
-
Inoculum replicating apparatus (e.g., Steers replicator)
-
Petri dishes
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial-Containing Agar Plates: Prepare a series of MHA plates containing serial twofold dilutions of ceftazidime. A control plate with no antibiotic should also be prepared.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation: Using an inoculum replicating apparatus, spot-inoculate the surface of each agar plate with the standardized bacterial suspensions.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of ceftazidime at which there is no visible growth, a faint haze, or one or two colonies.
Figure 2. Experimental workflow for MIC determination.
Conclusion
This compound remains a critical antibiotic, particularly for the treatment of infections caused by Pseudomonas aeruginosa and other multidrug-resistant Gram-negative bacteria. A thorough understanding of its intrinsic antimicrobial spectrum, mechanism of action, and potential for resistance is essential for its judicious use in clinical and research settings. The standardized methodologies for susceptibility testing outlined in this guide are fundamental for accurately assessing its in vitro efficacy and for ongoing surveillance of resistance patterns. This knowledge is paramount for drug development professionals in the quest for novel antimicrobial agents and strategies to combat the growing threat of antibiotic resistance.
References
- 1. Ceftazidime, a pseudomonas-active cephalosporin: in-vitro antimicrobial activity evaluation including recommendations for disc diffusion susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Antimicrobial Susceptibility of Clinical Isolates of Bacteroides fragilis Group Organisms Recovered from 2009 to 2012 in a Korean Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility of Invasive Streptococcus pneumoniae Isolates in Portugal over an 11-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 8. Bacteroides fragilis Group | Johns Hopkins ABX Guide [hopkinsguides.com]
- 9. Predicting Oral Beta-lactam susceptibilities against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Susceptibilities of the Bacteroides fragilis Group Species: Change in Isolation Rates Significantly Affects Overall Susceptibility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibilities of Peptostreptococcus anaerobius and the Newly Described Peptostreptococcus stomatis Isolated from Various Human Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 14. First National Survey of Antibiotic Susceptibility of the Bacteroides fragilis Group: Emerging Resistance to Carbapenems in Argentina - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Ceftazidime Sodium in Aqueous Solution: A Technical Guide to Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Ceftazidime sodium, a third-generation cephalosporin antibiotic, is a cornerstone in the treatment of severe bacterial infections. However, its efficacy is intrinsically linked to its stability, particularly in aqueous solutions where it is susceptible to degradation. This technical guide provides an in-depth exploration of the degradation pathways of this compound, offering a critical resource for researchers and professionals involved in its study and formulation. By understanding the mechanisms of degradation, strategies can be developed to enhance its stability and ensure optimal therapeutic outcomes.
Core Degradation Pathways
The degradation of ceftazidime in aqueous solutions is a multifaceted process influenced by several environmental factors, primarily pH, temperature, and light. The principal degradation pathways involve the hydrolysis of the β-lactam ring, a characteristic feature of penicillin and cephalosporin antibiotics, and the cleavage of the C-3 side chain, which results in the formation of pyridine.[1][2][3] Additionally, epimerization at the C-6 or C-7 position can occur, particularly in basic conditions.[1][2]
The hydrolysis of the β-lactam ring is a critical degradation route, as it inactivates the antibacterial activity of the molecule.[4] This reaction is catalyzed by hydroxyl ions, and its rate is therefore highly dependent on the pH of the solution.[1] The cleavage of the pyridinium group from the C-3' position is another significant degradation pathway, leading to the formation of pyridine, a potentially toxic compound.[5][6][7][8] The rate of pyridine formation is also influenced by temperature and the concentration of the ceftazidime solution.[5][6][9]
Under acidic and neutral conditions, the opening of the β-lactam ring can occur concurrently with the production of pyridine and methylene derivatives.[1] In basic solutions, the formation of a C-7 epimer of ceftazidime has been observed.[1] At elevated temperatures, ceftazidime degradation can lead to the formation of [(2-amino-4-thiazolyl) (1-carboxy-1-methylethoxy) imino] acetyl-ethanal and a Δ-2 isomer of ceftazidime, alongside pyridine.[10]
dot
Caption: Primary degradation pathways of ceftazidime in aqueous solution.
Quantitative Analysis of Degradation
The stability of ceftazidime is quantifiable and is significantly affected by the storage conditions. The following tables summarize the degradation of ceftazidime under various temperature and light conditions.
Table 1: Effect of Temperature on Ceftazidime Stability in Aqueous Solution
| Concentration (% w/v) | Temperature (°C) | Incubation Time (h) | Remaining Ceftazidime (%) | Reference |
| 12 | 25 | 24 | >90 | [10] |
| 12 | 37 | 24 | <90 | [10] |
| 4-12 | ≤25 | 24 | >90 | [11][12] |
| 10 mg/mL | 4 | 28 days | Stable | [13] |
| 10 mg/mL | 25 | <28 days | Decreased | [13] |
| 1 mg/mL | 4 | 17 days | >90 | [14] |
| 1 mg/mL | 25 | 72 hours | >90 | [14] |
| 100 & 200 mg/mL | 4 | 96 hours | >90 | [15] |
| 100 & 200 mg/mL | 21-23 | 8 hours | >90 | [15] |
Table 2: Effect of Light on Ceftazidime Stability in Normal Saline Solution
| Exposure Time (h) | Drug Concentration Reduction (%) | Reference |
| 6 | 1.69 | [16] |
| 12 | 4.44 | [16] |
| 24 | 7.19 | [16] |
Experimental Protocols for Degradation Studies
To investigate the degradation of ceftazidime, forced degradation studies are essential. These studies expose the drug to stress conditions to accelerate degradation and identify potential degradation products.
Forced Degradation Protocol
This protocol outlines a general procedure for conducting forced degradation studies on ceftazidime.
1. Preparation of Stock Solution:
-
Prepare a stock solution of ceftazidime at a concentration of 1 mg/mL in a suitable solvent, such as water or a 50:50 mixture of acetonitrile and water.[3]
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N hydrochloric acid. Heat the mixture at 60°C for 30 minutes. After incubation, cool the solution to room temperature and neutralize with 0.1 N sodium hydroxide.[3]
-
Base Hydrolysis: To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N sodium hydroxide. Heat the mixture at 60°C for 30 minutes. After incubation, cool the solution to room temperature and neutralize with 0.1 N hydrochloric acid.[3]
-
Oxidative Degradation: To 1 mL of the ceftazidime stock solution, add 1 mL of 20% hydrogen peroxide (H₂O₂). Keep the solution at 60°C for 30 minutes.[3]
-
Thermal Degradation: Place the ceftazidime stock solution in a hot air oven at a controlled temperature (e.g., 45°C or 60°C) for a specified duration.[3][17][18]
-
Photodegradation: Expose the ceftazidime stock solution to UV radiation (e.g., 254 nm) and visible radiation for a defined period.[17]
3. Sample Analysis:
-
After the exposure period, dilute the stressed samples with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate and quantify the intact ceftazidime from its degradation products.[3]
HPLC Method for Ceftazidime and Degradation Products
A robust HPLC method is crucial for the accurate analysis of ceftazidime and its degradation products.
-
Column: Lichrosorb 100RP-18 (25 cm x 0.4 cm, 5-μm pore size) with a Novapack C18 precolumn.[10]
-
Mobile Phase: Isocratic elution with 10 mM sodium acetate buffer (pH 4.0) and acetonitrile (89:11 v/v).[10]
-
Detector: UV detector at an absorption wavelength of 254 nm.[10]
-
Flow Rate: Typically 1-2 mL/min.
-
Injection Volume: 20 µL.[1]
dot
Caption: Workflow for ceftazidime forced degradation studies.
Conclusion
The degradation of this compound in aqueous solutions is a complex process governed by factors such as pH, temperature, and light. The primary degradation pathways involve hydrolysis of the β-lactam ring and cleavage of the C-3 side chain to form pyridine. A thorough understanding of these pathways and the kinetics of degradation is paramount for the development of stable ceftazidime formulations. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to conduct robust stability studies, ultimately contributing to the delivery of a safe and effective therapeutic agent to patients. The provided quantitative data underscores the importance of controlled storage conditions to maintain the integrity of ceftazidime solutions.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. The mechanism of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antagonism between substitutions in β-lactamase explains a path not taken in the evolution of bacterial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceftazidime stability and pyridine toxicity during continuous i.v. infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How To Minimize Toxic Exposure to Pyridine during Continuous Infusion of Ceftazidime in Patients with Cystic Fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Stability and compatibility of ceftazidime administered by continuous infusion to intensive care patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. thaiscience.info [thaiscience.info]
- 17. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 18. scispace.com [scispace.com]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ceftazidime Sodium
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2][3] A thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is critical for optimizing dosing regimens to maximize clinical efficacy and minimize the development of resistance. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of ceftazidime, its mechanism of action, and the key PK/PD indices that correlate with its bactericidal effects. Detailed experimental protocols and graphical representations of key pathways and workflows are included to support research and development activities.
Pharmacokinetics (PK)
The pharmacokinetic profile of ceftazidime is characterized by its parenteral route of administration, low protein binding, distribution into various body fluids, and primary elimination via the kidneys.[4][5] Its kinetics are generally linear and predictable within the therapeutic dose range.[5]
Absorption
Ceftazidime is not absorbed orally and must be administered parenterally, either via intravenous (IV) or intramuscular (IM) injection.[5][6] Following IM administration of 500 mg and 1 g doses, peak serum concentrations of approximately 17.8 mg/L and 37.2 mg/L are achieved, respectively.[5]
Distribution
Ceftazidime is widely distributed throughout the body tissues and fluids.[6] The apparent volume of distribution in healthy adults is approximately 0.230 L/kg.[7] However, this can be significantly larger in critically ill patients, with mean values reported around 56.91 liters (approximately 0.468 L/kg), likely due to increased extracellular fluid and capillary leakage.[8][9][10]
Plasma protein binding of ceftazidime is low, typically reported as less than 10% to 17%.[5][11][12][13] This low level of binding means that a large fraction of the drug in circulation is unbound and microbiologically active.
Metabolism
Ceftazidime is not metabolized in the body.[2][4][14]
Excretion
The primary route of elimination for ceftazidime is renal excretion, almost exclusively through glomerular filtration.[4][9][15] Probenecid does not affect its elimination, indicating a lack of active tubular secretion.[15] In individuals with normal renal function, approximately 80% to 90% of an administered dose is excreted unchanged in the urine over a 24-hour period.[2][9][15]
The elimination half-life (t½) in healthy adults with normal renal function is typically between 1.5 and 2.0 hours.[4][7][14] However, the half-life is significantly prolonged in patients with renal impairment, increasing to approximately 25 hours in severely uremic patients.[7] This necessitates dosage adjustments in patients with a creatinine clearance (ClCR) below 50 ml/min to prevent drug accumulation.[15][16][17]
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters for ceftazidime in various populations.
| Parameter | Healthy Adults | Critically Ill Patients | Patients with Severe Renal Impairment (Uremic) | Reference(s) |
| Route of Administration | IV, IM | IV | IV | [5][6] |
| Bioavailability (IM) | High | - | - | [18] |
| Protein Binding | <10% - 17% | ~17% | Low | [5][11][12][13] |
| Volume of Distribution (Vd) | 0.230 ± 0.015 L/kg | 0.468 L/kg (median) | 0.230 L/kg (approx.) | [7][8] |
| Elimination Half-Life (t½) | 1.5 - 2.0 hours | 4.75 ± 1.85 hours | ~25 hours | [4][7][9][14] |
| Total Body Clearance | ~115 mL/min | 0.058 L/kg/h (median) | Significantly reduced | [8][15] |
| Primary Route of Elimination | Renal (Glomerular Filtration) | Renal | Renal | [4][9][15] |
| Urinary Excretion (24h) | 80% - 90% (unchanged) | Dependent on renal function | Dependent on renal function | [7][9][15] |
Pharmacodynamics (PD)
The pharmacodynamic profile of ceftazidime is defined by its mechanism of action against bacterial cell walls and its time-dependent killing characteristics.
Mechanism of Action
Ceftazidime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6][9][19] Its molecular structure, featuring a β-lactam ring, mimics the D-Ala-D-Ala moiety of the natural substrate for penicillin-binding proteins (PBPs).[2]
The key steps in its mechanism are:
-
Penetration: Ceftazidime penetrates the outer membrane of Gram-negative bacteria to reach the periplasmic space.
-
PBP Binding: In the periplasmic space, it covalently binds to and inactivates PBPs, which are essential enzymes for the final steps of peptidoglycan synthesis.[2][19]
-
Inhibition of Transpeptidation: Ceftazidime has a high affinity for PBP-3 in Gram-negative bacteria like E. coli and P. aeruginosa.[19][20][21] PBP-3 is primarily involved in septum formation during cell division.[19] Inhibition of this enzyme prevents the cross-linking of peptidoglycan chains.[6][9]
-
Cell Lysis: The disruption of cell wall synthesis and integrity leads to the formation of elongated, filamentous bacterial forms and ultimately results in cell lysis and death.[19][20]
The aminothiazolyl group in its structure confers stability against many β-lactamase enzymes produced by Gram-negative bacteria, although extended-spectrum β-lactamases (ESBLs) can inactivate it.[1]
Caption: Ceftazidime's mechanism of action targeting PBP-3.
Pharmacodynamic Indices
As a β-lactam antibiotic, the efficacy of ceftazidime is not dependent on achieving high peak concentrations but rather on the duration of exposure above a critical threshold.[9] The primary PK/PD index that correlates with bactericidal activity is the percentage of the dosing interval during which the free (unbound) drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[11][22]
For cephalosporins, a %fT > MIC of 35% to 40% is generally required for a bacteriostatic effect, while values of 60% to 70% of the dosing interval are often needed for maximal bactericidal activity in various infection models.[22][23] The specific target can vary depending on the pathogen and the site of infection.
Post-Antibiotic Effect (PAE)
The post-antibiotic effect is the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent. For ceftazidime against Gram-negative bacteria, the PAE is generally short or clinically insignificant.[9] One study on Pseudomonas cepacia reported a mean PAE of 1.35 hours.[24][25] The absence of a significant PAE further emphasizes the importance of maintaining drug concentrations above the MIC for a substantial portion of the dosing interval.[9]
Pharmacodynamic Data Summary
| Parameter | Target Value/Observation | Organism(s) | Reference(s) |
| Primary PK/PD Index | %fT > MIC (Time above MIC) | Gram-negative bacteria | [11][22] |
| Target for Static Effect | ~35% - 40% fT > MIC | K. pneumoniae (in vivo) | [22] |
| Target for Bactericidal Effect | ~50% - 70% fT > MIC | K. pneumoniae | [11][23] |
| Post-Antibiotic Effect (PAE) | 1.35 hours (mean) | Pseudomonas cepacia | [24][25] |
| Post-Antibiotic Effect (PAE) | Generally short or absent | Gram-negative bacteria | [9][26] |
Experimental Protocols
The following sections provide detailed methodologies for representative pharmacokinetic and pharmacodynamic experiments.
Protocol: Human Pharmacokinetic Study
This protocol describes a typical single-dose pharmacokinetic study in healthy volunteers.
-
Subject Selection: Enroll healthy adult volunteers (e.g., n=12) after obtaining informed consent. Subjects should have no history of renal or hepatic disease and no known allergies to β-lactam antibiotics. A full medical screening, including blood chemistry and urinalysis, is performed.
-
Drug Administration: Following an overnight fast, administer a single 1 g dose of ceftazidime sodium as an intravenous bolus injection over 3-5 minutes.[7]
-
Sample Collection: Collect venous blood samples into heparinized tubes at pre-dose (0) and at specified time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).[7] Centrifuge blood samples to separate plasma, which is then stored at -80°C until analysis.
-
Urine Collection: Collect total urine output at specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, 12-24 hours) to measure the amount of excreted drug.[15]
-
Analytical Method: Quantify ceftazidime concentrations in plasma and urine using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[14][27]
-
Pharmacokinetic Analysis: Calculate PK parameters using non-compartmental or compartmental analysis (e.g., a two-compartment open model).[7] Key parameters include elimination half-life (t½), volume of distribution (Vd), total body clearance (CL), and area under the concentration-time curve (AUC).
Caption: Workflow for a human pharmacokinetic study.
Protocol: In Vitro Time-Kill Assay
This protocol determines the rate and extent of bactericidal activity of ceftazidime.
-
Isolate Preparation: Select a bacterial isolate (e.g., P. aeruginosa) with a known MIC to ceftazidime, determined beforehand by broth microdilution.
-
Inoculum Preparation: Culture the isolate in cation-adjusted Mueller-Hinton broth (CAMHB) to log-phase growth. Dilute the culture to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Antibiotic Exposure: Prepare test tubes containing CAMHB with ceftazidime at various concentrations, typically multiples of the MIC (e.g., 0x, 0.5x, 1x, 2x, 4x, 8x, 16x MIC). Include a growth control tube (0x MIC).[28]
-
Incubation and Sampling: Inoculate all tubes with the prepared bacterial suspension and incubate at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw an aliquot from each tube.
-
Bacterial Enumeration: Perform serial dilutions of each aliquot in sterile saline. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Data Analysis: After overnight incubation of the plates, count the colonies to determine the CFU/mL at each time point for each concentration. Plot the log10 CFU/mL versus time for each concentration. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[29]
Caption: Workflow for an in vitro time-kill assay.
Conclusion
This compound remains a valuable antibiotic for treating serious Gram-negative infections. Its pharmacokinetic profile is defined by parenteral administration, low protein binding, and renal elimination, which is highly dependent on patient renal function. The key pharmacodynamic driver of its efficacy is the duration for which free drug concentrations are maintained above the MIC. A comprehensive understanding of these PK/PD relationships is essential for designing rational dosing strategies that optimize bacterial killing, achieve positive clinical outcomes, and mitigate the risk of emerging antimicrobial resistance. The experimental protocols and models presented herein provide a framework for the continued investigation and development of ceftazidime and other β-lactam antibiotics.
References
- 1. Ceftazidime - Wikipedia [en.wikipedia.org]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime [pdb101.rcsb.org]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. [Pharmacokinetics of ceftazidime in healthy and renal failure subjects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. youtube.com [youtube.com]
- 7. Pharmacokinetics of ceftazidime in normal and uremic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic-pharmacodynamic evaluation of ceftazidime continuous infusion vs intermittent bolus injection in septicaemic melioidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Ceftazidime | C22H22N6O7S2 | CID 5481173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The pharmacokinetic behaviour of ceftazidime in man and the relationship between serum levels and the in vitro susceptibility of clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. labeling.pfizer.com [labeling.pfizer.com]
- 16. Pharmacokinetics of ceftazidime in patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Pharmacokinetics of ceftazidime in male and female volunteers [pubmed.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Ceftazidime? [synapse.patsnap.com]
- 20. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Concentration-Effect Relationship of Ceftazidime Explains Why the Time above the MIC Is 40 Percent for a Static Effect In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of Treatment Duration on Pharmacokinetic/Pharmacodynamic Indices Correlating with Therapeutic Efficacy of Ceftazidime in Experimental Klebsiella pneumoniae Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Post-antibiotic effect of ceftazidime, ciprofloxacin, imipenem, piperacillin and tobramycin for Pseudomonas cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. The postantibiotic effect and post-β-lactamase-inhibitor effect of ceftazidime, ceftaroline and aztreonam in combination with avibactam against target Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Population pharmacokinetics and dose optimization of ceftazidime in critically ill children - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Comparative bactericidal activity of ceftazidime against isolates of Pseudomonas aeruginosa as assessed in an in vitro pharmacodynamic model versus the traditional time-kill method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Pharmacodynamics of ceftazidime administered as continuous infusion or intermittent bolus alone and in combination with single daily-dose amikacin against Pseudomonas aeruginosa in an in vitro infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Ceftazidime Sodium Under Diverse pH Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of ceftazidime sodium, a third-generation cephalosporin antibiotic, under various pH conditions. Understanding the degradation kinetics and pathways of ceftazidime is paramount for the development of stable pharmaceutical formulations, ensuring therapeutic efficacy and patient safety. This document summarizes quantitative stability data, details relevant experimental protocols, and visualizes the core chemical degradation pathways and experimental workflows.
Introduction to Ceftazidime Stability
Ceftazidime, like other β-lactam antibiotics, is susceptible to degradation in aqueous solutions, a process significantly influenced by pH, temperature, and buffer composition.[1][2] The primary mechanism of degradation is the hydrolysis of the β-lactam ring, which renders the antibiotic inactive.[3] Another key degradation pathway involves the cleavage of the C-3 side chain, leading to the formation of pyridine, a known major degradant.[4][5] The stability of ceftazidime is greatest in the pH range of 4.5 to 6.5.[1][2] Outside of this range, its degradation is accelerated by both specific acid and base catalysis.[1][6]
Quantitative Stability Data
The degradation of ceftazidime generally follows first-order kinetics.[1][6] The stability of this compound in aqueous solutions is highly dependent on pH. The following table summarizes the observed pseudo-first-order rate constants (k) for ceftazidime degradation at various pH values and temperatures. It is important to note that buffer salts can also catalyze degradation.[1]
| pH | Temperature (°C) | Rate Constant (k) | Reference |
| 1.38 | 25 | Not specified | [5] |
| 4.4 | 30 | ~1.5 days for 10% degradation | [1] |
| 5.5 | 30 | ~1.5 days for 10% degradation | [1] |
| 6.5 | 30 | ~1.5 days for 10% degradation | [1] |
| 6.80 | 25 | Not specified | [5] |
| 12.7 | 25 | Not specified | [5] |
Note: The rate constants are influenced by buffer type and concentration. The data presented provides a general overview of the pH-dependent stability.
Degradation Pathways
The degradation of ceftazidime in aqueous solutions proceeds through several key pathways. The most significant of these is the hydrolysis of the four-membered β-lactam ring, which is essential for its antibacterial activity. This process can be initiated by nucleophilic attack by water or hydroxide ions. Another important degradation route is the elimination of the pyridine group at the C-3 position. The following diagram illustrates these primary degradation pathways.
Caption: Primary degradation pathways of Ceftazidime.
Experimental Protocols
Stability-Indicating HPLC Method
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying ceftazidime in the presence of its degradation products.[4]
Objective: To separate and quantify ceftazidime from its potential degradation products, including pyridine.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH adjusted as required, e.g., pH 3.0 or 7.0)
-
Ceftazidime reference standard
-
Purified water
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 254 nm.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 35°C).
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the ceftazidime reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare working standards by serial dilution.
-
Sample Preparation: Dilute the ceftazidime samples under investigation with the mobile phase to fall within the linear range of the assay.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of ceftazidime in the samples by comparing the peak area with that of the standard solutions.
Forced Degradation Studies
Forced degradation studies are performed to identify the potential degradation products and to establish the intrinsic stability of the drug substance.[3]
Objective: To subject ceftazidime to various stress conditions to accelerate its degradation and identify the resulting degradants.
Stress Conditions:
-
Acid Hydrolysis: Incubate a ceftazidime solution (e.g., 1 mg/mL) with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a specified period (e.g., 30 minutes). Neutralize the solution with 0.1 N NaOH before analysis.[3]
-
Base Hydrolysis: Incubate a ceftazidime solution with 0.1 N NaOH at an elevated temperature for a specified period. Neutralize with 0.1 N HCl before analysis.[3]
-
Oxidative Degradation: Treat a ceftazidime solution with hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperature.[3]
-
Thermal Degradation: Expose a solid or solution of ceftazidime to dry heat (e.g., 60-80°C) for an extended period.[9]
-
Photodegradation: Expose a ceftazidime solution to UV and/or visible light.[9]
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method to separate and identify the degradation products.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for conducting a ceftazidime stability study.
Caption: Workflow for a Ceftazidime pH Stability Study.
Conclusion
The stability of this compound is critically dependent on the pH of its aqueous environment, with optimal stability observed in the mildly acidic range of 4.5 to 6.5.[1][2] Degradation, primarily through hydrolysis of the β-lactam ring and side-chain cleavage, is accelerated under both acidic and basic conditions. For professionals in drug development and research, a thorough understanding of these stability characteristics is essential for the formulation of effective and safe ceftazidime products. The use of validated stability-indicating analytical methods, such as the HPLC protocol detailed herein, is crucial for accurate stability assessment and quality control.
References
- 1. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A kinetic oxymoron: concentration-dependent first-order rate constants for hydrolysis of ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC [ipindexing.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
The Aminothiazolyl Moiety: A Linchpin in the Efficacy of Ceftazidime
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ceftazidime, a third-generation cephalosporin, remains a cornerstone in the treatment of severe Gram-negative bacterial infections, particularly those caused by Pseudomonas aeruginosa. Its robust clinical efficacy is intrinsically linked to its unique chemical architecture, in which the 2-aminothiazol-4-yl group at the C-7 position of the cephalosporin nucleus plays a pivotal role. This technical guide delves into the multifaceted contributions of the aminothiazolyl moiety to ceftazidime's pharmacological profile, including its profound impact on antibacterial potency, stability against β-lactamase-mediated hydrolysis, and affinity for essential bacterial enzymes. Through a comprehensive review of quantitative data, detailed experimental protocols, and illustrative pathway diagrams, this document elucidates the critical structure-activity relationships that underscore the therapeutic success of ceftazidime.
Introduction
The evolution of β-lactam antibiotics has been a continuous endeavor to overcome emerging bacterial resistance mechanisms. The introduction of third-generation cephalosporins marked a significant advancement, offering a broader spectrum of activity against Gram-negative pathogens. Ceftazidime distinguishes itself within this class through its potent anti-pseudomonal activity, a feature largely attributed to the specific side chains attached to its 7-aminocephalosporanic acid core.[1][2] The aminothiazolyl group, in synergy with a bulky carboxypropyloxyimino side chain, is fundamental to ceftazidime's mechanism of action and its resilience in the face of enzymatic degradation. This guide will systematically explore the pivotal role of this chemical entity.
The Role of the Aminothiazolyl Group in Antibacterial Activity
The presence of the aminothiazolyl ring is a key determinant of ceftazidime's potent antibacterial activity, particularly against a wide range of Gram-negative bacteria. This moiety enhances the binding affinity of ceftazidime to penicillin-binding proteins (PBPs), the essential enzymes responsible for the final steps of peptidoglycan synthesis in the bacterial cell wall.[3][4]
Enhanced Affinity for Penicillin-Binding Proteins (PBPs)
Ceftazidime primarily exerts its bactericidal effect by targeting and inactivating PBPs, with a particularly high affinity for PBP3 in Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[3][5] This specific targeting of PBP3, which is crucial for bacterial cell division, leads to the formation of filamentous cells and subsequent lysis.[3][5] The aminothiazolyl group is instrumental in achieving this high affinity, contributing to the formation of a stable acyl-enzyme intermediate and effectively halting cell wall synthesis.[4]
Broad-Spectrum Efficacy
The structural contributions of the aminothiazolyl group, combined with other features of the ceftazidime molecule, result in a broad spectrum of activity. This is evident from the low minimum inhibitory concentrations (MICs) required to inhibit the growth of various clinically relevant pathogens.
Table 1: In Vitro Activity of Ceftazidime against Key Gram-Negative Pathogens
| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) |
| Pseudomonas aeruginosa | 2 | 8 |
| Escherichia coli | ≤0.25 | ≤0.25 |
| Klebsiella pneumoniae | ≤0.25 | 0.5 |
| Enterobacter cloacae | ≤0.25 | 2 |
| Serratia marcescens | 0.5 | 4 |
| Proteus mirabilis | ≤0.25 | ≤0.25 |
| Citrobacter freundii | ≤0.25 | 1 |
Data compiled from multiple sources. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.[6][7]
Contribution to β-Lactamase Stability
One of the primary mechanisms of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. The chemical structure of ceftazidime, including the aminothiazolyl and the bulky oxyimino side chains, provides significant steric hindrance, protecting the β-lactam ring from degradation by many common β-lactamases.[8][9]
Ceftazidime demonstrates stability against a range of plasmid-mediated (e.g., TEM-1, TEM-2, SHV-1) and chromosomally-mediated (e.g., AmpC) β-lactamases.[8][10] This stability is a critical factor in its effectiveness against otherwise resistant Gram-negative organisms.[2]
Table 2: Stability of Ceftazidime against Various β-Lactamases
| β-Lactamase Type | Hydrolysis Rate (Relative to Cephaloridine) |
| TEM-1 | <0.1 |
| SHV-1 | <0.1 |
| P99 (AmpC) | <0.1 |
| K1 (Klebsiella) | <0.1 |
Data represents a summary of findings from various studies and indicates a significantly lower rate of hydrolysis compared to first-generation cephalosporins.
Mandatory Visualizations
Chemical Structure of Ceftazidime
Caption: Chemical structure of Ceftazidime highlighting key functional groups.
Mechanism of Action of Ceftazidime
Caption: Signaling pathway of Ceftazidime's mechanism of action.
Experimental Workflow for MIC Determination
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of ceftazidime.
Materials:
-
Ceftazidime powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Preparation of Ceftazidime Stock Solution: Prepare a stock solution of ceftazidime at a known concentration (e.g., 1024 µg/mL) in a suitable solvent and sterilize by filtration.
-
Preparation of Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the ceftazidime stock solution in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the inoculated plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of ceftazidime that completely inhibits visible growth of the bacterium.[7][9][11]
β-Lactamase Hydrolysis Assay (Spectrophotometric)
This protocol describes a common method to assess the stability of ceftazidime against β-lactamase enzymes.
Materials:
-
Ceftazidime solution of known concentration
-
Purified β-lactamase enzyme preparation
-
Phosphate buffer (pH 7.0)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Enzyme Preparation: Prepare a solution of the purified β-lactamase in phosphate buffer at a concentration that yields a measurable rate of hydrolysis.
-
Reaction Mixture: In a quartz cuvette, combine the ceftazidime solution and the phosphate buffer.
-
Initiation of Reaction: Add the β-lactamase solution to the cuvette to initiate the hydrolysis reaction.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at a specific wavelength (e.g., 260 nm) over time. The hydrolysis of the β-lactam ring leads to a change in the UV absorbance spectrum.
-
Calculation of Hydrolysis Rate: The initial rate of hydrolysis is calculated from the linear portion of the absorbance versus time plot. This rate can be compared to the hydrolysis rate of a control substrate (e.g., cephaloridine) to determine the relative stability of ceftazidime.[12]
Penicillin-Binding Protein (PBP) Affinity Assay
This protocol outlines a competitive binding assay to determine the affinity of ceftazidime for specific PBPs.
Materials:
-
Bacterial cell membranes containing PBPs
-
Bocillin™ FL (a fluorescently labeled penicillin)
-
Ceftazidime solutions of varying concentrations
-
SDS-PAGE apparatus and reagents
-
Fluorescence imager
Procedure:
-
Membrane Preparation: Isolate the bacterial cell membranes containing the PBPs of interest from a bacterial culture.
-
Competitive Binding: Incubate the membrane preparations with varying concentrations of ceftazidime for a specific time to allow for binding to the PBPs.
-
Fluorescent Labeling: Add a fixed concentration of Bocillin™ FL to the mixture and incubate to allow the fluorescent penicillin to bind to any PBPs not occupied by ceftazidime.
-
SDS-PAGE: Separate the PBP-ligand complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Fluorescence Detection: Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
Quantification and IC50 Determination: The intensity of the fluorescent bands corresponding to the PBPs will decrease with increasing concentrations of ceftazidime. Quantify the band intensities to determine the concentration of ceftazidime required to inhibit 50% of Bocillin™ FL binding (IC50). A lower IC50 value indicates a higher affinity of ceftazidime for the PBP.[5]
Conclusion
The 2-aminothiazol-4-yl group is an indispensable component of the ceftazidime molecule, critically contributing to its potent antibacterial activity, broad spectrum of efficacy against Gram-negative pathogens, and stability against many β-lactamases. Its role in enhancing the affinity for essential penicillin-binding proteins, particularly PBP3, is central to the drug's bactericidal mechanism. The structure-activity relationships conferred by this moiety have been fundamental to the enduring clinical success of ceftazidime. A thorough understanding of the aminothiazolyl group's function provides a valuable framework for the rational design of future β-lactam antibiotics with improved properties to combat the ongoing challenge of bacterial resistance.
References
- 1. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis method of ceftazidime - Eureka | Patsnap [eureka.patsnap.com]
- 3. Discrimination of extended-spectrum beta-lactamases by a novel nitrocefin competition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nitrocefin.com [nitrocefin.com]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. content.abcam.com [content.abcam.com]
- 8. Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. nitrocefin.com [nitrocefin.com]
- 11. CTX-M-Type Extended-Spectrum β-Lactamase That Hydrolyzes Ceftazidime through a Single Amino Acid Substitution in the Omega Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative activity of ceftazidime and four other cephalosporins against gram-negative bacteria and their sensitivity to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
Ceftazidime's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of ceftazidime, a third-generation cephalosporin antibiotic, to its primary molecular targets, the penicillin-binding proteins (PBPs). Understanding the nuances of these interactions is critical for elucidating its mechanism of action, predicting its spectrum of activity, and developing novel antibacterial agents.
Introduction: The Crucial Role of Penicillin-Binding Proteins
Penicillin-binding proteins are a group of bacterial enzymes essential for the biosynthesis and remodeling of peptidoglycan, the primary component of the bacterial cell wall.[1][2][3] By catalyzing the final steps of peptidoglycan synthesis, including transpeptidation and transglycosylation, PBPs ensure the structural integrity of the bacterial cell, protecting it from osmotic lysis.[1][4] The inhibition of these vital enzymes by β-lactam antibiotics, such as ceftazidime, disrupts cell wall synthesis, leading to bacterial cell death.[1][2]
Ceftazidime, like other β-lactam antibiotics, acts as a structural mimic of the D-Ala-D-Ala moiety of the natural peptidoglycan substrate.[4][5] This allows it to bind to the active site of PBPs, where a conserved serine residue attacks the β-lactam ring, forming a stable, covalent acyl-enzyme complex.[3][4] This irreversible binding inactivates the enzyme, halting peptidoglycan cross-linking and ultimately compromising the bacterial cell wall.[1][4]
Quantitative Analysis of Ceftazidime's PBP Binding Affinity
The binding affinity of ceftazidime to various PBPs is a key determinant of its antibacterial spectrum and potency. This affinity is typically quantified by the 50% inhibitory concentration (IC50), representing the concentration of the antibiotic required to inhibit 50% of the PBP's activity. A lower IC50 value signifies a higher binding affinity.
The following table summarizes the available quantitative data on the binding affinity of ceftazidime to PBPs from various bacterial species.
| Bacterial Species | PBP Target | IC50 (µg/mL) | Notes |
| Escherichia coli K12 | PBP1a/1b | - | Inhibited at higher, therapeutically achievable concentrations.[6][7] |
| PBP2 | >32 | Ceftazidime binds with at least an 80-fold lower affinity than for PBP3.[8] | |
| PBP3 | - | Primary target; high affinity leads to filamentation and cell lysis. [6][7] | |
| Pseudomonas aeruginosa PAO1 | PBP1a | - | High affinity.[8] |
| PBP1b | - | - | |
| PBP2 | >32 | Ceftazidime binds with at least an 80-fold lower affinity than for PBP3.[8] | |
| PBP3 | 0.7 | Primary target; high affinity. [6][7][9] | |
| PBP4 | >8 | Affinity is approximately 10-fold lower than that of ceftobiprole and cefepime.[8][9] | |
| Staphylococcus aureus | PBP1 | 16 | High affinity.[6][7][9] |
| PBP2 | 1.6 | High affinity.[6][7][9] | |
| PBP3 | 0.7 | Less affinity compared to PBP1 and PBP2.[6][7][9] | |
| PBP4 | 9.2 (in presence of 4 µg/mL avibactam) | Much lower affinity; labeling by Bocillin FL is enhanced in the presence of avibactam.[9] | |
| Streptococcus pneumoniae | PBP2b | >1 | Poor affinity.[8] |
Note: IC50 values can vary depending on the specific experimental conditions and methodologies used. The data presented here is a compilation from multiple sources for comparative purposes.
Experimental Protocols for Determining PBP Binding Affinity
The determination of ceftazidime's binding affinity to PBPs is primarily achieved through competitive binding assays. These assays measure the ability of the unlabeled antibiotic to compete with a labeled ligand (often a fluorescent penicillin derivative like Bocillin FL) for binding to the PBPs.
Competitive Binding Assay with Fluorescent Penicillin
This is a widely used method to determine the IC50 of a β-lactam antibiotic for specific PBPs.
Principle: Bacterial membranes containing PBPs are incubated with varying concentrations of the test antibiotic (ceftazidime) before the addition of a fixed concentration of a fluorescently labeled penicillin, such as Bocillin FL. The amount of fluorescent signal is inversely proportional to the binding affinity of the test antibiotic.
Detailed Methodology:
-
Preparation of Bacterial Membranes:
-
Bacterial cells are cultured to the mid-logarithmic phase.
-
Cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate-buffered saline).
-
The cell pellet is resuspended in buffer and lysed using methods such as sonication or French press.
-
The cell lysate is centrifuged to pellet the cell debris, and the supernatant containing the membrane fraction is collected.
-
The total protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
Aliquots of the bacterial membrane preparation (containing a standardized amount of total protein) are incubated with serial dilutions of ceftazidime for a specific time at a controlled temperature (e.g., 30 minutes at 37°C) to allow for binding to the PBPs.
-
A fixed, subsaturating concentration of Bocillin FL is then added to each reaction and incubated for a shorter period (e.g., 10 minutes at 37°C).
-
-
Detection and Quantification:
-
The reaction is stopped, often by the addition of SDS-PAGE sample buffer.
-
The proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The fluorescently labeled PBPs are visualized in-gel using a fluorescence imager.
-
The intensity of each PBP band is quantified using densitometry software.
-
-
IC50 Determination:
-
The percentage of Bocillin FL binding for each PBP at different ceftazidime concentrations is calculated relative to a control sample with no ceftazidime.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the ceftazidime concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Mechanism and Experimental Workflow
Mechanism of PBP Inhibition by Ceftazidime
The following diagram illustrates the molecular mechanism by which ceftazidime inhibits PBP function, leading to the disruption of bacterial cell wall synthesis.
Caption: Mechanism of ceftazidime-mediated PBP inhibition.
Experimental Workflow for PBP Binding Affinity Assay
The following diagram outlines the key steps involved in the competitive binding assay used to determine the IC50 of ceftazidime for various PBPs.
Caption: Workflow for determining PBP binding affinity.
Conclusion
Ceftazidime exhibits a strong and preferential binding affinity for PBP3 in Gram-negative bacteria such as E. coli and P. aeruginosa, which is consistent with its potent activity against these pathogens.[6][7][8] In contrast, its binding profile in S. aureus shows a higher affinity for PBP1 and PBP2.[6][7][9] The quantitative determination of these binding affinities through established experimental protocols, such as competitive binding assays, is fundamental to understanding the antibacterial efficacy of ceftazidime and for the rational design of new β-lactam antibiotics with improved target specificity and activity.
References
- 1. What is the mechanism of Ceftazidime? [synapse.patsnap.com]
- 2. news-medical.net [news-medical.net]
- 3. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime [pdb101.rcsb.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Distinctive Binding of Avibactam to Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Ceftazidime Sodium Against Clinical Isolates: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the initial in vitro evaluation of Ceftazidime sodium against a range of clinically relevant bacterial isolates. The document details the antimicrobial's mechanism of action, common resistance pathways, and standardized methodologies for assessing its efficacy. Quantitative data from various studies are presented in structured tables for comparative analysis, and key experimental workflows are visualized to facilitate understanding.
Introduction to Ceftazidime
Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-negative and some Gram-positive bacteria.[1][2] Its particular effectiveness against Pseudomonas aeruginosa has made it a critical tool in treating various infections, including pneumonia, meningitis, urinary tract infections, and sepsis.[1][3] The bactericidal action of Ceftazidime stems from its ability to disrupt the synthesis of the bacterial cell wall.[2][4]
Mechanism of Action
Ceftazidime exerts its antibacterial effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][4] By binding to these proteins, particularly PBP3 in Gram-negative bacteria, Ceftazidime blocks the transpeptidation step in peptidoglycan synthesis.[2][4][5] This inhibition leads to the formation of a defective cell wall, ultimately causing bacterial cell lysis and death.[4] The chemical structure of Ceftazidime, specifically the presence of a C=N-OCH3 group, provides it with enhanced stability against many β-lactamase enzymes produced by Gram-negative bacteria, which are a common cause of resistance to other β-lactam antibiotics.[1]
Mechanisms of Resistance
Bacterial resistance to Ceftazidime can emerge through several mechanisms. The most significant of these is the production of β-lactamase enzymes that can hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[1] While Ceftazidime is stable against many common β-lactamases, the emergence of extended-spectrum β-lactamases (ESBLs) and carbapenemases (like KPC and NDM) can confer resistance.[1][6] Other mechanisms of resistance include alterations in the target PBPs, reduced expression or loss of outer membrane proteins (porins) which limits drug entry into the bacterial cell, and the overexpression of efflux pumps that actively transport the antibiotic out of the cell.[6]
In Vitro Susceptibility Testing
The in vitro susceptibility of clinical isolates to Ceftazidime is primarily determined using standardized methods such as broth microdilution, agar dilution, and disk diffusion. These methods are crucial for guiding clinical therapy and for monitoring the emergence of resistance. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines and interpretive criteria (breakpoints) for these tests.[7][8]
Data Presentation
The following tables summarize the in vitro activity of Ceftazidime and Ceftazidime-avibactam against various clinical isolates as reported in several studies. Minimum Inhibitory Concentration (MIC) is a key quantitative measure, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: In Vitro Activity of Ceftazidime against Various Clinical Isolates
| Organism | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Percent Susceptible (%) | Reference |
| Enterobacteriaceae (cephalothin-resistant) | 324 | - | 1 | 91 | [3] |
| Pseudomonas aeruginosa | - | - | 4 | 90 | [3] |
| Acinetobacter | - | - | - | - | [3] |
| Staphylococcus aureus | - | - | - | Moderate Activity | [3] |
Table 2: In Vitro Activity of Ceftazidime-Avibactam against Carbapenem-Resistant Enterobacterales (CRE)
| Organism | Number of Isolates | Percent Resistant (%) - Broth Microdilution | Percent Resistant (%) - Disk Diffusion | Percent Resistant (%) - E-test | Reference |
| CRE | 111 | 42.3 | 45.9 | 45.9 | [9][10] |
Table 3: In Vitro Activity of Ceftazidime-Avibactam against Global Isolates (INFORM 2012-2014)
| Organism | Number of Isolates | MIC₉₀ (mg/L) | Percent Susceptible (%) | Reference |
| Enterobacteriaceae | 34,062 | 2 | 96.6 | [7] |
| Pseudomonas aeruginosa | 7,062 | 8 | 92.0 | [7] |
Table 4: In Vitro Activity of Ceftazidime-Avibactam against Carbapenem-Resistant Isolates from Pakistan
| Organism | Number of Isolates | Percent Susceptible (%) | Reference |
| Carbapenem-Resistant Isolates | 158 | 11 | [11] |
| Klebsiella spp. | - | 13 | [11] |
| E. coli | - | 7 | [11] |
| P. aeruginosa | - | 14 | [11] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for obtaining reproducible and comparable in vitro susceptibility data. The following sections outline the methodologies for key experiments.
Broth Microdilution (BMD) Method
The broth microdilution method is considered a reference method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound of known concentration. A series of two-fold dilutions are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: Culture the clinical isolate on an appropriate agar medium overnight. Select several colonies to prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Dispense the diluted antimicrobial agent and the bacterial inoculum into the wells of a microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is the lowest concentration of Ceftazidime that completely inhibits visible growth of the organism. The results are interpreted as susceptible, intermediate, or resistant based on the breakpoints provided by CLSI or EUCAST.[7][8]
Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a widely used qualitative or semi-quantitative method for antimicrobial susceptibility testing.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard from an overnight culture of the clinical isolate.
-
Inoculation of Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the prepared bacterial suspension.
-
Application of Antibiotic Disk: Aseptically apply a paper disk impregnated with a specified amount of Ceftazidime (e.g., 30 µg) onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited). The zone diameter is interpreted as susceptible, intermediate, or resistant according to CLSI or EUCAST guidelines.
Gradient Diffusion (E-test) Method
The E-test is a quantitative method that determines the MIC of an antimicrobial agent.
-
Inoculum Preparation and Inoculation: Prepare the bacterial inoculum and inoculate the Mueller-Hinton agar plate as described for the disk diffusion method.
-
Application of E-test Strip: Apply a plastic strip impregnated with a predefined gradient of Ceftazidime concentrations onto the agar surface.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Interpretation of Results: An elliptical zone of inhibition will form along the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Conclusion
The in vitro evaluation of this compound remains a cornerstone in understanding its efficacy against evolving clinical isolates. Standardized methodologies are paramount for generating reliable data that can inform clinical decision-making and surveillance of antimicrobial resistance. While Ceftazidime continues to be a valuable agent, particularly against P. aeruginosa, the emergence of resistance necessitates ongoing monitoring and the development of new therapeutic strategies, such as the combination of Ceftazidime with β-lactamase inhibitors like avibactam. This technical guide provides a foundational understanding for researchers and professionals engaged in the critical field of antimicrobial drug development and evaluation.
References
- 1. Ceftazidime - Wikipedia [en.wikipedia.org]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime [pdb101.rcsb.org]
- 3. The in vitro activity of ceftazidime against resistant clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ceftazidime? [synapse.patsnap.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Molecular mechanisms underlying bacterial resistance to ceftazidime/avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In-vitro Susceptibility Testing Methods for Ceftazidime-avibactam against Carbapenem-resistant Enterobacterales: Comparison with Reference Broth Microdilution Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Evaluation of In-vitro Activity of Ceftazidime-avibactam Against Carbapenem-resistant Gram-negative Bacteria: A Cross-sectional Study from Pakistan [xiahepublishing.com]
Methodological & Application
Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Ceftazidime Sodium
Introduction
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3][4] It is a critical metric in drug development and clinical microbiology to determine a pathogen's susceptibility to an antibiotic and to guide therapeutic choices.[1][3] This document provides a detailed protocol for determining the MIC of Ceftazidime sodium using the broth microdilution method, a standardized procedure recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][5]
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium.[1][3][6] The test is typically performed in 96-well microtiter plates, which allows for the simultaneous testing of multiple isolates and antibiotics.[2][6] Following incubation, the plates are examined for visible bacterial growth, and the MIC is recorded as the lowest concentration of the antibiotic that inhibits this growth.[2][6]
Experimental Protocol: Broth Microdilution Method
This protocol is based on the standardized methods for aerobic bacteria and can generally be completed within 3 days.[1]
Materials and Reagents
-
This compound powder (with known potency, e.g., µg/mg)
-
Sterile, disposable 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile deionized water or other appropriate solvent (consult manufacturer's instructions)
-
Bacterial strains for testing (clinical isolates and Quality Control strains)
-
Non-selective agar plates (e.g., Trypticase Soy Agar with 5% Sheep Blood)[7]
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum suspension
-
Spectrophotometer or turbidimeter
-
Pipettes and sterile tips
-
Incubator (35 ± 2°C, ambient air)[7]
Preparation of this compound Stock Solution
Accurate preparation of the antibiotic stock solution is critical for reliable MIC results.
-
Determine Powder Mass: Calculate the mass of this compound powder needed to prepare a high-concentration stock solution (e.g., 10,000 mg/L or 1,280 µg/mL).[8][9] Use the following formula, accounting for the potency of the powder provided by the manufacturer: Weight (mg) = (Volume (mL) × Final Concentration (mg/L)) / Potency (µg/mg)[9]
-
Dissolution: Allow the antibiotic powder to reach room temperature before opening the vial to prevent condensation.[10] Aseptically weigh the calculated amount and dissolve it in the appropriate sterile solvent (typically sterile deionized water for Ceftazidime). Ensure complete dissolution.
-
Sterilization: If the stock solution is prepared in-house and not from a sterile powder, it may be filter-sterilized using a 0.22 µm syringe filter. Confirm that the antibiotic does not bind to the filter material.[9]
-
Storage: Store the stock solution in small aliquots at -60°C or below for up to six months. Avoid repeated freeze-thaw cycles.[4]
Preparation of Working Dilutions in Microtiter Plate
This procedure creates a series of twofold dilutions of Ceftazidime in the microtiter plate. The final concentrations will be halved upon addition of the bacterial inoculum.
-
Dispense Broth: Add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.[11]
-
Add Antibiotic: Prepare a 2x concentrated solution of the highest desired final concentration of Ceftazidime in CAMHB.[11] Add 100 µL of this solution to the wells in the first column of the plate.
-
Serial Dilution: Using a multichannel pipette, mix the contents of the first column by pipetting up and down several times. Transfer 100 µL from the first column to the second column. Repeat this process across the plate to the desired final concentration, discarding 100 µL from the last column used for dilutions.[11]
-
Controls: The plate must include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[2]
Preparation of Bacterial Inoculum
The inoculum must be standardized to ensure reproducibility.
-
Subculture: From a stock culture, subculture the bacterial isolate onto a non-selective agar plate and incubate for 18-24 hours at 35 ± 2°C.[7][12]
-
Colony Suspension: Select several morphologically similar colonies and transfer them to a tube containing sterile saline or broth.
-
Standardize Density: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer. A 0.5 McFarland standard is equivalent to approximately 1-2 x 10⁸ CFU/mL.[10][13]
-
Final Dilution: Within 15-30 minutes of standardization, dilute the suspension to achieve the final target inoculum concentration.[12][13] For broth microdilution, this is typically a 1:100 dilution in broth, which is then further diluted 1:2 in the well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[13]
Inoculation, Incubation, and Interpretation
-
Inoculation: Add the standardized and diluted bacterial inoculum to each well (except the sterility control well), resulting in a final volume of typically 100-150 µL per well.[2][9]
-
Incubation: Incubate the microtiter plates in an ambient air incubator at 35 ± 2°C for 16-20 hours.[1][3][6]
-
Reading Results: After incubation, examine the wells for visible growth (turbidity or a pellet at the bottom). The MIC is the lowest concentration of Ceftazidime at which there is no visible growth.[2][9]
Data Presentation and Interpretation
Quality Control (QC)
QC testing must be performed with each batch of MIC tests to ensure the accuracy of the results. This involves testing standard, well-characterized bacterial strains with known MIC values.[14] The results for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST.[15]
Table 1: CLSI and EUCAST Quality Control Ranges for Ceftazidime
| Quality Control Strain | Agency | Acceptable MIC Range (µg/mL) |
|---|---|---|
| Escherichia coli ATCC® 25922™ | CLSI | 0.06 - 0.5[7] |
| EUCAST | 0.125 - 0.5 | |
| Pseudomonas aeruginosa ATCC® 27853™ | CLSI | 1 - 4[7] |
| EUCAST | 1 - 4 |
| Klebsiella pneumoniae ATCC® 700603™ | EUCAST | 16 - 64 |
Note: Ranges can be updated. Always refer to the latest CLSI M100 or EUCAST QC documents.[16]
Clinical Breakpoints
The MIC value is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) using clinical breakpoints. These are established by regulatory bodies and are specific to the organism group.[2]
Table 2: CLSI and FDA Clinical Breakpoints for Ceftazidime (µg/mL)
| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |
|---|---|---|---|
| Enterobacterales | ≤ 4 | 8 | ≥ 16[7] |
| Pseudomonas aeruginosa | ≤ 8 | - | ≥ 16[7][17] |
| Acinetobacter spp. | ≤ 8 | 16 | ≥ 32[7] |
Note: The EUCAST breakpoint for both Enterobacterales and P. aeruginosa is ≤8 µg/mL for susceptible and >8 µg/mL for resistant.[18][19]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the broth microdilution protocol for determining the MIC of Ceftazidime.
Caption: Workflow for Ceftazidime MIC determination via broth microdilution.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 4. academic.oup.com [academic.oup.com]
- 5. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. media.beckmancoulter.com [media.beckmancoulter.com]
- 8. youtube.com [youtube.com]
- 9. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Ceftazidime/avibactam resistance is associated with PER-3-producing ST309 lineage in Chilean clinical isolates of non-carbapenemase producing Pseudomonas aeruginosa [frontiersin.org]
- 15. Ceftazidime-Avibactam Activity against Multidrug-Resistant Pseudomonas aeruginosa Isolated in U.S. Medical Centers in 2012 and 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. szu.gov.cz [szu.gov.cz]
- 17. journals.asm.org [journals.asm.org]
- 18. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ceftazidime Sodium
Introduction
Ceftazidime is a third-generation cephalosporin antibiotic widely used against a broad spectrum of gram-negative bacteria.[1][2] Accurate and reliable quantification of Ceftazidime sodium in bulk drug substances and pharmaceutical formulations is crucial for ensuring its quality, safety, and efficacy. This application note details a robust and validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound. The described method is specific, accurate, precise, and linear over a defined concentration range, making it suitable for routine quality control analysis.
Materials and Methods
The chromatographic separation was performed on a Hypersil BDS C18 column (150 x 4.6 mm, 5 µm) using an isocratic mobile phase.[3] The mobile phase consisted of a mixture of phosphate buffer (pH 3.0), acetonitrile, and tetrahydrofuran in the ratio of 60:30:10 (v/v/v).[3] The flow rate was maintained at 1.0 mL/min, and the injection volume was 20 µL.[3] Detection was carried out at a wavelength of 205 nm.[3]
Standard and sample solutions were prepared using the mobile phase as the diluent. Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method, subjecting this compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.[3][4]
Results and Discussion
The developed HPLC method successfully separated Ceftazidime from its degradation products and any potential impurities. The retention time for Ceftazidime was found to be approximately 3.490 minutes.[3] The method demonstrated excellent linearity over the concentration range of 60-140 µg/mL, with a correlation coefficient (r²) of 0.999.[3]
The accuracy of the method was confirmed by recovery studies, with a mean recovery of 99.91%.[3] Precision was established through repeatability and intermediate precision studies, with the relative standard deviation (%RSD) being less than 2%.[3] The limits of detection (LOD) and quantification (LOQ) were determined to be 0.03 µg/mL and 0.10 µg/mL, respectively, indicating high sensitivity of the method.[3] The stability-indicating capability of the method was confirmed by the successful separation of the Ceftazidime peak from the peaks of degradation products formed under various stress conditions.[3]
Experimental Protocols
1. Preparation of Mobile Phase (Phosphate Buffer:Acetonitrile:Tetrahydrofuran, 60:30:10, v/v/v)
-
Prepare a phosphate buffer and adjust the pH to 3.0 using orthophosphoric acid.
-
Mix 600 mL of the phosphate buffer, 300 mL of acetonitrile (HPLC grade), and 100 mL of tetrahydrofuran (HPLC grade).
-
Degas the mobile phase by sonicating for 15-20 minutes or by vacuum filtration through a 0.45 µm membrane filter.
2. Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh about 100 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Make up the volume to 100 mL with the mobile phase and mix well.
3. Preparation of Working Standard Solutions
-
From the standard stock solution, prepare a series of working standard solutions in the concentration range of 60-140 µg/mL by diluting with the mobile phase.
4. Preparation of Sample Solution (from injectable formulation)
-
For a formulation containing this compound, take a quantity of the powder for injection equivalent to 100 mg of Ceftazidime.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Analysis
-
Set up the HPLC system with the specified chromatographic conditions (see Table 1).
-
Inject 20 µL of the blank (mobile phase), followed by the standard and sample solutions.
-
Record the chromatograms and measure the peak areas.
-
Quantify the amount of this compound in the sample by comparing its peak area with the peak area of the standard solution.
Data Presentation
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | Hypersil BDS C18 (150 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Phosphate Buffer (pH 3.0):Acetonitrile:Tetrahydrofuran (60:30:10 v/v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL[3] |
| Detection Wavelength | 205 nm[3] |
| Column Temperature | Ambient[3] |
| Run Time | 8 minutes[3] |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.125[1] |
| Theoretical Plates | ≥ 2000 | 5760[1] |
| %RSD of Peak Areas | ≤ 2.0% | 0.39[3] |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 60 - 140 µg/mL[3] |
| Correlation Coefficient (r²) | 0.999[3] |
| Accuracy (% Recovery) | 99.91%[3] |
| Precision (%RSD) | < 2%[3] |
| Limit of Detection (LOD) | 0.03 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.10 µg/mL[3] |
Visualizations
References
Application Notes and Protocols for Ceftazidime Sodium in Murine Models of Bacterial Infection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa and Klebsiella pneumoniae.[1][2] It is a bactericidal agent that functions by inhibiting bacterial cell wall synthesis.[3][4] Murine models of infection are crucial tools for the preclinical evaluation of antimicrobial agents like ceftazidime, providing valuable data on efficacy, pharmacokinetics, and pharmacodynamics. These models allow for the investigation of drug efficacy in a living system, offering insights that in vitro studies cannot provide.
This document provides detailed application notes and protocols for the use of ceftazidime sodium in common murine models of bacterial infection, specifically thigh infection and pneumonia models.
Mechanism of Action
Ceftazidime exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits the transpeptidation step of peptidoglycan synthesis, which is essential for maintaining the integrity of the bacterial cell wall. The disruption of cell wall synthesis leads to cell lysis and bacterial death.[3][4]
Data Presentation
Pharmacokinetic Parameters of Ceftazidime in Mice
The pharmacokinetic profile of ceftazidime in mice is characterized by a short half-life, necessitating frequent administration to maintain therapeutic concentrations.
| Parameter | Value | Reference |
| Serum Half-life | 21 minutes | [5] |
| Peak Serum Concentration (25 mg/kg, SC/IM) | 26 mg/L | [5] |
| Time to Peak Concentration | 15-30 minutes | [5] |
Efficacy of Ceftazidime in Murine Infection Models
The following tables summarize the efficacy of ceftazidime against common pathogens in murine infection models.
Pseudomonas aeruginosa
| Infection Model | Dosing Regimen | Efficacy Endpoint | Outcome | Reference |
| Neutropenic Lung Infection | Human-simulated 2g q8h (2h infusion) | >1 log10 CFU reduction | Effective against isolates with MICs ≤32 µg/mL | [6][7] |
| Thigh Infection | Not specified | Not specified | Not specified | [8] |
| Cutaneous Abscess | Not specified | Synergistic effects | Combination with colistin and azithromycin showed in vivo efficacy | [9][10] |
Klebsiella pneumoniae
| Infection Model | Dosing Regimen | Efficacy Endpoint | Outcome | Reference |
| Pneumonia | 1.0-9.0 mg/kg/dose (twice daily for 3 days) | 50% survival (SD50) | Achieved with the specified dose range | [11] |
| Pneumonia | 24-64 mg/kg/dose (twice daily for 3 days) | 50% reduction in log10 CFU/lung (CD50) | Achieved with the specified dose range | [11] |
| Septicemia (KPC-producing) | 709-1578 mg/kg (single dose) | 50% effective dose (ED50) | High doses required for resistant strains | [12][13] |
| Thigh Infection (KPC-producing) | ≥1024 mg/kg | >2-log CFU reduction | Ineffective at reducing CFU counts | [12] |
Minimum Inhibitory Concentration (MIC) Data
The susceptibility of bacterial isolates to ceftazidime is a critical determinant of its in vivo efficacy.
| Organism | MIC Range (µg/mL) | Note | Reference |
| Pseudomonas aeruginosa | 0.032 - 128 | Clinical isolates | [12] |
| Pseudomonas aeruginosa | 4 - 1024 | Experimentally evolved resistant mutants | [14] |
| Klebsiella pneumoniae | 0.125 - ≥256 | Clinical isolates | [12] |
Experimental Protocols
Preparation of this compound for Injection
Materials:
-
Ceftazidime for injection, USP
-
Sterile Water for Injection, USP
-
Sterile saline (0.9% sodium chloride)
-
Sterile syringes and needles
-
Vortex mixer
Procedure:
-
Ceftazidime for injection is typically supplied as a sterile, dry-powdered mixture.[15]
-
To prepare a solution for intravenous (IV) administration, reconstitute the ceftazidime powder with Sterile Water for Injection. For a 1g vial, add 10 mL of sterile water.[16]
-
For intramuscular (IM) or subcutaneous (SC) injection, a more concentrated solution can be prepared. For a 1g vial, add 3 mL of an approved diluent.[16]
-
Gently shake or vortex the vial until the powder is completely dissolved. The resulting solution should be clear to light yellow.[16]
-
Further dilute the reconstituted solution with sterile saline to achieve the desired final concentration for dosing.
-
Administer the prepared solution to the mice via the desired route (intraperitoneal, subcutaneous, or intravenous).
Note: Reconstituted ceftazidime solution is stable for 12 hours at room temperature or for 3 days if refrigerated.[16]
Murine Thigh Infection Model
This model is commonly used to evaluate the efficacy of antibiotics against localized bacterial infections.
Materials:
-
6-8 week old female mice (e.g., C57BL/6 or BALB/c)
-
Cyclophosphamide (for neutropenic models)
-
Bacterial culture (P. aeruginosa or K. pneumoniae)
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Insulin syringes with 28-30 gauge needles
-
Surgical scissors and forceps
-
Stomacher or tissue homogenizer
-
Agar plates (e.g., Tryptic Soy Agar)
Procedure:
-
Induction of Neutropenia (Optional): To mimic conditions in immunocompromised patients, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 prior to infection).
-
Bacterial Inoculum Preparation:
-
Grow the desired bacterial strain to mid-log phase in a suitable broth medium.
-
Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10^6 to 1 x 10^7 CFU/mL). The exact inoculum size may need to be optimized for the specific bacterial strain and mouse strain.
-
-
Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh muscle.
-
-
Ceftazidime Administration:
-
At a predetermined time post-infection (e.g., 1-2 hours), administer the prepared ceftazidime solution via the desired route (e.g., subcutaneous or intraperitoneal injection). The dosing regimen will depend on the study design.
-
-
Assessment of Efficacy:
-
At various time points post-treatment (e.g., 24 hours), euthanize the mice.
-
Aseptically remove the infected thigh muscle.
-
Homogenize the tissue in a known volume of sterile PBS.
-
Perform serial dilutions of the homogenate and plate onto appropriate agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies to determine the bacterial load (CFU/gram of tissue).
-
Efficacy is determined by comparing the bacterial load in the treated groups to the control group.
-
Murine Pneumonia Model
This model is used to study the efficacy of antibiotics against respiratory tract infections.
Materials:
-
6-8 week old female mice (e.g., C57BL/6 or BALB/c)
-
Bacterial culture (P. aeruginosa or K. pneumoniae)
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Micropipette with sterile tips
-
Surgical scissors and forceps
-
Stomacher or tissue homogenizer
-
Agar plates (e.g., Tryptic Soy Agar)
Procedure:
-
Bacterial Inoculum Preparation: Prepare the bacterial inoculum as described in the thigh infection model. The concentration may need to be adjusted for the pneumonia model.
-
Infection:
-
Anesthetize the mice.
-
Hold the mouse in a supine position.
-
Instill a small volume (e.g., 20-50 µL) of the bacterial suspension into the nares of the mouse. The mouse will inhale the inoculum into the lungs. Alternatively, intratracheal instillation can be performed for more direct delivery to the lungs.[10]
-
-
Ceftazidime Administration:
-
At a predetermined time post-infection (e.g., 2-6 hours), administer the prepared ceftazidime solution.
-
-
Assessment of Efficacy:
-
Monitor the mice for clinical signs of illness and survival.
-
At specified time points, euthanize the mice.
-
Aseptically remove the lungs.
-
Homogenize the lung tissue in a known volume of sterile PBS.
-
Determine the bacterial load as described in the thigh infection model.
-
Conclusion
The murine thigh and pneumonia infection models are valuable tools for the in vivo evaluation of ceftazidime's efficacy. The protocols outlined in this document provide a framework for conducting these studies. Researchers should optimize the experimental conditions, including mouse strain, bacterial inoculum size, and dosing regimen, for their specific research questions. Careful adherence to aseptic techniques and ethical guidelines for animal research is paramount for obtaining reliable and reproducible data.
References
- 1. Ceftazidime - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of Ceftazidime? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Murine model of pneumonia. [bio-protocol.org]
- 8. Evaluation of Pharmacokinetic/Pharmacodynamic Model-Based Optimized Combination Regimens against Multidrug-Resistant Pseudomonas aeruginosa in a Murine Thigh Infection Model by Using Humanized Dosing Schemes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Animal models of Klebsiella pneumoniae mucosal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.journalagent.com [pdf.journalagent.com]
- 12. Evaluating the susceptibility to ceftazidime-avibactam in clinical isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa recovered from an apex medical hospital in north India - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ceftazidime resistance in Pseudomonas aeruginosa is multigenic and complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. svpmeds.com [svpmeds.com]
Application Notes and Protocols for In Vitro Susceptibility Testing of Ceftazidime Sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of ceftazidime sodium and its use in in vitro antimicrobial susceptibility testing (AST). The methodologies outlined adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure accuracy and reproducibility of results.
Introduction
Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa. Accurate in vitro susceptibility testing is crucial for clinical diagnostics, surveillance studies, and the development of new antimicrobial agents. This document outlines the standardized procedures for preparing this compound solutions and performing susceptibility testing using broth microdilution, agar dilution, and disk diffusion methods.
Preparation of this compound Stock Solution
The initial step in performing susceptibility testing is the accurate preparation of a stock solution of the antimicrobial agent. The following protocol is based on CLSI guidelines.
Materials:
-
This compound powder (with known potency)
-
Sterile distilled water or a suitable buffer (e.g., pH 7.0 phosphate buffer)
-
Sterile volumetric flasks and pipettes
-
Analytical balance
Protocol for Stock Solution Preparation:
-
Determine the Potency of the Powder: The potency of the this compound powder, provided by the manufacturer, is essential for accurate stock solution preparation. The potency is typically expressed as micrograms of active drug per milligram of powder.
-
Calculate the Amount of Powder Needed: Use the following formula to calculate the weight of the this compound powder required to achieve a desired stock solution concentration: Weight (mg) = [Volume (mL) x Concentration (µg/mL)] / Potency (µg/mg)
-
Example: To prepare 10 mL of a 1280 µg/mL stock solution from a powder with a potency of 950 µg/mg: Weight (mg) = (10 mL * 1280 µg/mL) / 950 µg/mg = 13.47 mg
-
-
Dissolution: Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile volumetric flask. Add a portion of the chosen solvent (e.g., sterile distilled water) and mix to dissolve. Once dissolved, bring the solution to the final volume with the solvent.
-
Sterilization: Stock solutions should be sterilized by membrane filtration through a 0.22 µm filter.
-
Storage: Aliquot the sterile stock solution into sterile, tightly sealed containers. Store frozen at -70°C or below. Avoid repeated freeze-thaw cycles. Stability studies indicate that ceftazidime solutions are stable for up to 24 hours at 25°C.[1]
A workflow for preparing the ceftazidime stock solution is illustrated below.
In Vitro Susceptibility Testing Methods
Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
Experimental Protocol:
-
Prepare Working Solutions: From the stock solution, prepare serial twofold dilutions of ceftazidime in cation-adjusted Mueller-Hinton broth (CAMHB). The final concentrations in the microdilution wells should typically range from 0.06 to 64 µg/mL.
-
Prepare Inoculum: Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[3]
-
Inoculate Microdilution Plate: Dispense 50 µL of the appropriate ceftazidime dilution into each well of a 96-well microtiter plate. Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).[3]
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of ceftazidime that completely inhibits visible growth of the organism.
The logical relationship for determining the final inoculum concentration is depicted below.
Agar Dilution Method
The agar dilution method is another quantitative technique for MIC determination where the antimicrobial agent is incorporated into the agar medium.
Experimental Protocol:
-
Prepare Antimicrobial-Containing Agar Plates: Prepare a series of molten Mueller-Hinton agar (MHA) aliquots. Add the appropriate volume of ceftazidime stock or working solutions to each aliquot to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify.
-
Prepare Inoculum: Prepare the inoculum as described for the broth microdilution method to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.[3]
-
Inoculate Plates: Spot-inoculate the surface of each agar plate with the standardized bacterial suspension using a multipoint replicator.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of ceftazidime that inhibits the growth of the organism.
Disk Diffusion Method (Kirby-Bauer)
The disk diffusion method is a qualitative test that determines the susceptibility of a bacterium to an antimicrobial agent.
Experimental Protocol:
-
Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described previously.
-
Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.
-
Apply Antibiotic Disk: Aseptically apply a ceftazidime-impregnated disk (typically 30 µg) to the surface of the inoculated agar plate.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
-
Interpret Results: Interpret the zone diameter according to CLSI guidelines to categorize the organism as susceptible, intermediate, or resistant.
Quality Control
Quality control (QC) is essential to ensure the accuracy and reliability of susceptibility testing results. This involves testing standard reference strains with known susceptibility profiles.
QC Strains and Expected Ranges:
The following table summarizes the CLSI-recommended QC strains and their expected MIC and zone diameter ranges for ceftazidime.
| Quality Control Strain | Method | Ceftazidime Concentration/Disk Content | Expected Range (µg/mL or mm) |
| Escherichia coli ATCC® 25922 | Broth Microdilution/Agar Dilution | - | 0.06 - 0.5 µg/mL[4] |
| Disk Diffusion | 30 µg | 25 - 32 mm | |
| Pseudomonas aeruginosa ATCC® 27853 | Broth Microdilution/Agar Dilution | - | 1 - 4 µg/mL[4] |
| Disk Diffusion | 30 µg | 22 - 29 mm | |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution/Agar Dilution | - | 1 - 8 µg/mL |
Note: QC ranges should be verified against the most current CLSI M100 supplement.
Data Presentation and Interpretation
Quantitative data from broth and agar dilution methods should be recorded as the MIC value in µg/mL. For the disk diffusion method, the zone of inhibition diameter should be recorded in millimeters. The interpretation of these results as susceptible, intermediate, or resistant should be based on the current clinical breakpoints published by CLSI.
Summary of Ceftazidime Breakpoints (CLSI M100):
| Organism Group | Susceptible (µg/mL or mm) | Intermediate (µg/mL or mm) | Resistant (µg/mL or mm) |
| Enterobacterales | ≤ 4 (≥ 21 mm) | 8 (18-20 mm) | ≥ 16 (≤ 17 mm) |
| Pseudomonas aeruginosa | ≤ 8 (≥ 18 mm) | 16 (15-17 mm) | ≥ 32 (≤ 14 mm) |
Note: Breakpoints are subject to change and should be confirmed with the latest CLSI M100 document.
Conclusion
The standardized preparation of this compound and the meticulous execution of in vitro susceptibility testing are fundamental for reliable and reproducible results. Adherence to the protocols and quality control measures outlined in this document, in conjunction with the latest CLSI guidelines, will ensure the generation of high-quality data for clinical and research applications.
References
Application Notes and Protocols for Ceftazidime Sodium Administration in Animal Sepsis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis remains a significant challenge in critical care, with high morbidity and mortality rates. Animal models are indispensable for studying the pathophysiology of sepsis and for the preclinical evaluation of new therapeutic agents. Ceftazidime, a third-generation cephalosporin antibiotic, is frequently used to combat bacterial infections associated with sepsis due to its broad-spectrum activity, particularly against Gram-negative pathogens like Pseudomonas aeruginosa.[1][2] These application notes provide detailed protocols and compiled data on the administration of ceftazidime sodium in various animal models of sepsis, offering a valuable resource for researchers in this field.
Data Presentation
Table 1: Pharmacokinetic Parameters of Ceftazidime in Various Animal Species
| Animal Model | Dose and Route | Peak Serum Concentration (Cmax) | Serum Half-life (t½) | Reference |
| Mice | 25 mg/kg (SC/IM) | 26 mg/L | 21 min | [3] |
| Rats | 25 mg/kg (SC/IM) | Not Specified | 23 min | [3] |
| Rabbits | 25 mg/kg (SC/IM) | 63 mg/L | 48 min | [3] |
| Dogs (Beagle) | 25 mg/kg (IV) | Not Specified | 0.95 hours | [4][5] |
| Dogs (Beagle) | 25 mg/kg (SC/IM) | Not Specified | 60 min | [3] |
| Cynomolgus Monkeys | 25 mg/kg (SC/IM) | Not Specified | 58 min | [3] |
| Buffalo Calves | 10 mg/kg (IV) | Not Specified | 3.4 ± 0.2 h | [6] |
Table 2: Ceftazidime Dosing Regimens in Animal Sepsis Models
| Animal Model | Sepsis Induction Model | This compound Dose | Route of Administration | Key Findings | Reference |
| Rats | Cecal Ligation and Puncture (CLP) | Single dose (specific mg/kg not stated) | Not Specified | Significant elevation of IL-6; non-significant increase in TNF-α in septic rats. | [7] |
| Sheep (Ovine) | P. aeruginosa instillation & smoke inhalation | 3 g | Intravenous (IV) | Reduced pulmonary hypertension and fluid requirement. | [8] |
| Mice | Burkholderia pseudomallei aerosol exposure | 1200 mg/kg/day (300 mg/kg every 6h) for 14 days | Intraperitoneal (IP) | Provided protection during the acute phase of melioidosis. | [9] |
| Mice | Septicemia with ceftazidime-resistant Enterobacteriaceae | 2-27 mg/kg (with avibactam) | Not Specified | Restored efficacy against resistant strains. | [10][11] |
| Dogs | General Sepsis | 30mg/kg q4-8h | Intravenous (IV) | Recommended dosage for sepsis. | [1] |
| Porcine | Endotoxin Shock | Not Specified | Not Specified | Significantly greater reduction in IL-6 plasma levels compared to untreated group. | [12] |
Experimental Protocols
Cecal Ligation and Puncture (CLP) Sepsis Model in Rats
This protocol is based on methodologies that aim to induce polymicrobial sepsis that closely mimics the clinical progression in humans.[13]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holder)
-
3-0 silk suture
-
18-gauge needle
-
70% ethanol
-
Sterile saline
-
This compound for injection
-
Warming pad
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent. Confirm the depth of anesthesia by pedal withdrawal reflex.
-
Shave the abdomen and disinfect the surgical area with 70% ethanol.
-
Make a 2-3 cm midline laparotomy incision to expose the abdominal cavity.
-
Exteriorize the cecum, ensuring the blood supply is not compromised.
-
Ligate the cecum with a 3-0 silk suture at a point 5-10 mm from the tip. The degree of ligation can be adjusted to modulate the severity of sepsis.
-
Puncture the ligated cecum once or twice with an 18-gauge needle.[14]
-
Gently squeeze the cecum to extrude a small amount of fecal content to ensure patency of the punctures.
-
Return the cecum to the abdominal cavity.
-
Close the abdominal wall in two layers (peritoneum and skin) with appropriate sutures.
-
Resuscitate the animal with pre-warmed sterile saline (e.g., 30-50 mL/kg) administered subcutaneously.
-
Place the animal on a warming pad during recovery.
-
Administer this compound at the desired dose and time point post-CLP via the chosen route (e.g., intravenous, intraperitoneal, or subcutaneous).
Ovine Model of Sepsis with Acute Lung Injury
This model, developed by Murakami et al. (2002) and adapted in subsequent studies, simulates sepsis following smoke inhalation injury, a common clinical scenario.[8][15]
Materials:
-
Adult female sheep (e.g., Merino, 35-40 kg)
-
Anesthetic (e.g., halothane)
-
Tracheostomy tube
-
Ventilator
-
Cotton smoke source
-
Bronchoscope
-
Live Pseudomonas aeruginosa culture
-
This compound for injection
-
Ringer's lactate solution
-
Hemodynamic monitoring equipment
Procedure:
-
Surgically prepare the sheep for chronic study with the placement of vascular catheters for monitoring and fluid/drug administration. Allow for a recovery period of approximately 7 days.
-
On the day of the experiment, perform a tracheostomy under deep anesthesia.
-
Induce acute lung injury by insufflation of a set number of breaths (e.g., 48 breaths) of cotton smoke.
-
Instill a suspension of live P. aeruginosa into the lungs via a bronchoscope.
-
Discontinue anesthesia and place the sheep on mechanical ventilation (e.g., 100% oxygen, tidal volume 15 ml/kg, 30 breaths/min).
-
Administer this compound intravenously at specified time points post-injury (e.g., 3 g at 1 hour and 13 hours post-injury).[8]
-
Provide fluid resuscitation with Ringer's lactate to maintain hemodynamic stability.
-
Monitor physiological parameters such as mean pulmonary artery pressure (MPAP), pulmonary artery occlusion pressure (PAOP), and cardiac index for the duration of the study (e.g., 24 hours).
Visualizations
Caption: Workflow for the Cecal Ligation and Puncture (CLP) Sepsis Model.
Caption: Ceftazidime's potential impact on cytokine release during sepsis.
Concluding Remarks
The choice of animal model and ceftazidime dosing regimen is critical for obtaining clinically relevant and reproducible results in sepsis research. The data and protocols presented here serve as a guide for designing and executing studies involving ceftazidime administration in animal models of sepsis. Researchers should carefully consider the specific objectives of their study, the pharmacokinetic and pharmacodynamic properties of ceftazidime in the chosen species, and the ethical considerations associated with animal experimentation. Continuous infusion of ceftazidime may offer advantages over intermittent dosing in maintaining therapeutic concentrations.[16][17] Furthermore, the immunomodulatory effects of ceftazidime, independent of its bactericidal activity, warrant further investigation.[7][18]
References
- 1. Ceftazidime [Companion] – OSU VMC Antimicrobial Use Guidelines [ohiostate.pressbooks.pub]
- 2. Ceftazidime | VCA Animal Hospitals [vcahospitals.com]
- 3. Therapeutic and kinetic properties of ceftazidime in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rxactuator.net [rxactuator.net]
- 5. Ceftazidime pharmacokinetics in dogs after intravenous injection and delivered with the RxActuator Mini-Infuser infusion pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijvr.shirazu.ac.ir [ijvr.shirazu.ac.ir]
- 7. Effect of Ceftazidime on Systemic Cytokine Concentrations in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceftazidime reduces pulmonary hypertension in an ovine model of sepsis following smoke inhalation injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of ceftazidime in a murine model following a lethal aerosol exposure to Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of a Ceftazidime-Avibactam combination in a murine model of Septicemia caused by Enterobacteriaceae species producing ampc or extended-spectrum β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of a Ceftazidime-Avibactam Combination in a Murine Model of Septicemia Caused by Enterobacteriaceae Species Producing AmpC or Extended-Spectrum β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effects of the antibiotics ceftazidime and tobramycin in porcine endotoxin shock: are they really anti-inflammatory? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sepsis Induced by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Ceftazidime reduces pulmonary hypertension in an ovine model of sepsis following smoke inhalation injury | springermedicine.com [springermedicine.com]
- 16. Pharmacokinetic-pharmacodynamic evaluation of ceftazidime continuous infusion vs intermittent bolus injection in septicaemic melioidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. avmajournals.avma.org [avmajournals.avma.org]
- 18. "Effect of Ceftazidime on Systemic Cytokine Concentrations in Rats" by Khalid M. Alkharfy, John A. Kellum et al. [scholarscompass.vcu.edu]
Application Notes and Protocols: Ceftazidime Sodium in Cell Culture for Infection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Ceftazidime sodium in cell culture-based infection models. This document outlines the mechanism of action, provides detailed experimental protocols for evaluating its efficacy and cytotoxicity, and presents relevant quantitative data to support in vitro research.
Introduction
Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-negative and some Gram-positive bacteria.[1][2] Its efficacy, particularly against Pseudomonas aeruginosa, makes it a critical tool in both clinical settings and in vitro infection models.[1][3] Understanding its application in cell culture is essential for studying host-pathogen interactions, bacterial pathogenesis, and for the preclinical assessment of antibacterial agents.
Mechanism of Action
Ceftazidime exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2][4] Like other β-lactam antibiotics, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[2][4][5] This disruption leads to a compromised cell wall, causing bacterial cell lysis and death.[2][4] Ceftazidime has a high affinity for PBP-3 of Gram-negative bacteria, which is involved in cell division.[4][5] Its chemical structure, featuring a C=N-OCH3 group, provides enhanced stability against many β-lactamase enzymes produced by Gram-negative bacteria, which are a common mechanism of antibiotic resistance.[1]
Quantitative Data
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values of Ceftazidime against common bacterial pathogens. MICs are the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[6]
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Pseudomonas aeruginosa | 2 | 8 | ≤0.12 - >32 |
| Escherichia coli | ≤0.12 | 0.25 | ≤0.12 - >8 |
| Klebsiella pneumoniae | 0.25 | 1 | 0.25 - >256 |
| Staphylococcus aureus | 8 | >32 | 4 - 1024 |
Note: MIC values can vary depending on the specific strain and testing conditions.
Cytotoxicity
Ceftazidime generally exhibits low cytotoxicity to mammalian cells at therapeutic concentrations. A study assessing combinations including Ceftazidime on human cell lines HEK-293 (human embryonic kidney) and THLE-2 (human liver epithelial) found that cell viability remained high.[7][8] For instance, a combination of Ceftazidime, cellulase, and an anti-inflammatory agent maintained approximately 88.5% cell viability at 62.5 µg/mL in HEK-293 cells.[8] Another study noted negligible cytotoxicity of Ceftazidime on Vero E6 and 293T cells even at high concentrations.[1]
| Cell Line | Assay | Concentration | Result |
| HEK-293 | MTT | 62.5 - 1000 µg/mL (in combination) | Dose-dependent reduction in viability, but generally high.[8] |
| THLE-2 | MTT | 62.5 - 1000 µg/mL (in combination) | Minimal cytotoxicity observed.[8] |
| Vero E6 | CCK-8 | Up to high concentrations | Negligible cytotoxicity.[1] |
| 293T | CCK-8 | Up to high concentrations | Negligible cytotoxicity.[1] |
Note: Specific CC50 values for Ceftazidime alone on cell lines such as A549, THP-1, and Caco-2 are not consistently reported in the reviewed literature. It is recommended to determine the CC50 experimentally for the specific cell line and conditions used in your infection model.
Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of Ceftazidime against a variety of bacterial strains.
Materials:
-
This compound powder
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Sterile tubes and pipettes
-
Incubator (37°C)
Procedure:
-
Prepare Ceftazidime Stock Solution: Prepare a stock solution of Ceftazidime in a suitable solvent (e.g., sterile distilled water) at a concentration that is at least twice the highest concentration to be tested. Filter-sterilize the solution.
-
Prepare Bacterial Inoculum: From a fresh bacterial culture (18-24 hours old), prepare a bacterial suspension in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute Inoculum: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Prepare Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the 2x Ceftazidime stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the desired number of columns. Discard 100 µL from the last column of the dilution series.
-
-
Inoculate Plate: Add 5 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 105 µL and the desired final bacterial concentration. Leave one well with uninoculated broth as a sterility control and one well with inoculated broth without antibiotic as a growth control.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of Ceftazidime that completely inhibits visible bacterial growth. This can be determined by visual inspection or by reading the optical density at 600 nm (OD600) with a plate reader.
Protocol for Determining Mammalian Cell Cytotoxicity (CC50) by MTT Assay
This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of Ceftazidime on a mammalian cell line.
Materials:
-
Mammalian cell line of interest (e.g., A549, THP-1, Caco-2)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare Ceftazidime Dilutions: Prepare a series of two-fold dilutions of Ceftazidime in complete cell culture medium at concentrations that are 2x the final desired concentrations.
-
Treat Cells: Remove the medium from the wells and add 100 µL of the prepared Ceftazidime dilutions to the respective wells in triplicate. Include wells with cells and fresh medium as an untreated control (100% viability) and wells with medium only as a blank control.
-
Incubation: Incubate the plate for 24-72 hours (depending on the cell line and experimental design) at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Carefully remove the medium containing Ceftazidime.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Read Absorbance: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate CC50:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance of Treated Wells / Absorbance of Untreated Control Wells) x 100.
-
Plot the percentage of cell viability against the logarithm of the Ceftazidime concentration and use a non-linear regression analysis to determine the CC50 value.
-
Protocol for In Vitro Infection Model: P. aeruginosa Infection of A549 Lung Epithelial Cells
This protocol provides a general framework for studying the efficacy of Ceftazidime in an in vitro model of lung infection.
Materials:
-
A549 human lung adenocarcinoma cell line
-
Pseudomonas aeruginosa strain
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Antibiotic-free medium for infection
-
This compound
-
Sterile PBS
-
Sterile water with 0.1% Triton X-100 for cell lysis
-
Agar plates for bacterial enumeration (e.g., Luria-Bertani agar)
Procedure:
-
Cell Culture: Seed A549 cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10^5 cells/well). Incubate for 24-48 hours.
-
Bacterial Preparation: Culture P. aeruginosa overnight in an appropriate broth. On the day of the experiment, subculture the bacteria to obtain a log-phase culture. Wash the bacteria with sterile PBS and resuspend in antibiotic-free cell culture medium.
-
Infection of Cells:
-
Wash the A549 cell monolayer twice with sterile PBS.
-
Add the bacterial suspension to the cells at a desired multiplicity of infection (MOI), for example, 10 bacteria per cell (MOI=10).
-
Incubate for a set period (e.g., 2 hours) to allow for bacterial adhesion and/or invasion.
-
-
Ceftazidime Treatment:
-
After the infection period, aspirate the medium and wash the cells three times with sterile PBS to remove non-adherent bacteria.
-
Add fresh cell culture medium containing various concentrations of Ceftazidime (e.g., 1x, 10x, 100x MIC). Include an untreated infected control.
-
Incubate for the desired treatment duration (e.g., 2, 4, 8, or 24 hours).
-
-
Quantification of Bacteria:
-
To quantify intracellular bacteria, first treat with a high concentration of an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin at 100 µg/mL for 1 hour) to kill extracellular bacteria. Then wash and proceed with lysis.
-
To quantify total cell-associated bacteria, proceed directly to lysis after the Ceftazidime treatment.
-
Aspirate the medium and wash the cells with PBS.
-
Lyse the A549 cells by adding a solution of 0.1% Triton X-100 in sterile water and incubating for 10-15 minutes.
-
Perform serial dilutions of the cell lysate in sterile PBS.
-
Plate the dilutions onto agar plates and incubate overnight at 37°C.
-
Count the resulting colonies to determine the number of colony-forming units (CFU) per well.
-
Conclusion
This compound is a valuable tool for in vitro infection studies due to its potent activity against clinically relevant pathogens and its low cytotoxicity. The protocols provided herein offer a standardized approach to evaluating its antibacterial efficacy and impact on host cells. Researchers should optimize these protocols for their specific cell lines, bacterial strains, and experimental objectives.
References
- 1. Ceftazidime is a potential drug to inhibit SARS-CoV-2 infection in vitro by blocking spike protein–ACE2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of Compounds Toxicity against Human Monocytic cell line-THP-1 by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative bactericidal activity of ceftazidime against isolates of Pseudomonas aeruginosa as assessed in an in vitro pharmacodynamic model versus the traditional time-kill method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental evolution of Staphylococcus aureus in macrophages: dissection of a conditional adaptive trait promoting intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic Evaluation of the Intracellular Activities of Antibiotics against Staphylococcus aureus in a Model of THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis and optimization of a Caco-2 cell culture model for infection with human norovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Caco-2 cell monolayer system as an in vitro model for studying bacterial-enterocyte interactions and bacterial translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Analysis of Ceftazidime Sodium Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftazidime is a third-generation cephalosporin antibiotic widely utilized for treating serious bacterial infections.[1][2] As with many β-lactam antibiotics, ceftazidime is susceptible to degradation, which can compromise its efficacy and safety.[3] Therefore, monitoring its stability is crucial throughout the drug development process and for quality control of pharmaceutical formulations. This document provides detailed application notes and protocols for the spectrophotometric analysis of Ceftazidime sodium stability, a cost-effective and accessible method for this purpose.
Spectrophotometry offers a simple and rapid approach to quantify Ceftazidime and assess its degradation by measuring the change in absorbance at a specific wavelength.[4] The degradation of Ceftazidime can be influenced by various factors, including pH, temperature, and light.[1][5][6] These notes will cover forced degradation studies under these stress conditions to evaluate the intrinsic stability of this compound.
Principle of the Method
The spectrophotometric determination of this compound is based on the principle that the drug absorbs ultraviolet (UV) radiation at a specific wavelength. The amount of UV radiation absorbed is directly proportional to the concentration of Ceftazidime in the solution, following the Beer-Lambert law. Degradation of Ceftazidime leads to a change in its chemical structure, which in turn alters its UV absorbance. By monitoring the decrease in absorbance at the wavelength of maximum absorption (λmax), the rate and extent of degradation can be determined. The λmax for Ceftazidime is typically observed around 255-261 nm.[4]
Chemical Structure of Ceftazidime
Caption: Chemical structure of Ceftazidime.
Experimental Protocols
Preparation of Standard and Sample Solutions
Materials:
-
This compound reference standard
-
This compound for injection (sample)
-
Distilled water
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
Phosphate buffer solutions (pH 4.5, 5.5, 6.5)[6]
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of distilled water in a volumetric flask.[7]
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions (e.g., 5, 10, 15, 20, 25 µg/mL) using distilled water to construct a calibration curve.
-
Sample Stock Solution (1000 µg/mL): Reconstitute the this compound for injection sample with the appropriate volume of sterile distilled water as per the product label to get a concentration of 1000 µg/mL.[1]
-
Sample Working Solution: Dilute the sample stock solution with the appropriate solvent (distilled water, buffer, acid, or base) to a concentration that falls within the linear range of the calibration curve (e.g., 10 µg/mL).
Forced Degradation Studies
Forced degradation studies are performed to assess the stability of the drug product under stress conditions.
a) Acid Hydrolysis:
-
To 1 mL of the sample stock solution, add 1 mL of 0.1 N HCl.[8]
-
Keep the mixture at 60°C for a specified period (e.g., 30 minutes).[8]
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an equivalent volume of 0.1 N NaOH.[8]
-
Dilute the resulting solution to a suitable concentration with distilled water for spectrophotometric analysis.
b) Base Hydrolysis:
-
To 1 mL of the sample stock solution, add 1 mL of 0.1 N NaOH.[8]
-
Keep the mixture at 60°C for a specified period (e.g., 30 minutes).[8]
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an equivalent volume of 0.1 N HCl.[8]
-
Dilute the resulting solution to a suitable concentration with distilled water for analysis.
c) Thermal Degradation:
-
Prepare an aqueous solution of the this compound sample (e.g., 1000 µg/mL).
-
Store the solution at an elevated temperature (e.g., 45°C or 60°C) in a water bath or oven.[1][8]
-
Withdraw aliquots at suitable time intervals (e.g., 0, 6, 12, 24 hours).[1]
-
Cool the aliquots to room temperature and dilute to a suitable concentration for analysis.
d) Photodegradation:
-
Expose the reconstituted this compound solution to UV radiation (e.g., 254 nm) and visible radiation in a photostability chamber.[1]
-
Withdraw aliquots at different time points (e.g., 0, 6, 12, 24 hours).[1]
-
Dilute the samples to an appropriate concentration for spectrophotometric measurement.
Spectrophotometric Analysis
-
Set the UV-Vis spectrophotometer to scan a wavelength range of 200-400 nm to determine the λmax of this compound. A peak is expected around 255-261 nm.[4]
-
Use the respective solvent (distilled water, buffer, etc.) as a blank.
-
Measure the absorbance of the working standard solutions at the determined λmax and construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the stressed samples (from forced degradation studies) at the same λmax.
-
Calculate the concentration of undegraded Ceftazidime in the samples using the regression equation from the calibration curve.
-
The percentage of degradation can be calculated using the formula: % Degradation = [(Initial Concentration - Concentration at time t) / Initial Concentration] * 100
Experimental Workflow Diagram
References
- 1. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Ceftazidime Sodium Formulation in Continuous Infusion Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and stability testing of ceftazidime sodium for continuous infusion studies. The protocols outlined below are essential for ensuring the safe and effective administration of ceftazidime in a continuous infusion setting, which is increasingly utilized to optimize its time-dependent bactericidal activity.
Introduction
Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1] Continuous infusion of β-lactam antibiotics like ceftazidime can offer pharmacodynamic advantages by maintaining plasma concentrations above the minimum inhibitory concentration (MIC) for the infecting pathogen.[2][3] However, the stability of ceftazidime in aqueous solutions is a critical concern, as degradation can lead to loss of potency and the formation of potentially toxic byproducts, such as pyridine.[1][4] These notes provide detailed protocols for preparing and evaluating this compound formulations to ensure their suitability for continuous infusion.
Physicochemical Properties and Degradation Pathways
Ceftazidime is susceptible to degradation in aqueous solutions, primarily through hydrolysis of the β-lactam ring and cleavage of the C-3 side chain.[5] The main degradation products identified are pyridine and the Δ-2 isomer of ceftazidime.[4][5] The rate of degradation is influenced by temperature, pH, and the concentration of the solution.[6][7] Understanding these degradation pathways is crucial for developing stable formulations and appropriate storage conditions.
Quantitative Data Summary
The stability of this compound for continuous infusion is dependent on several factors. The following tables summarize the stability data from various studies.
Table 1: Stability of this compound in Various Diluents
| Diluent | Concentration (mg/mL) | Storage Temperature (°C) | Stability Duration (hours) | Reference |
| 0.9% Sodium Chloride | 1 - 40 | Room Temperature | 12 | [8] |
| 0.9% Sodium Chloride | 1 - 40 | Refrigerated | 72 (3 days) | [8] |
| 5% Dextrose Injection | 1 - 40 | Room Temperature | 12 | [8] |
| 5% Dextrose Injection | 1 - 40 | Refrigerated | 72 (3 days) | [8] |
| Lactated Ringer's Injection | 1 - 40 | Room Temperature | 12 | [8] |
| Lactated Ringer's Injection | 1 - 40 | Refrigerated | 72 (3 days) | [8] |
| 0.9% Saline | 12 and 25 | Refrigerated (2-8°C) then 32°C | 48 hours refrigerated followed by 12 hours at 32°C | [1] |
Table 2: Compatibility of this compound with Other Drugs
| Co-administered Drug | Compatibility | Observation | Reference |
| Vancomycin | Incompatible | Physical incompatibility, precipitation | [6][9][10] |
| Nicardipine | Incompatible | Physical incompatibility | [6][9] |
| Midazolam | Incompatible | Physical incompatibility | [6][9] |
| Propofol | Incompatible | Physical incompatibility | [6][9] |
| N-acetylcysteine | Incompatible | Chemical incompatibility | [6][9] |
| Erythromycin (50 mg/ml) | Incompatible | Precipitation | [6][9] |
| Clarithromycin (50 mg/ml) | Incompatible | Precipitation | [6][9] |
| Gentamicin | Compatible | No physical or chemical incompatibility | [6][9] |
| Tobramycin | Compatible | No physical or chemical incompatibility | [6][9] |
| Amikacin | Compatible | No physical or chemical incompatibility | [6][9] |
| Fluconazole | Compatible | No physical or chemical incompatibility | [6][9] |
| Heparin (10 or 50 U/mL) | Compatible | For 12 hours at room temperature | [8] |
| Potassium Chloride (10 or 40 mEq/L) | Compatible | For 12 hours at room temperature | [8] |
| Ciprofloxacin | Incompatible | - | [11] |
Experimental Protocols
Protocol for Preparation of this compound Infusion Solution
This protocol describes the reconstitution and dilution of this compound powder for injection to a final concentration suitable for continuous infusion.
Materials:
-
Ceftazidime for Injection, USP (vial)
-
Sterile Water for Injection, USP
-
Compatible IV fluid (e.g., 0.9% Sodium Chloride Injection, 5% Dextrose Injection)
-
Sterile syringes and needles
-
Infusion bags (e.g., PVC, non-PVC)
-
Calibrated pH meter
-
HPLC system with UV detector
Procedure:
-
Reconstitution: Aseptically reconstitute the ceftazidime vial with the manufacturer-recommended volume of Sterile Water for Injection.[12] Shake the vial until the powder is completely dissolved.[12] Carbon dioxide is released upon dissolution, creating positive pressure.[8]
-
Dilution: Withdraw the required volume of the reconstituted solution and add it to the infusion bag containing the chosen diluent to achieve the desired final concentration (e.g., 1 to 40 mg/mL).[8][13]
-
Mixing: Gently mix the contents of the infusion bag.
-
Initial Quality Control:
-
Visually inspect the solution for any particulate matter or color change.[8] A pale yellow to amber color is normal and does not indicate a loss of potency.[8]
-
Measure and record the initial pH of the solution. The pH of a freshly prepared solution is typically between 7.1 and 7.7.[6]
-
Determine the initial concentration of ceftazidime using a validated stability-indicating HPLC method (see Protocol 4.2).
-
Protocol for Stability-Indicating HPLC Method
This protocol outlines a typical reversed-phase HPLC (RP-HPLC) method for the quantification of ceftazidime and its degradation products.
Equipment:
-
HPLC system with a UV detector, autosampler, and column oven
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., potassium dihydrogen phosphate), pH adjusted
-
Ceftazidime reference standard
-
Purified water
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of phosphate buffer and an organic solvent like acetonitrile or methanol. The exact composition should be optimized to achieve good separation between ceftazidime and its degradation products.[5]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection Wavelength: 272 nm.[14]
-
Injection Volume: 20 µL.
-
Retention Time: The retention time for ceftazidime is typically around 2.5 minutes, but will vary depending on the specific method parameters.[15]
Procedure:
-
Standard Preparation: Prepare a stock solution of ceftazidime reference standard in a suitable solvent (e.g., water or mobile phase) and then prepare a series of working standards by serial dilution to create a calibration curve.
-
Sample Preparation: At each time point of the stability study, withdraw an aliquot of the ceftazidime infusion solution, dilute it to a concentration within the range of the calibration curve using the mobile phase, and filter it through a 0.45 µm syringe filter.
-
Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Quantification: Calculate the concentration of ceftazidime in the samples by comparing the peak area with the calibration curve. The percentage of the initial concentration remaining at each time point is then determined.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[5]
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of ceftazidime in water or a 50:50 acetonitrile:water mixture.[5]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 30 minutes. Cool and neutralize with 0.1 N NaOH before HPLC analysis.[5]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 30 minutes. Cool and neutralize with 0.1 N HCl before HPLC analysis.[5]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 20% hydrogen peroxide. Keep at 60°C for 30 minutes. Cool before HPLC analysis.[5]
-
Thermal Degradation: Heat the stock solution at 60°C. Take samples at appropriate time points for HPLC analysis.[5]
-
Photodegradation: Expose the stock solution to UV (254 nm) and visible (320 nm) light and analyze samples at various time points.[16]
Conclusion
The successful implementation of continuous infusion therapy with ceftazidime hinges on the careful preparation and evaluation of the infusion solutions. The data and protocols presented in these application notes provide a framework for researchers and drug development professionals to ensure the stability, compatibility, and ultimately, the safety and efficacy of ceftazidime administered via continuous infusion. It is crucial to adhere to aseptic techniques during preparation and to consider all relevant factors, including storage temperature, diluent, and potential co-administered drugs.
References
- 1. e-opat.com [e-opat.com]
- 2. journals.asm.org [journals.asm.org]
- 3. scispace.com [scispace.com]
- 4. Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. globalrph.com [globalrph.com]
- 9. Stability and compatibility of ceftazidime administered by continuous infusion to intensive care patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gicu.sgul.ac.uk [gicu.sgul.ac.uk]
- 12. wsh.nhs.uk [wsh.nhs.uk]
- 13. medicines.org.uk [medicines.org.uk]
- 14. Stability and Compatibility Aspects of Drugs: The Case of Selected Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC | PDF [slideshare.net]
- 16. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
Application Notes and Protocols for Ceftazidime Sodium Susceptibility Testing via Agar Dilution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Ceftazidime sodium against aerobic bacteria using the agar dilution method. This method is a reference standard for antimicrobial susceptibility testing and is crucial for monitoring bacterial resistance, aiding in drug development, and guiding clinical therapy.
Introduction
Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1] It functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death.[2][3] The agar dilution method is a standardized and reproducible technique for determining the in vitro activity of antimicrobial agents.[1] It involves incorporating serial twofold dilutions of the antimicrobial agent into an agar medium, which is then inoculated with a standardized suspension of the test organism.[1] The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Principle of the Method
The agar dilution method for this compound susceptibility testing is based on the principle of exposing a standardized bacterial inoculum to a series of agar plates containing decreasing concentrations of Ceftazidime. Following incubation, the plates are examined for bacterial growth. The lowest concentration of Ceftazidime that prevents visible growth is recorded as the MIC. This method allows for the simultaneous testing of multiple bacterial isolates against a range of Ceftazidime concentrations.
Materials and Reagents
-
This compound powder (analytical grade)
-
Sterile distilled water or other suitable solvent
-
Sterile saline (0.85% NaCl)
-
Tryptic Soy Broth (TSB) or other suitable broth medium
-
McFarland 0.5 turbidity standard
-
Sterile Petri dishes (90 mm or 150 mm)
-
Sterile pipettes and tubes
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35 ± 2°C)
-
Vortex mixer
-
Analytical balance
-
pH meter
-
Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™)
Experimental Protocols
Preparation of Mueller-Hinton Agar (MHA)
-
Prepare MHA from dehydrated powder according to the manufacturer's instructions.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Allow the molten agar to cool to 45-50°C in a water bath before adding the antibiotic.
-
The final pH of the medium should be between 7.2 and 7.4 at room temperature.[6]
Preparation of this compound Stock Solution
-
Calculate the amount of this compound powder required to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL). Consider the potency of the powder as provided by the manufacturer.
-
Aseptically weigh the calculated amount of this compound powder.
-
Dissolve the powder in a suitable sterile solvent, such as sterile distilled water, to achieve the desired stock concentration.
-
The stock solution can be stored in aliquots at -20°C or below for a limited time. Avoid repeated freeze-thaw cycles.
Preparation of Ceftazidime-Containing Agar Plates
-
Prepare a series of twofold dilutions of the Ceftazidime stock solution in a sterile diluent. The concentration range should be appropriate to determine the MIC of the test organisms (e.g., 0.06 to 128 µg/mL).
-
For each concentration, add one part of the diluted Ceftazidime solution to nine parts of molten MHA (at 45-50°C). For example, to prepare an agar plate with a final Ceftazidime concentration of 12.8 µg/mL, add 2 mL of a 128 µg/mL Ceftazidime solution to 18 mL of molten MHA.
-
Mix the agar and antibiotic solution thoroughly but gently to avoid air bubbles.
-
Pour the mixture into sterile Petri dishes to a uniform depth of 3-4 mm.
-
Allow the agar to solidify at room temperature on a level surface.
-
Prepare a growth control plate containing MHA without any antibiotic.
-
The prepared plates can be stored at 2-8°C for up to one week.
Preparation of Inoculum
-
From a pure, 18-24 hour culture of the test organism on a non-selective agar plate, select 3-5 well-isolated colonies.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium, such as Tryptic Soy Broth.
-
Incubate the broth culture at 35 ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of the 0.5 McFarland standard. This can be done by visual comparison or using a spectrophotometer.
-
This standardized inoculum should be used within 15 minutes of preparation.
Inoculation of Agar Plates
-
Using a multipoint replicator, inoculate the surface of each Ceftazidime-containing agar plate and the growth control plate with the standardized bacterial suspension. Each spot should contain approximately 10⁴ CFU.
-
Allow the inoculum spots to dry completely before inverting the plates for incubation.
Incubation
-
Invert the inoculated plates and incubate them at 35 ± 2°C for 16-20 hours in ambient air.
-
Incubation times may need to be extended for slower-growing organisms.
Reading and Interpretation of Results
-
After incubation, examine the growth control plate to ensure that the organism has grown adequately.
-
Examine the Ceftazidime-containing plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of Ceftazidime that completely inhibits any visible growth, including a faint haze or a single colony.
-
Interpret the MIC values as Susceptible (S), Intermediate (I), or Resistant (R) based on the current Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoints.
Data Presentation
Table 1: CLSI MIC Interpretive Criteria for Ceftazidime (µg/mL)
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≤ 4 | 8 | ≥ 16 |
| Pseudomonas aeruginosa | ≤ 8 | - | ≥ 16 |
| Acinetobacter spp. | ≤ 8 | 16 | ≥ 32 |
Source: Based on CLSI M100 documents. Breakpoints are subject to change and should be verified with the latest CLSI guidelines.
Table 2: Quality Control Ranges for Ceftazidime (µg/mL)
| Quality Control Strain | MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | 0.06 - 0.5 |
| Pseudomonas aeruginosa ATCC® 27853™ | 1 - 4 |
Source: Based on CLSI M100 documents. QC ranges should be verified with the latest CLSI guidelines.
Visualization of Workflows and Pathways
Experimental Workflow for Agar Dilution Method
Caption: Workflow of the agar dilution method for Ceftazidime susceptibility testing.
Logical Relationship for MIC Interpretation
Caption: Logic for interpreting MIC results based on established breakpoints.
Ceftazidime Mechanism of Action and Resistance
Caption: Ceftazidime's mechanism of action and common bacterial resistance mechanisms.
References
- 1. Agar dilution - Wikipedia [en.wikipedia.org]
- 2. google.com [google.com]
- 3. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. iacld.com [iacld.com]
- 6. media.beckmancoulter.com [media.beckmancoulter.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ceftazidime Sodium Instability in Solution
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the instability of Ceftazidime sodium in solution.
Frequently Asked Questions (FAQs)
My Ceftazidime solution turned yellow after reconstitution. What is the cause and is it still usable?
A yellowish discoloration of a reconstituted Ceftazidime solution can indicate degradation of the drug.[1] This color change is often associated with exposure to heat and ultraviolet (UV) radiation.[1] The appearance of color suggests that the chemical structure of Ceftazidime has been altered, which can lead to a loss of potency and the formation of potentially harmful degradation products. It is generally recommended to discard discolored solutions to ensure the safety and efficacy of your experiment.
What are the primary factors that contribute to the degradation of Ceftazidime in an aqueous solution?
The stability of Ceftazidime in solution is influenced by several environmental factors:
-
Temperature: Increased temperature accelerates the degradation of Ceftazidime.[1][2] Stability is significantly higher at refrigerated temperatures (2-8°C) compared to room temperature.[3][4]
-
Light: Exposure to both UV and visible light can cause significant degradation.[1][5] It is crucial to protect Ceftazidime solutions from light.[6]
-
pH: Ceftazidime is most stable in a pH range of 4.5 to 6.5.[2] Both acidic and alkaline conditions can catalyze its hydrolysis.[2][7]
-
Concentration: The rate of degradation can be concentration-dependent.
-
Buffers: Certain buffer salts, such as formate, acetate, phosphate, and borate, can accelerate the hydrolysis of Ceftazidime.[2]
I have to prepare a Ceftazidime solution for a continuous infusion experiment. What are the recommended storage conditions and for how long is it stable?
For continuous infusion, Ceftazidime solutions (4% to 12%) are considered stable, with less than 10% degradation, for up to 24 hours when stored at a maximum temperature of 25°C (77°F).[8][9][10] To ensure maximum potency, it is advisable to prepare the solution fresh and use it within this timeframe. If longer storage is required, refrigeration is recommended. For instance, reconstituted solutions for injection are stable for up to 3 days under refrigeration.[11][12]
I am observing precipitation after mixing my Ceftazidime solution with another drug. What could be the cause?
Precipitation indicates a physical incompatibility between Ceftazidime and the other drug. Ceftazidime is known to be incompatible with several other intravenous medications. Some common examples of drugs that cause precipitation or other physical incompatibilities with Ceftazidime include:
-
Nicardipine[8]
-
Midazolam[8]
-
Propofol[8]
-
Erythromycin and Clarithromycin (at high concentrations)[8][9]
It is crucial to check compatibility charts and avoid mixing Ceftazidime with these and other incompatible drugs in the same solution or infusion line.[11]
What are the main degradation products of Ceftazidime, and are they harmful?
The primary degradation pathways of Ceftazidime involve the hydrolysis of the β-lactam ring.[7][13][14] This process leads to the formation of several degradation products, with the most notable being:
-
Pyridine: This is a known toxic compound.[15] Its formation is a significant concern, and its levels are often monitored during stability studies.[15][16]
-
Δ²-isomer of Ceftazidime: This is an inactive isomer of the parent drug.[3]
-
Other degradation products: Opening of the β-lactam ring can lead to other derivatives.[17]
The formation of these products results in a loss of antibacterial activity and can introduce toxic impurities into the solution.
Quantitative Data Summary
The stability of this compound in solution is highly dependent on various factors. The following tables summarize the quantitative data on its stability under different conditions.
Table 1: Effect of Temperature and Light on Ceftazidime Degradation in Reconstituted Solution
| Condition | Exposure Time | Degradation (%) | Reference |
| Heating at 45°C | 24 hours | ~85% | [1] |
| UV Radiation (254 nm) | 24 hours | ~85% | [1] |
| Visible Radiation (320 nm) | 24 hours | ~85% | [1] |
Table 2: Stability of Ceftazidime Solutions at Different Temperatures
| Concentration | Temperature | Duration | Stability | Reference |
| 4% - 12% | ≤ 25°C (77°F) | 24 hours | <10% degradation | [8][9][10] |
| 100 and 200 mg/mL | 21-23°C | 8 hours | Stable (>90% remaining) | [4] |
| 100 and 200 mg/mL | 4°C | 96 hours | Stable (>90% remaining) | [4] |
| Low concentration | Ambient Temperature | 72 hours | Stable (>90% remaining) | [18] |
| Low concentration | Refrigerator | 17 days | Stable (>90% remaining) | [18] |
| Low concentration | Freezer | 60 days | No significant degradation | [18] |
Table 3: Compatibility of Ceftazidime with Other Drugs
| Co-administered Drug | Compatibility | Reference |
| Vancomycin | Incompatible (Precipitation) | [8][11] |
| Nicardipine | Incompatible (Physical) | [8] |
| Midazolam | Incompatible (Physical) | [8] |
| Propofol | Incompatible (Physical) | [8] |
| N-acetylcysteine | Incompatible (Chemical) | [8] |
| Aminoglycosides (Gentamicin, Tobramycin, Amikacin) | Compatible | [8][9] |
| Fluconazole | Compatible | [8][9] |
| Furosemide | Compatible | [8][9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Ceftazidime
This protocol is used to intentionally degrade the drug substance to understand its degradation pathways and to develop stability-indicating analytical methods.[14]
Materials:
-
Ceftazidime stock solution (1 mg/mL in water or 50:50 acetonitrile/water)
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
20% Hydrogen peroxide (H₂O₂)
-
Hot air oven or water bath (60°C)
-
HPLC system with UV detector
Procedure:
-
Acid Hydrolysis:
-
Mix 1 mL of the Ceftazidime stock solution with 1 mL of 0.1 N HCl.
-
Incubate the mixture at 60°C for 30 minutes.
-
Cool the solution to room temperature.
-
Neutralize with an equivalent amount of 0.1 N NaOH.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.[14]
-
-
Base Hydrolysis:
-
Mix 1 mL of the Ceftazidime stock solution with 1 mL of 0.1 N NaOH.
-
Incubate the mixture at 60°C for 30 minutes.
-
Cool the solution to room temperature.
-
Neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.[14]
-
-
Oxidative Degradation:
-
Mix 1 mL of the Ceftazidime stock solution with 1 mL of 20% H₂O₂.
-
Incubate the solution at 60°C for 30 minutes.
-
Cool the solution to room temperature.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.[14]
-
-
Thermal Degradation:
-
Place the Ceftazidime stock solution in a hot air oven at 60°C for a specified period.
-
After the exposure period, prepare the sample for HPLC analysis by diluting it with the mobile phase.[14]
-
-
Photodegradation:
Analysis:
-
Analyze all stressed samples using a validated stability-indicating HPLC method to separate and quantify the intact Ceftazidime and its degradation products.[14]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Ceftazidime and its Degradation Products
This method is commonly used to assess the stability of Ceftazidime.[19][20]
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., LiChrosorb RP-18, 250 x 4 mm I.D.)[7]
Mobile Phase:
-
A mixture of water, acetate buffer (0.5 mol/L, pH 5.0), and acetonitrile in a ratio of 933:17:50 (v/v/v).[7]
-
Alternatively, a mixed phosphate buffer (pH adjusted to 4 with orthophosphoric acid) and acetonitrile (60:40 % v/v) can be used.[20]
Flow Rate:
Detection Wavelength:
Internal Standard:
-
Acetaminophen (0.1 mg/ml) can be used.[7]
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Prepare the sample solutions (from stability studies) and the standard solution of Ceftazidime at known concentrations.
-
Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention times and peak areas for Ceftazidime and its degradation products.
-
Calculate the concentration of remaining Ceftazidime and the formation of degradation products over time.
Visualizations
Caption: Primary degradation pathways of Ceftazidime in solution.
Caption: Troubleshooting workflow for Ceftazidime solution instability.
References
- 1. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 2. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of ceftazidime in plastic syringes and glass vials under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. recentscientific.com [recentscientific.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. globalrph.com [globalrph.com]
- 12. drugs.com [drugs.com]
- 13. The mechanism of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. e-opat.com [e-opat.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ijnrd.org [ijnrd.org]
- 20. Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC [ipindexing.com]
Technical Support Center: Optimizing Ceftazidime Sodium for Anti-Biofilm Activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ceftazidime sodium to target bacterial biofilms.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ceftazidime against bacteria?
A1: Ceftazidime is a third-generation cephalosporin antibiotic. Its primary mechanism of action is the disruption of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1] By inhibiting these proteins, particularly PBP-3 in gram-negative bacteria, Ceftazidime prevents the formation of a functional cell wall, leading to bacterial cell lysis and death.[1]
Q2: How does Ceftazidime affect biofilm formation?
A2: The effect of Ceftazidime on biofilm formation is complex and depends on its concentration and the bacterial species. At sub-minimum inhibitory concentrations (sub-MICs), Ceftazidime has been shown to inhibit biofilm formation in some bacteria, such as Pseudomonas aeruginosa and certain Escherichia coli isolates.[2][3] This anti-biofilm effect at low concentrations is not due to bactericidal activity but rather to the downregulation of genes involved in quorum sensing, adhesion, and polysaccharide matrix synthesis.[2][3][4] However, in some cases, such as with Acinetobacter baumannii, sub-MICs of Ceftazidime have been observed to exacerbate biofilm formation.[5]
Q3: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC)?
A3: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a planktonic (free-floating) microorganism.[6][7] In contrast, the Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[6][8][9] The MBEC is typically significantly higher than the MIC, often by a factor of 100 to 1000, because bacteria within a biofilm exhibit increased resistance to antibiotics.[6][9][10][11]
Q4: Why is my MIC data for Ceftazidime not predictive of its effect on biofilms?
A4: MIC assays are performed on planktonic bacteria, which are physiologically different from bacteria within a biofilm.[9][12] Biofilm communities are encased in a protective extracellular matrix that can limit antibiotic penetration.[8] Furthermore, bacteria within biofilms have different metabolic states and gene expression profiles, contributing to their increased resistance.[13] Therefore, the MIC is not a reliable predictor of an antibiotic's efficacy against a biofilm.[9] The MBEC is a more appropriate measure for determining the concentration of Ceftazidime needed to treat a biofilm infection.[9]
Troubleshooting Guide
Issue 1: Inconsistent or contradictory results in biofilm inhibition assays.
-
Possible Cause 1: Ceftazidime concentration. The anti-biofilm effect of Ceftazidime is highly concentration-dependent. Sub-inhibitory concentrations (e.g., 1/4x MIC) may inhibit biofilm formation, while higher concentrations might not show the same effect or could even enhance biofilm formation in some species.[3][5][10][14]
-
Solution: Perform a dose-response experiment using a wide range of Ceftazidime concentrations, including multiple sub-MIC levels (e.g., 1/2, 1/4, 1/8, 1/16x MIC).
-
-
Possible Cause 2: Bacterial species and strain variability. Different bacterial species and even different clinical isolates of the same species can respond differently to Ceftazidime.[2][15] For example, while it may inhibit biofilm formation in P. aeruginosa, it might enhance it in A. baumannii.[3][5]
-
Possible Cause 3: Experimental conditions. Factors such as the growth medium, incubation time, and the type of plate used (e.g., polystyrene) can influence biofilm formation.[2][12]
-
Solution: Standardize your experimental protocol. Ensure consistent use of the same growth medium, incubation parameters, and assay plates throughout your experiments to ensure reproducibility.
-
Issue 2: Ceftazidime is effective against planktonic bacteria (low MIC) but fails to eradicate established biofilms.
-
Possible Cause 1: Intrinsic biofilm resistance. This is an expected outcome. Bacteria in biofilms are significantly more resistant to antibiotics than their planktonic counterparts.[11][12]
-
Solution: Determine the Minimum Biofilm Eradication Concentration (MBEC) to identify the effective concentration of Ceftazidime against the mature biofilm. Be prepared for this concentration to be substantially higher than the MIC.
-
-
Possible Cause 2: Insufficient antibiotic exposure time. Biofilms may require longer exposure to an antibiotic for effective eradication compared to planktonic cells.
-
Solution: In your MBEC assay, ensure an adequate exposure time of the biofilm to Ceftazidime (e.g., 24 hours) to allow for penetration and action.[7]
-
Issue 3: Difficulty in quantifying biofilm formation accurately.
-
Possible Cause 1: Issues with the Crystal Violet (CV) assay. The CV stain binds to the biofilm matrix and bacterial cells, both living and dead. This can sometimes lead to an overestimation of viable biofilm if the treatment kills cells but does not remove the matrix.[14]
-
Possible Cause 2: Improper washing steps. Aggressive washing can remove weakly adherent biofilms, while insufficient washing can leave behind planktonic cells, leading to inaccurate readings.
-
Solution: Standardize the washing procedure. Use a gentle and consistent method, such as rinsing the wells with phosphate-buffered saline (PBS) a set number of times.[2]
-
Data Presentation
Table 1: Comparison of Ceftazidime MIC and MBEC for Pseudomonas aeruginosa
| Isolate | MIC (µg/mL) | MBEC (µg/mL) | Fold Increase (MBEC/MIC) | Reference |
| P. aeruginosa Strain 1 | 2 | 2048 | 1024 | [11] |
| P. aeruginosa Strain 2 | 4 | 8192 | 2048 | [11] |
| P. aeruginosa Strain 3 | 2 | 4096 | 2048 | [11] |
Table 2: Effect of Sub-MIC Ceftazidime on Biofilm Formation
| Bacterium | Ceftazidime Concentration | Effect on Biofilm Formation | Reference |
| Escherichia coli (some isolates) | 1/4x MIC | Inhibition | [2] |
| Pseudomonas aeruginosa PAO1 | 1/4x MIC | Inhibition | [3] |
| Acinetobacter baumannii KSK1 | Sub-MICs | Exacerbation | [5] |
| Pseudomonas aeruginosa PAO1 | 0.5 - 1 µg/mL | Inhibition (~50%) | [10][14] |
| Pseudomonas aeruginosa PAO1 | 16 µg/mL | 2.5-fold enhancement | [10][14] |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.
-
Materials: 96-well microtiter plates, bacterial culture, appropriate broth medium (e.g., Mueller-Hinton Broth), this compound stock solution, sterile PBS.
-
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Perform serial two-fold dilutions of the Ceftazidime stock solution in the wells of the 96-well plate with broth to achieve a range of concentrations.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of Ceftazidime that shows no visible turbidity.[6]
-
2. Biofilm Formation (Crystal Violet) Assay
This protocol is used to quantify the effect of Ceftazidime on biofilm formation.
-
Materials: 96-well flat-bottom polystyrene plates, bacterial culture, growth medium, this compound, 0.1% crystal violet solution, 95% ethanol, PBS.
-
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 1 x 10⁷ CFU/mL).[2]
-
Add the bacterial culture to the wells of the 96-well plate containing growth medium and the desired sub-MIC concentrations of Ceftazidime.
-
Incubate the plate at 37°C for 24 hours to allow biofilm formation.
-
Gently aspirate the medium and planktonic cells from the wells.
-
Wash the wells twice with sterile PBS to remove loosely attached cells.[2]
-
Dry the plate in an inverted position.
-
Stain the adherent biofilms by adding 0.1% crystal violet solution to each well and incubating for 10-15 minutes.
-
Remove the crystal violet solution and wash the wells three times with sterile water.
-
Solubilize the bound dye by adding 95% ethanol to each well.
-
Read the absorbance at a wavelength of approximately 590 nm using a microplate reader.[12]
-
3. Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol determines the concentration of Ceftazidime needed to kill a pre-formed biofilm.
-
Materials: Calgary Biofilm Device (or similar peg-lid 96-well plate), bacterial culture, growth medium, this compound, sterile saline, recovery medium.
-
Procedure:
-
Grow biofilms on the pegs of the MBEC device by inoculating the wells with a standardized bacterial culture and incubating for 24 hours.[6][8]
-
After incubation, rinse the peg lid with sterile saline to remove planktonic cells.
-
Place the peg lid into a new 96-well plate containing serial dilutions of Ceftazidime. This is the "challenge plate."
-
Following exposure, rinse the peg lid again with sterile saline to remove residual antibiotic.
-
Place the peg lid into a new 96-well plate containing fresh recovery medium.
-
Disrupt the remaining biofilm on the pegs by sonication.
-
Incubate the recovery plate for 24 hours.
-
The MBEC is the lowest concentration of Ceftazidime that results in no bacterial growth (no turbidity) in the recovery medium.[8]
-
Visualizations
References
- 1. What is the mechanism of Ceftazidime? [synapse.patsnap.com]
- 2. Opposite effects of cefoperazone and ceftazidime on S-ribosylhomocysteine lyase/autoinducer-2 quorum sensing and biofilm formation by an Escherichia coli clinical isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sub-minimum inhibitory concentrations of ceftazidime inhibit Pseudomonas aeruginosa biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Biofilm Strategies: A Focused Review on Innovative Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sub-minimum inhibitory concentrations in ceftazidime exacerbate the formation of Acinetobacter baumannii biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. index.mirasmart.com [index.mirasmart.com]
- 8. emerypharma.com [emerypharma.com]
- 9. ors.org [ors.org]
- 10. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activities of cellulase and ceftazidime, alone and in combination against Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinically Feasible Biofilm Susceptibility Assay for Isolates of Pseudomonas aeruginosa from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Effect of ceftazidime, amikacin and ciprofloxacin on biofilm formation by some enterobacterial clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification of Ceftazidime sodium degradation products by mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Ceftazidime sodium degradation products by mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation & Handling
-
Q1: My ceftazidime sample shows significant degradation even before I begin my stress studies. What could be the cause?
-
A1: Ceftazidime is susceptible to degradation in aqueous solutions.[1][2] Its stability is influenced by temperature and pH.[1][3] For maximum stability, it is recommended to prepare fresh solutions and keep them at controlled temperatures, ideally refrigerated (2-8°C) if not for immediate use. The pH of the solution should be maintained in the range of 4.5 to 6.5 for optimal stability.[4] Also, ensure the purity of your ceftazidime standard.
-
-
Q2: I am observing a color change (yellow to reddish-brown) in my ceftazidime solution during the experiment. Is this normal?
-
A2: Yes, a color change is indicative of ceftazidime degradation.[3] Solutions may turn a pale yellow upon dissolution, and this color can intensify to a reddish-brown over time, especially at elevated temperatures (37°C or higher).[3] This is often accompanied by a sulfide odor and is a visual cue of significant degradation.[3]
-
-
Q3: What are the best practices for preparing samples for forced degradation studies?
-
A3: Start with a stock solution of ceftazidime, typically at a concentration of 1 mg/mL in a suitable solvent like water or a mixture of acetonitrile and water.[5] For stress conditions, you can add acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), or an oxidizing agent (e.g., 20% H₂O₂).[5] It is crucial to have a control sample protected from the stress condition to compare against.[5] After the stress period, neutralize the acidic and basic samples and dilute all samples with the mobile phase to a suitable concentration for analysis.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Q4: I am not getting good separation between ceftazidime and its degradation products. What can I do?
-
A4: Optimizing your HPLC method is key.[5] Consider the following:
-
Column: A C18 column is commonly used for ceftazidime analysis.[6]
-
Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities. A common mobile phase combination is a buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile. Experiment with the gradient profile and pH of the buffer to improve resolution.
-
Flow Rate and Temperature: Adjusting the flow rate and column temperature can also impact separation.
-
-
-
Q5: I am seeing a "No Peaks" or "Poor Signal Intensity" error on my mass spectrometer. What are the common causes?
-
A5: This can be due to several factors:
-
Instrument Settings: Ensure your mass spectrometer is properly tuned and calibrated.[7] Check the ionization source, mass analyzer, and detector settings.[7]
-
Sample Concentration: The sample may be too dilute.[7]
-
Ionization Efficiency: The choice of ionization technique (e.g., ESI, APCI) can significantly impact signal intensity.[7]
-
System Leaks: Check for any leaks in the system, as this can lead to a loss of sensitivity.[8]
-
Sample Delivery: Ensure the autosampler and syringe are functioning correctly and that there are no clogs in the system.[8][9]
-
-
-
Q6: My mass accuracy is off, and I'm having trouble identifying the degradation products. How can I troubleshoot this?
-
A6: Accurate mass measurement is crucial for compound identification.[7]
-
-
Q7: I am observing peak splitting or broadening in my chromatogram. What could be the issue?
-
A7: Peak shape issues can be caused by:
-
Experimental Protocols
Forced Degradation Studies
This protocol is a general guideline for inducing ceftazidime degradation under various stress conditions.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of ceftazidime in water or a 50:50 mixture of acetonitrile and water.[5]
-
Acidic Degradation:
-
Basic Degradation:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photodegradation:
LC-MS/MS Analysis Method
This is a representative method; optimization may be required for your specific instrumentation and degradation products.
-
Liquid Chromatography (LC) System:
-
Column: Hypersil BDS C18, 250 mm x 4.6 mm, 5-μm.
-
Mobile Phase A: 0.01M ammonium acetate solution.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0.01 min: 100% A, 0% B
-
15.0 min: 75% A, 25% B
-
25.0 min: 30% A, 70% B
-
45.0 min: 30% A, 70% B
-
47.0 min: 100% A, 0% B
-
55.0 min: 100% A, 0% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 255 nm.
-
-
Mass Spectrometry (MS) System:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Mass Range: m/z 100 to 1000.
-
Interface Temperature: 375°C.
-
Quantitative Data Summary
The following table summarizes the known degradation products of ceftazidime and their mass-to-charge ratios (m/z) as identified by mass spectrometry.
| Degradation Product/Impurity | Proposed Structure/Description | Observed m/z | Reference |
| Pyridine | Cleavage of the C-3 side chain | - | [1][3] |
| Δ-2 Isomer of Ceftazidime | Isomerization of the dihydrothiazine ring | - | [3][5] |
| [(2-amino-4-thiazolyl) (1-carboxy-1-methylethoxy) imino] acetyl-ethanal | Opening of the β-lactam ring | - | [3][10] |
| Impurity-I | - | 561, 562 | |
| Impurity-II | - | 575, 574 | |
| Impurity-III | - | 468, 467 |
Note: Specific m/z values for all degradation products are not consistently reported across the literature. The table reflects the available data.
Visualizations
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 3. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Determination of avibactam and ceftazidime in human plasma samples by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gmi-inc.com [gmi-inc.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Ceftazidime Resistance in Pseudomonas aeruginosa
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome ceftazidime resistance in Pseudomonas aeruginosa.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of ceftazidime resistance in Pseudomonas aeruginosa?
A1: Ceftazidime resistance in P. aeruginosa is a complex issue, often resulting from multiple mechanisms acting in concert. The most common mechanisms include:
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Enzymatic Degradation: The production of β-lactamase enzymes that inactivate ceftazidime is a major resistance determinant. This includes the overexpression of the chromosomal AmpC β-lactamase and the acquisition of various extended-spectrum β-lactamases (ESBLs) and carbapenemases (e.g., VIM, KPC, GES, PER types).[1][2][3]
-
Efflux Pump Overexpression: P. aeruginosa possesses several multidrug efflux pumps, such as MexAB-OprM, MexXY, MexCD-OprJ, and MexEF-OprN, that can actively transport ceftazidime out of the bacterial cell, reducing its intracellular concentration.[4][5][6]
-
Reduced Outer Membrane Permeability: Mutations or decreased expression of the OprD porin channel can limit the entry of ceftazidime into the periplasmic space, where its target penicillin-binding proteins (PBPs) are located.[2][3][7]
-
Target Site Modifications: Alterations in the structure of PBPs, the primary targets of β-lactam antibiotics, can reduce the binding affinity of ceftazidime, leading to decreased efficacy.[1][8]
Q2: My P. aeruginosa isolate is resistant to ceftazidime. What are the initial steps to investigate the resistance mechanism?
A2: A stepwise approach is recommended to elucidate the resistance mechanism in your isolate.
-
Phenotypic Assays:
-
β-lactamase inhibitor synergy tests: Test the susceptibility of your isolate to ceftazidime in combination with a β-lactamase inhibitor like avibactam. A significant decrease in the minimum inhibitory concentration (MIC) suggests the involvement of β-lactamase production.
-
Efflux pump inhibitor assays: Evaluate the MIC of ceftazidime with and without an efflux pump inhibitor such as Phenylalanine-arginine β-naphthylamide (PAβN). A reduction in MIC in the presence of the inhibitor points to the role of efflux pumps.[9]
-
-
Molecular Characterization:
-
PCR and sequencing: Screen for the presence of known β-lactamase genes (e.g., blaVIM, blaKPC, blaGES) and mutations in regulatory genes of AmpC (ampD, ampR).[10][11]
-
Gene expression analysis (qRT-PCR): Quantify the expression levels of ampC and genes encoding efflux pump components (e.g., mexA, mexX) to identify overexpression.
-
Whole-genome sequencing (WGS): For a comprehensive analysis, WGS can identify mutations in porin genes (oprD), PBPs, and regulatory genes, providing a complete picture of the resistance determinants.[8][10]
-
Q3: What are the current strategies to overcome ceftazidime resistance in the laboratory?
A3: Several strategies can be employed to combat ceftazidime-resistant P. aeruginosa in a research setting:
-
Combination with β-Lactamase Inhibitors: The combination of ceftazidime with avibactam (CZA) is a potent option against strains producing Ambler class A, C, and some class D β-lactamases.[2][12] Other combinations like ceftolozane/tazobactam, imipenem/relebactam, and meropenem/vaborbactam can also be effective, depending on the specific resistance profile.[13][14][15]
-
Combination Therapy: Synergistic effects can be observed when ceftazidime or CZA is combined with other antibiotics. Common combinations to explore include CZA with amikacin, aztreonam, colistin, or fosfomycin.[16][17][18] However, it's important to note that some studies have shown limited clinical benefit and potential for increased nephrotoxicity with certain combination therapies.[19]
-
Novel Antimicrobial Agents: Cefiderocol, a novel siderophore cephalosporin, has demonstrated significant potential against multidrug-resistant P. aeruginosa, including many carbapenem-resistant strains.[3][20]
Troubleshooting Guides
Issue 1: Inconsistent MIC results for ceftazidime against P. aeruginosa
| Possible Cause | Troubleshooting Step |
| Inoculum effect | Ensure the inoculum is standardized to the recommended McFarland standard (typically 0.5) for broth microdilution or agar dilution assays. |
| Media variability | Use cation-adjusted Mueller-Hinton broth (CAMHB) for susceptibility testing, as variations in divalent cation concentrations can affect the activity of some antibiotics against P. aeruginosa. |
| Instability of ceftazidime | Prepare fresh stock solutions of ceftazidime for each experiment, as it can degrade over time, especially when in solution. |
| Heteroresistance | Examine plates for the presence of colonies of varying sizes or scattered colonies within the inhibition zone. Consider using population analysis profiles (PAPs) to investigate this phenomenon. |
Issue 2: Ceftazidime/avibactam (CZA) shows limited efficacy against a resistant isolate.
| Possible Cause | Troubleshooting Step |
| Metallo-β-lactamase (MBL) production | Avibactam does not inhibit MBLs (e.g., VIM, NDM, IMP). Screen for the presence of MBL genes using PCR. Consider testing CZA in combination with aztreonam, as aztreonam is stable to MBL hydrolysis and avibactam can protect it from other co-produced β-lactamases.[14] |
| Mutations in AmpC | Specific mutations, particularly in the Ω-loop region of the AmpC enzyme, can confer resistance to CZA.[2][21] Sequence the ampC gene to identify such mutations. |
| High-level efflux pump overexpression | Significant overexpression of efflux pumps, potentially in combination with other resistance mechanisms, can reduce the intracellular concentration of both ceftazidime and avibactam.[2][22] Perform qRT-PCR to quantify efflux pump gene expression. |
| Porin loss combined with other mechanisms | The loss of the OprD porin, in conjunction with AmpC overexpression or efflux, can contribute to CZA resistance.[2] Analyze oprD gene sequence and expression. |
Data Presentation
Table 1: In Vitro Activity of Ceftazidime/Avibactam and Comparators against Serine Carbapenemase-Producing P. aeruginosa
| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility (%) |
| Ceftazidime | 32 | >64 | 3 |
| Ceftazidime/Avibactam | 4 | 8 | 91 |
| Meropenem | >8 | >8 | 3 |
| Meropenem/Vaborbactam | >16 | >16 | 6 |
| Imipenem | >16 | >16 | 4.5 |
| Imipenem/Relebactam | >16 | >16 | 13 |
Data adapted from a study on serine carbapenemase-producing P. aeruginosa isolates.[15][23]
Table 2: Effect of Efflux Pump Inhibitor (PAβN) on Ceftazidime/Avibactam (CZA) and Ceftolozane/Tazobactam (C/T) MICs
| Antibiotic | Condition | MIC Decrease | Percentage of Isolates with ≥2-fold MIC Decrease |
| CZA | + PAβN | Two-fold | 25.4% |
| C/T | + PAβN | Two-fold | 30.0% |
Data from a study on non-carbapenemase-producing carbapenem-resistant P. aeruginosa.[9][22]
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing with an Efflux Pump Inhibitor
-
Prepare Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, ceftazidime stock solution, Phenylalanine-arginine β-naphthylamide (PAβN) stock solution, and a 0.5 McFarland standard suspension of the P. aeruginosa isolate.
-
Prepare Antibiotic Dilutions: Create a two-fold serial dilution of ceftazidime in CAMHB in two sets of wells in the microtiter plate.
-
Add Efflux Pump Inhibitor: To one set of wells containing the ceftazidime dilutions, add PAβN to a final concentration (e.g., 20 mg/L). Add an equivalent volume of the solvent used for PAβN to the other set of wells as a control.
-
Inoculate: Dilute the 0.5 McFarland bacterial suspension in CAMHB and add it to all wells to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Incubate: Incubate the plates at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. Compare the MIC of ceftazidime with and without PAβN.
Protocol 2: qRT-PCR for ampC Gene Expression
-
RNA Extraction: Culture the P. aeruginosa isolate to mid-log phase with and without a sub-inhibitory concentration of a β-lactam inducer (e.g., cefoxitin). Extract total RNA using a commercial kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers.
-
qPCR: Set up the qPCR reaction with a suitable DNA-binding dye (e.g., SYBR Green), specific primers for the ampC gene, and a housekeeping gene (e.g., rpoD) for normalization.
-
Data Analysis: Calculate the relative expression of the ampC gene using the ΔΔCt method, comparing the expression in the induced and uninduced conditions or comparing the test isolate to a susceptible control strain. An increase in the relative expression indicates ampC overexpression.[10]
Visualizations
Caption: Major mechanisms of ceftazidime resistance in P. aeruginosa.
Caption: Troubleshooting workflow for ceftazidime-resistant P. aeruginosa.
Caption: AmpC β-lactamase regulation and derepression pathway.
References
- 1. Elucidation of Mechanisms of Ceftazidime Resistance among Clinical Isolates of Pseudomonas aeruginosa by Using Genomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidemiology and Mechanisms of Ceftazidime–Avibactam Resistance in Gram-Negative Bacteria [engineering.org.cn]
- 3. journals.asm.org [journals.asm.org]
- 4. Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa | Semantic Scholar [semanticscholar.org]
- 7. brieflands.com [brieflands.com]
- 8. Ceftazidime resistance in Pseudomonas aeruginosa is multigenic and complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the multi-drug efflux systems on the baseline susceptibility to ceftazidime/avibactam and ceftolozane/tazobactam in clinical isolates of non-carbapenemase-producing carbapenem-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Reversion of Ceftazidime Resistance in Pseudomonas aeruginosa under Clinical Setting [mdpi.com]
- 12. Frontiers | Multifactorial resistance mechanisms associated with resistance to ceftazidime-avibactam in clinical Pseudomonas aeruginosa isolates from Switzerland [frontiersin.org]
- 13. Activity of novel β-lactam/β-lactamase inhibitor combinations against serine carbapenemase-producing carbapenem-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial and Diagnostic Stewardship of the Novel β-Lactam/β-Lactamase Inhibitors for Infections Due to Carbapenem-Resistant Enterobacterales Species and Pseudomonas aeruginosa | MDPI [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. repositori.upf.edu [repositori.upf.edu]
- 17. academic.oup.com [academic.oup.com]
- 18. brieflands.com [brieflands.com]
- 19. Novel β-lactam-β-lactamase inhibitors as monotherapy versus combination for the treatment of drug-resistant Pseudomonas aeruginosa infections: A multicenter cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
- 21. Emergence of Resistance to Ceftazidime-Avibactam in a Pseudomonas aeruginosa Isolate Producing Derepressed blaPDC in a Hollow-Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Role of the multi-drug efflux systems on the baseline susceptibility to ceftazidime/avibactam and ceftolozane/tazobactam in clinical isolates of non-carbapenemase-producing carbapenem-resistant Pseudomonas aeruginosa [frontiersin.org]
- 23. researchgate.net [researchgate.net]
Impact of storage temperature on Ceftazidime sodium potency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the impact of storage temperature on the potency of Ceftazidime sodium.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the stability of reconstituted this compound?
A1: Temperature is the most critical factor influencing the stability of reconstituted this compound. Higher temperatures accelerate the rate of degradation, leading to a loss of potency.[1][2][3] The stability is also affected by pH, the type of diluent used, and exposure to light.[4][5]
Q2: What are the recommended storage conditions for reconstituted this compound solutions?
A2: For short-term storage, reconstituted solutions are generally stable for up to 24 hours at room temperature (around 25°C) and for up to 7 days when refrigerated (4°C).[6][7][8] For longer-term storage, freezing the solution at -20°C can maintain stability for up to 60-90 days.[2][9][10] However, specific stability can vary based on the concentration and the diluent used.
Q3: Does the type of container affect the stability of this compound solutions?
A3: Yes, the container material can influence stability. Studies have shown that Ceftazidime solutions are generally more stable when stored in glass bottles compared to plastic bags (PVC and PP).[11]
Q4: What are the main degradation products of this compound?
A4: The primary degradation products of Ceftazidime include pyridine and the Δ²-ceftazidime isomer.[1][6] The formation of pyridine is a notable concern as it is a toxic compound.[3]
Q5: How can I monitor the potency of my this compound samples during a stability study?
A5: The most common and reliable method for determining the potency of Ceftazidime is High-Performance Liquid Chromatography (HPLC).[1][6][12] Other methods that have been used include microbiological assays and spectrophotometry.[5][13][14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly rapid loss of potency in refrigerated samples. | 1. Inaccurate refrigerator temperature. 2. Frequent opening of the refrigerator door leading to temperature fluctuations. 3. Improperly sealed storage container. | 1. Verify the refrigerator temperature with a calibrated thermometer. 2. Minimize the frequency and duration of door openings. 3. Ensure containers are tightly sealed to prevent exposure to air and potential contaminants. |
| Visible color change (yellowing) in the reconstituted solution. | Degradation of Ceftazidime.[7] | While a slight color change may not always indicate a significant loss of potency, it is a sign of degradation.[7] It is recommended to use freshly prepared solutions or to re-test the potency of the solution before use. |
| Precipitation observed in frozen and thawed solutions. | The pH of the solution is too low (≤4).[1] | Ensure the pH of the reconstituted solution is within the stable range, typically between 4.5 and 6.5.[4] |
| Inconsistent results in potency assays. | 1. Improper sample handling and dilution. 2. Issues with the analytical instrumentation (e.g., HPLC column degradation). 3. Contamination of the sample. | 1. Review and standardize sample preparation and dilution protocols. 2. Perform system suitability tests and calibrate the analytical instrument. 3. Use sterile techniques during sample preparation to avoid microbial contamination. |
Quantitative Data Summary
Table 1: Stability of Reconstituted this compound in Various Diluents and Temperatures
| Concentration | Diluent | Storage Temperature (°C) | Stability (Time to >90% Potency) | Reference |
| 1 mg/mL | 0.9% Sodium Chloride | 25 | 72 hours | [10] |
| 1 mg/mL | Balanced Salt Solution | 25 | 72 hours | [10] |
| 1 mg/mL | 0.9% Sodium Chloride | 4 | 17 days | [10] |
| 1 mg/mL | Balanced Salt Solution | 4 | 17 days | [10] |
| 1 mg/mL | 0.9% Sodium Chloride | -20 | > 60 days | [10] |
| 1 mg/mL | Balanced Salt Solution | -20 | > 60 days | [10] |
| 10 mg/mL | 0.9% Sodium Chloride | 25 | < 7 days | [2] |
| 10 mg/mL | 0.9% Sodium Chloride | 4 | 28 days | [2] |
| 10 mg/mL | 0.9% Sodium Chloride | -20 | > 60 days | [2] |
| 100 µg/mL | Peritoneal Dialysis Solution | 25 | 24 hours | [15] |
| 100 µg/mL | Peritoneal Dialysis Solution | 4 (for 7 days) then 25 | Stable | [15] |
| 4-12% (w/v) | Not specified | 25 | 24 hours (<10% degradation) | [1] |
| 100 & 200 mg/mL | Sterile Water | 21-23 | 8 hours | [8] |
| 100 & 200 mg/mL | Sterile Water | 4 | 96 hours | [8] |
| 100 & 200 mg/mL | Sterile Water | -20 (for 28 or 91 days) then 21-23 | 8 hours | [8] |
| 100 & 200 mg/mL | Sterile Water | -20 (for 28 or 91 days) then 4 | 96 hours | [8] |
Table 2: Degradation of this compound Powder for Injection at Elevated Temperature
| Storage Temperature (°C) | Duration | Potency Loss | Reference |
| 45 | 28 days | ~8% | [16] |
Experimental Protocols
1. Protocol for Accelerated Thermal Degradation Study
-
Objective: To assess the thermal stability of this compound powder for injection.
-
Methodology:
-
Place commercial vials of this compound (e.g., 1000 mg) in a dry air oven set to 45°C.[5][16]
-
At predetermined time intervals (e.g., 1, 2, 7, 14, 21, and 28 days), remove a set of vials from the oven.[5][16]
-
Allow the vials to cool to room temperature.
-
Reconstitute the powder with a known volume of sterile distilled water to a specific concentration (e.g., 1000 µg/mL).[5][16]
-
Analyze the concentration of the remaining active Ceftazidime using a validated stability-indicating HPLC method.
-
2. Protocol for Stability Study of Reconstituted this compound
-
Objective: To determine the stability of reconstituted this compound under different storage temperatures.
-
Methodology:
-
Reconstitute a commercial vial of this compound (e.g., 1000 mg) with a specified volume of diluent (e.g., 10 mL of sterile water).[5]
-
Aseptically draw aliquots of the reconstituted solution into sterile containers (e.g., glass vials or plastic syringes).
-
Store the containers at various temperatures, such as refrigerated (4°C), room temperature (25°C), and frozen (-20°C).[2][10]
-
At specified time points (e.g., 0, 6, 12, 24 hours for room temperature; 1, 7, 14, 28 days for refrigerated), withdraw samples.[2][5]
-
If frozen, thaw the samples at room temperature or in a refrigerator before analysis.
-
Dilute the samples to a suitable concentration for analysis.
-
Determine the Ceftazidime concentration using a validated HPLC method.
-
Visualizations
Caption: Ceftazidime degradation pathways accelerated by elevated temperature.
Caption: Workflow for a typical stability study of reconstituted this compound.
References
- 1. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-opat.com [e-opat.com]
- 4. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 6. Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ashp.org [publications.ashp.org]
- 8. Stability of ceftazidime in plastic syringes and glass vials under various storage conditions. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Stability of low-concentration ceftazidime in 0.9% sodium chloride injection and balanced salt solutions in plastic syringes under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of ceftazidime degradation in glass bottles and plastic bags under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijnrd.org [ijnrd.org]
- 13. article.sapub.org [article.sapub.org]
- 14. scispace.com [scispace.com]
- 15. Stability of this compound and teicoplanin sodium in a peritoneal dialysis solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
pH-dependent degradation and Δ²-isomer formation of Ceftazidime
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the pH-dependent degradation and Δ²-isomer formation of Ceftazidime.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Ceftazidime in aqueous solutions?
A1: Ceftazidime degradation in aqueous solutions is primarily driven by hydrolysis of the β-lactam ring.[1][2] This process is significantly influenced by pH, temperature, and the presence of buffer catalysts.[3] Key degradation pathways include the opening of the β-lactam ring, epimerization at C-6 or C-7, and the formation of the inactive Δ²-isomer through the migration of the double bond in the dihydrothiazine ring.[2][4][5] Another notable degradation product is pyridine, which is released from the C-3 position.[1][6]
Q2: What is the optimal pH for Ceftazidime stability?
A2: Ceftazidime exhibits its maximum stability in the pH range of 4.5 to 6.5.[3][5] Outside of this range, both acidic and basic conditions significantly accelerate its degradation.[5]
Q3: How does pH influence the formation of the Δ²-isomer of Ceftazidime?
A3: The formation of the Δ²-isomer is a base-catalyzed isomerization reaction.[7] While degradation occurs under acidic conditions, the primary pathway is often hydrolysis of the β-lactam ring.[5] Under basic conditions (pH > 6.5), the rate of Δ²-isomer formation is more pronounced.[5]
Q4: What are the common analytical techniques used to monitor Ceftazidime degradation and Δ²-isomer formation?
A4: High-Performance Liquid Chromatography (HPLC) is the most prevalent and validated technique for separating and quantifying Ceftazidime and its degradation products, including the Δ²-isomer.[4][8] Other methods such as Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry have also been employed.[8] Microbiological assays can also be used to determine the loss of antibacterial activity, which is an indirect measure of degradation.[9][10]
Troubleshooting Guides
Problem: I am observing rapid degradation of my Ceftazidime solution.
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Possible Cause 1: Incorrect pH of the solution.
-
Possible Cause 2: High storage or experimental temperature.
-
Troubleshooting: Ceftazidime degradation is temperature-dependent.[11] Store stock solutions and experimental samples at recommended temperatures, typically refrigerated (2-8°C) or frozen (-20°C) for longer-term storage, to minimize degradation.[5][12][13] Avoid prolonged exposure to room temperature or higher, especially for reconstituted solutions.[6][9]
-
-
Possible Cause 3: Presence of catalytic buffers.
-
Troubleshooting: Certain buffer species, such as formate, acetate, phosphate, and borate, can catalyze the hydrolysis of Ceftazidime.[3] If you are using one of these buffers and observing rapid degradation, consider switching to a non-catalytic buffer system if your experimental design allows.
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Problem: I am having difficulty separating Ceftazidime from its Δ²-isomer using HPLC.
-
Possible Cause: Inadequate chromatographic conditions.
-
Troubleshooting: The structural similarity between Ceftazidime (Δ³-isomer) and its Δ²-isomer presents an analytical challenge.[4] To achieve proper separation, a stability-indicating HPLC method is required.[4] Key parameters to optimize include:
-
Mobile Phase: A mixture of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typical.[6][8][14] The pH of the mobile phase is crucial for separation.
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Flow Rate and Detection Wavelength: These should be optimized for your specific instrument and column dimensions. A common detection wavelength is 254 nm.[6][8]
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Problem: I am detecting pyridine in my Ceftazidime formulation. Is this expected?
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Possible Cause: Degradation of Ceftazidime.
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Troubleshooting: Yes, the formation of pyridine is a known degradation pathway for Ceftazidime.[1][6] Its presence indicates that the drug has undergone degradation. The European Pharmacopoeia sets limits for pyridine content in Ceftazidime formulations.[15] If you are observing significant pyridine formation, review your solution's pH, temperature, and storage conditions to mitigate further degradation.
-
Quantitative Data Summary
Table 1: pH-Dependent Degradation of Ceftazidime
| pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Degradation Products Identified |
| < 4.5 | Varies | Increased | Decreased | Hydrolysis of β-lactam ring |
| 4.5 - 6.5 | Varies | Minimal | Maximum | Minimal degradation |
| > 6.5 | Varies | Increased | Decreased | Δ²-isomer, pyridine, β-lactam ring hydrolysis |
Note: Specific rate constants are highly dependent on temperature and buffer composition. This table provides a qualitative summary of the trends.[3][5]
Table 2: Influence of Temperature on Ceftazidime Stability
| Storage Condition | Temperature (°C) | Stability Outcome |
| Refrigerated | 2 - 8 | Increased stability, significantly slows degradation and Δ²-isomer formation.[5] |
| Room Temperature | ~25 | Moderate degradation, noticeable increase in degradation products over time.[5][6] |
| Accelerated (Forced Degradation) | > 30 | Rapid degradation, used in stability studies to predict long-term stability.[3][9][11] |
Experimental Protocols
Protocol 1: HPLC Analysis of Ceftazidime and its Δ²-Isomer
Objective: To separate and quantify Ceftazidime from its Δ²-isomer and other degradation products using a stability-indicating RP-HPLC method.
Materials:
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Ceftazidime reference standard
-
Δ²-Ceftazidime reference standard (if available)
-
HPLC grade acetonitrile and methanol
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Phosphate buffer (e.g., potassium dihydrogen phosphate), analytical grade
-
Orthophosphoric acid or sodium hydroxide for pH adjustment
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HPLC system with UV detector
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C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)[14]
Method:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) and acetonitrile in a ratio of 60:40 (v/v).[14] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve Ceftazidime reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution to known concentrations.
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Sample Preparation: Dilute the Ceftazidime sample to be analyzed with the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peaks based on their retention times compared to the standards. The retention time for Ceftazidime is typically around 2.5 minutes under these conditions.[14]
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Quantification: Construct a calibration curve by plotting the peak area of the Ceftazidime standard against its concentration. Determine the concentration of Ceftazidime and its degradation products in the sample by interpolating their peak areas from the calibration curve.
Visualizations
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. The mechanism of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delta-3-delta-2 isomerization of cephalosporins: the effect of the substituent at the 3-position [ch.ic.ac.uk]
- 8. ijnrd.org [ijnrd.org]
- 9. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC [ipindexing.com]
- 15. researchgate.net [researchgate.net]
Addressing variability in Ceftazidime sodium MIC assay results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering variability in Ceftazidime sodium Minimum Inhibitory Concentration (MIC) assay results.
Troubleshooting Guide
This guide addresses common issues that can lead to inconsistent or unexpected this compound MIC results.
Question: Why are my Ceftazidime MIC results higher/lower than expected or showing significant well-to-well or experiment-to-experiment variability?
Answer: Variability in Ceftazidime MIC assays can stem from several factors throughout the experimental workflow. Below is a systematic guide to help you identify and address the potential sources of error.
Inoculum Preparation and Density
The number of bacteria used in the assay is critical. Deviations from the recommended inoculum density can significantly impact MIC values, a phenomenon known as the "inoculum effect," which is particularly relevant for β-lactam antibiotics like Ceftazidime, especially with β-lactamase-producing strains.[1][2]
-
Issue: Inoculum is too high.
-
Effect: Can lead to falsely elevated MIC values (apparent resistance) due to enzymatic degradation of the antibiotic by a larger bacterial population. For some third-generation cephalosporins, a significant increase in MIC was observed with an increase in inoculum from 10³ to 10⁷ CFU.[3]
-
Troubleshooting:
-
Ensure the bacterial suspension is standardized to a 0.5 McFarland standard.
-
Verify the colony-forming unit (CFU)/mL of your inoculum through plating and colony counting. The Clinical and Laboratory Standards Institute (CLSI) recommends a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[1][4]
-
Prepare fresh inoculum for each experiment.
-
-
-
Issue: Inoculum is too low.
-
Effect: May result in falsely low MIC values (apparent susceptibility).
-
Troubleshooting:
-
Ensure a homogenous bacterial suspension before dilution.
-
Use calibrated pipettes for accurate dilutions.
-
-
Media Composition and pH
The growth medium is a critical component that can influence the activity of Ceftazidime and the growth of the bacteria.
-
Issue: Incorrect media formulation or pH.
-
Effect: The pH of the medium is critical; acidic conditions can lead to 4- to 16-fold changes in MIC values.[5][6] The pH of a freshly prepared ceftazidime solution is typically between 7.1 and 7.7.[7] Exposure to a pH ≤4 can cause immediate precipitation.[7][8]
-
Troubleshooting:
-
Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI and EUCAST guidelines.
-
Verify the pH of each new batch of media. It should be between 7.2 and 7.4 after autoclaving.
-
Avoid repeated heating of the media.
-
-
This compound Preparation and Stability
Ceftazidime is susceptible to degradation, which can affect its potency in the assay.
-
Issue: Degradation of Ceftazidime.
-
Effect: Loss of antibiotic activity, leading to falsely high MICs. Ceftazidime stability is dependent on temperature, concentration, and solvent.[9] It is recommended to keep ceftazidime solutions at temperatures no higher than 25°C.[7][8]
-
Troubleshooting:
-
Prepare fresh stock solutions of Ceftazidime for each experiment.
-
If storing stock solutions, aliquot and freeze at -70°C for no longer than the recommended period. Avoid repeated freeze-thaw cycles.
-
Protect stock solutions from light.
-
-
Incubation Conditions
Consistent incubation conditions are essential for reproducible results.
-
Issue: Incorrect incubation time, temperature, or atmosphere.
-
Effect: Sub-optimal growth conditions can affect the rate of bacterial growth and, consequently, the MIC reading.
-
Troubleshooting:
-
Incubate plates at 35 ± 2°C for 16-20 hours for most non-fastidious bacteria.
-
Ensure proper atmospheric conditions (ambient air for most aerobic organisms).
-
-
Reading and Interpretation of Results
Subjectivity in reading the MIC endpoint can introduce variability.
-
Issue: Inconsistent determination of the MIC endpoint.
-
Effect: Different interpretations of "no growth" can lead to one or two-well differences in the MIC value.
-
Troubleshooting:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. Use a standardized light source and a consistent background to read the plates.
-
For automated readers, ensure the instrument is properly calibrated.
-
When in doubt, have a second person read the results.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended Quality Control (QC) strains for Ceftazidime MIC assays, and what are their expected MIC ranges?
A1: Using standard QC strains is crucial for ensuring the accuracy and reproducibility of your MIC assays. The CLSI and EUCAST provide recommended QC strains and their expected MIC ranges.
| Quality Control Strain | CLSI M100-ED32 MIC Range (µg/mL)[10] | EUCAST QC MIC Range (mg/L) |
| Escherichia coli ATCC® 25922 | 0.06 - 0.5 | 0.125 - 0.5 |
| Pseudomonas aeruginosa ATCC® 27853 | 1 - 4 | 0.5 - 2 |
| Klebsiella pneumoniae ATCC® 700603 | Not specified for Ceftazidime alone | 0.25 - 1 (for Ceftazidime-avibactam) |
Note: Ranges can be updated; always refer to the latest CLSI and EUCAST documents.[11][12]
Q2: How much variation is considered acceptable in Ceftazidime MIC results?
A2: Generally, a variation of ± one two-fold dilution is considered acceptable for MIC assays. If you observe variations greater than this, it is recommended to troubleshoot your assay using the guide above.
Q3: Can the presence of β-lactamases in my test organism affect the Ceftazidime MIC?
A3: Yes, the presence of β-lactamases, particularly extended-spectrum β-lactamases (ESBLs), can significantly increase the MIC of Ceftazidime.[2] This is a major mechanism of resistance.
Q4: Should I be concerned about the "inoculum effect" with Ceftazidime?
A4: While some studies suggest the MIC of ceftazidime is not heavily influenced by inoculum size up to 10⁶ CFU/ml, the inoculum effect can be significant for β-lactams, especially with resistant organisms.[2][3] Therefore, it is crucial to adhere to the standardized inoculum density to ensure reproducible and accurate results.
Q5: What are the established clinical breakpoints for Ceftazidime?
A5: Clinical breakpoints are used to interpret MIC results and categorize an organism as susceptible, intermediate, or resistant. These are established by regulatory bodies like the FDA, CLSI, and EUCAST. For Enterobacterales, a common breakpoint for susceptible is an MIC of ≤ 4 µg/mL, while for P. aeruginosa, it is often ≤ 8 µg/mL.[10][13] However, these can vary and are regularly updated, so it is essential to consult the latest guidelines.[14][15]
Experimental Protocols
Broth Microdilution MIC Assay Protocol (CLSI Guideline)
This protocol outlines the key steps for performing a Ceftazidime MIC assay using the broth microdilution method.
-
Preparation of Ceftazidime Stock Solution:
-
Weigh a precise amount of this compound powder.
-
Reconstitute in a suitable solvent (e.g., sterile distilled water) to a high concentration (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microdilution Plates:
-
Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the Ceftazidime stock solution to the first well of each row to be tested.
-
Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in a final volume of 50 µL in each well.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells. This is typically a 1:100 dilution of the standardized suspension.
-
-
Inoculation of Plates:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plates and incubate at 35 ± 2°C in ambient air for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of Ceftazidime at which there is no visible growth of the organism.
-
Visualizations
Caption: Troubleshooting workflow for variable Ceftazidime MIC results.
Caption: Standard broth microdilution MIC assay workflow.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Inoculum effect of β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Effect of In Vitro Testing Parameters on Ceftazidime-Avibactam Minimum Inhibitory Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. media.beckmancoulter.com [media.beckmancoulter.com]
- 11. nih.org.pk [nih.org.pk]
- 12. nicd.ac.za [nicd.ac.za]
- 13. journals.asm.org [journals.asm.org]
- 14. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 15. elmy.ee [elmy.ee]
Technical Support Center: Strategies to Prevent Ceftazidime Sodium Precipitation in Complex Media
Welcome to the Technical Support Center for Ceftazidime Sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in complex experimental media. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Troubleshooting Guide: this compound Precipitation
Encountering precipitation in your experiments can compromise results. This guide provides a systematic approach to identifying and resolving common issues leading to this compound precipitation.
Issue 1: Precipitate formation immediately upon reconstitution or dilution.
| Potential Cause | Recommended Solution |
| Incorrect Diluent | Use sterile Water for Injection, 0.9% Sodium Chloride, or 5% Dextrose in Water for initial reconstitution. Avoid using Sodium Bicarbonate Injection as it can affect stability.[1] |
| Low pH | Exposure of Ceftazidime to a pH of ≤4 can result in immediate precipitation.[2] Ensure the pH of your diluent and final medium is within the stable range for Ceftazidime (typically pH 5-7.5).[3] |
| High Concentration | While Ceftazidime is soluble at high concentrations, improper mixing can lead to localized high concentrations and precipitation. Add the Ceftazidime solution dropwise to the medium while gently stirring. |
| Temperature | Reconstitution at very low temperatures might slightly decrease solubility. Perform reconstitution at room temperature. |
Issue 2: Precipitate formation after adding to complex media (e.g., cell culture media).
| Potential Cause | Recommended Solution |
| Interaction with Metal Ions | Complex media contain various metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Zn²⁺). Ceftazidime can form complexes with these ions, leading to precipitation, especially with Fe(III) at a pH above 2.0.[4][5][6] Consider using a serum-free medium with defined metal concentrations or adding a chelating agent if appropriate for your experiment. |
| High Salt Concentration | High concentrations of salts in the media, particularly calcium salts, can contribute to precipitation.[7] Prepare media components separately and combine them just before use. |
| pH Shift | The addition of Ceftazidime solution might alter the pH of the medium. Verify the final pH of the supplemented medium and adjust if necessary using sterile HCl or NaOH.[3] |
| Presence of Serum | Serum proteins can sometimes interact with drugs. While Ceftazidime has low protein binding (about 21%), high concentrations of serum in the media could potentially contribute to precipitation under certain conditions.[8] If precipitation is observed, consider reducing the serum percentage or using a serum-free formulation if your cells can tolerate it. |
| Incompatibility with Other Supplements | If you are adding other drugs or supplements to the medium, be aware of potential incompatibilities. For instance, Vancomycin is known to be physically incompatible with Ceftazidime and can cause precipitation.[1] |
Issue 3: Precipitate formation during storage.
| Potential Cause | Recommended Solution |
| Improper Storage Temperature | Reconstituted Ceftazidime solutions are stable for a limited time at room temperature (around 12-24 hours) and for longer periods under refrigeration (3-7 days).[1] For long-term storage, freezing at -20°C is recommended.[1] However, avoid repeated freeze-thaw cycles. |
| Light Exposure | Protect Ceftazidime solutions from light to prevent degradation, which can sometimes manifest as precipitation.[9] |
| pH Changes Over Time | The pH of the solution may decrease during storage.[5] While this doesn't always lead to precipitation, it indicates degradation. It is best to use freshly prepared solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound stability in solution?
A1: The optimal pH range for Ceftazidime stability is generally between 5 and 7.5.[3] Exposure to a pH below 4 can cause immediate precipitation.[2]
Q2: Can I use common cell culture media like DMEM or RPMI-1640 to dissolve this compound powder directly?
A2: It is not recommended to dissolve the powder directly in complex media. These media have a complex composition of salts, amino acids, and vitamins that can interact with the drug and cause precipitation. The recommended procedure is to first reconstitute the powder in sterile Water for Injection or another recommended diluent to create a stock solution, and then add the stock solution to your culture medium.
Q3: How do metal ions in my culture medium affect Ceftazidime stability?
A3: Divalent and trivalent cations such as Fe(III), Zn(II), and Mg(II) can form complexes with Ceftazidime.[4][5][6] This complexation can lead to the formation of insoluble precipitates, especially with iron at a pH above 2.0.[4] If you suspect metal ion-induced precipitation, consider using media with lower concentrations of these ions or adding a chelator if your experimental design allows.
Q4: I observed a color change in my Ceftazidime solution. Does this indicate precipitation or degradation?
A4: Ceftazidime solutions can range from light yellow to amber, and this color may darken upon storage.[9] This color change does not necessarily indicate a loss of potency or the presence of a precipitate.[9] However, any visible particulate matter should be considered a sign of precipitation, and the solution should not be used.
Q5: What is the recommended storage condition for a reconstituted this compound stock solution?
A5: For short-term storage, a reconstituted stock solution can be kept at room temperature for up to 12-24 hours or refrigerated at 2-8°C for 3 to 7 days, depending on the diluent.[1] For long-term storage, it is best to aliquot the stock solution and freeze it at -20°C for up to 3 months.[1] Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
This protocol describes the standard procedure for reconstituting this compound powder for use in biological experiments.
Materials:
-
This compound powder
-
Sterile Water for Injection (WFI) or 0.9% Sodium Chloride
-
Sterile syringes and needles
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes or vials for storage
-
Laminar flow hood
Procedure:
-
Perform all steps under aseptic conditions in a laminar flow hood.
-
Calculate the required volume of diluent to achieve the desired stock solution concentration (e.g., 100 mg/mL).
-
Using a sterile syringe, draw up the calculated volume of sterile WFI or 0.9% NaCl.
-
Inject the diluent into the vial containing the this compound powder. The vacuum in the vial may assist the entry of the diluent.
-
Shake the vial gently until the powder is completely dissolved. The solution should be clear and may have a light yellow to amber color.[9]
-
To relieve any internal pressure, you can insert a sterile needle to vent the vial after dissolution.
-
Using a new sterile syringe, draw up the reconstituted solution.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a sterile conical tube or smaller sterile vials for aliquoting.
-
Label the aliquots with the concentration, date of preparation, and store them at the appropriate temperature (-20°C for long-term storage).
Protocol 2: Supplementing Cell Culture Medium with this compound
This protocol outlines the steps for adding a this compound stock solution to a complex cell culture medium to minimize the risk of precipitation.
Materials:
-
Prepared sterile stock solution of this compound (from Protocol 1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and other supplements)
-
Sterile pipettes
-
Incubator at 37°C
Procedure:
-
Ensure the complete cell culture medium is at the appropriate temperature (typically 37°C). Temperature shifts can sometimes cause precipitation of media components.[7]
-
Thaw a frozen aliquot of the Ceftazidime stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your culture medium.
-
While gently swirling the culture medium, add the calculated volume of the Ceftazidime stock solution dropwise. This ensures rapid and even distribution, avoiding localized high concentrations that can lead to precipitation.
-
After adding the Ceftazidime, gently mix the medium by inverting the container a few times.
-
Visually inspect the medium for any signs of precipitation. If the medium remains clear, it is ready for use.
-
If a precipitate forms, refer to the Troubleshooting Guide.
Visualizations
Caption: A troubleshooting workflow for Ceftazidime precipitation.
Caption: Factors contributing to this compound instability.
References
- 1. globalrph.com [globalrph.com]
- 2. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regions | Medisca [medisca.com]
- 4. Complex-Forming Properties of Ceftazidime with Fe(III) Ions in an Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. biomedres.us [biomedres.us]
- 7. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 8. Effect of protein binding on serum bactericidal activities of ceftazidime and cefoperazone in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
Technical Support Center: Enhancing Ceftazidime Sodium's Efficacy Against ESBL-Producing Bacteria
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating strategies to improve the efficacy of Ceftazidime sodium against Extended-Spectrum β-Lactamase (ESBL)-producing bacteria. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is Ceftazidime often ineffective against ESBL-producing bacteria?
A1: ESBLs are enzymes that hydrolyze and inactivate extended-spectrum cephalosporins, including Ceftazidime. This enzymatic degradation prevents the antibiotic from reaching its target, the penicillin-binding proteins (PBPs), thereby rendering it ineffective. The genes encoding these enzymes are often located on mobile genetic elements like plasmids, facilitating their spread among bacteria.
Q2: What are the primary strategies to overcome ESBL-mediated resistance to Ceftazidime?
A2: The most common and effective strategy is to co-administer Ceftazidime with a β-lactamase inhibitor. These inhibitors bind to and inactivate the ESBL enzymes, protecting Ceftazidime from hydrolysis and allowing it to exert its antibacterial activity.[1][2] Another approach involves combination therapy with other classes of antibiotics that have different mechanisms of action, potentially leading to synergistic effects.
Q3: Which β-lactamase inhibitors are commonly used with Ceftazidime against ESBL producers?
A3: Avibactam is a potent, non-β-lactam β-lactamase inhibitor that is widely used in combination with Ceftazidime (Ceftazidime-Avibactam).[1][2] Other inhibitors like Tazobactam and Relebactam also show promise in restoring Ceftazidime's activity against certain ESBL-producing isolates.
Q4: Are there non-β-lactamase inhibitor options for combination therapy with Ceftazidime?
A4: Yes, research has explored the synergistic potential of Ceftazidime with other antibiotics. For instance, combinations with aztreonam or fosfomycin have shown promising results against certain multidrug-resistant, ESBL-producing strains.[3][4]
Q5: How can I determine if a combination of Ceftazidime and another agent is synergistic?
A5: In vitro synergy testing is typically performed using methods like the checkerboard assay or time-kill kinetics assay. The checkerboard assay determines the Fractional Inhibitory Concentration (FIC) index, while the time-kill assay assesses the rate and extent of bacterial killing by the combination compared to individual agents.
Troubleshooting Guides
Troubleshooting Inconsistent Minimum Inhibitory Concentration (MIC) Results
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in MIC values between replicates. | Inconsistent inoculum density. | Standardize your inoculum preparation carefully. Use a spectrophotometer to adjust the turbidity to a 0.5 McFarland standard and verify with colony counts.[5] |
| Pipetting errors during serial dilutions. | Use calibrated pipettes and ensure proper mixing at each dilution step. Consider using automated liquid handlers for higher precision. | |
| Contamination of the bacterial culture or media. | Always work in a sterile environment. Before starting the assay, streak a sample of your inoculum on an agar plate to check for purity. | |
| "Skipped wells" phenomenon (growth in higher concentration wells but not in lower ones). | This can be due to a resistant subpopulation or paradoxical effects. It's a known issue with some β-lactams.[6][7] | Carefully re-examine the wells. The MIC should be read as the lowest concentration with no visible growth. Document the skipped wells in your results. If persistent, consider using a different testing method (e.g., agar dilution) for confirmation. |
| QC strain MIC is out of the acceptable range. | Issues with antibiotic stock solution, media preparation, or incubation conditions. | Prepare fresh antibiotic stock solutions. Verify the pH and cation concentration of your Mueller-Hinton broth. Ensure your incubator is calibrated to the correct temperature and atmosphere. |
Troubleshooting Checkerboard Assays
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent Fractional Inhibitory Concentration (FIC) indices across experiments. | Variability in MIC determination of individual agents. | Ensure your MICs for the individual drugs are consistent and reproducible before performing the checkerboard assay. |
| Edge effects in the 96-well plate leading to evaporation. | Fill the outer wells of the plate with sterile water or saline to create a humidity barrier. | |
| Difficulty in interpreting the results (e.g., trailing endpoints). | Some drug combinations can lead to partial inhibition, making it difficult to determine the exact point of no growth. | Read the plates at a consistent time point. Consider using a plate reader to measure optical density for a more objective endpoint. |
| Precipitation of one or both compounds in the wells. | Poor solubility of the compounds at the tested concentrations. | Check the solubility of your compounds in the test medium before starting the assay. If necessary, adjust the solvent or concentration range. |
Data Presentation
In Vitro Activity of Ceftazidime Combinations against ESBL-Producing E. coli
| Combination | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Ceftazidime | 32 | >128 | [8] |
| Ceftazidime-Avibactam | 0.12 | 0.25 | [8] |
| Ceftazidime-Tazobactam | 0.5 | 2 | [9] |
In Vitro Activity of Ceftazidime Combinations against ESBL-Producing K. pneumoniae
| Combination | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Ceftazidime | 64 | >128 | [8] |
| Ceftazidime-Avibactam | 0.12 | 0.25 | [8] |
| Ceftazidime-Tazobactam | 0.38 | 1.00 | [1] |
| Imipenem-Relebactam | 0.25 | 1 | [3] |
Experimental Protocols
Protocol 1: Broth Microdilution Checkerboard Assay
This protocol is for determining the synergistic activity of Ceftazidime in combination with another antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and the second test compound
-
ESBL-producing bacterial isolate
-
0.5 McFarland turbidity standard
-
Sterile pipette tips and reservoirs
-
Multichannel pipette (optional but recommended)
Procedure:
-
Inoculum Preparation: From a fresh overnight culture, prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Drug Dilution:
-
Prepare stock solutions of Ceftazidime and the second compound at a concentration that is a multiple of the highest concentration to be tested.
-
In a 96-well plate, perform serial twofold dilutions of Ceftazidime along the x-axis and the second compound along the y-axis. Each well will contain a unique combination of the two drugs.
-
-
Inoculation: Add the prepared bacterial inoculum to each well of the checkerboard plate.
-
Controls: Include wells with no drugs (growth control), no bacteria (sterility control), and each drug alone in serial dilutions.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the drug(s) that completely inhibits visible growth.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FIC index (FICI) for the combination using the following formulas:
Protocol 2: Time-Kill Kinetics Assay
This protocol assesses the bactericidal or bacteriostatic activity of Ceftazidime alone and in combination over time.
Materials:
-
Sterile culture flasks or tubes
-
CAMHB
-
This compound and the second test compound
-
ESBL-producing bacterial isolate
-
Sterile saline and agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB with a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Assay Setup: Prepare flasks containing CAMHB with the following conditions:
-
Growth control (no drug)
-
Ceftazidime alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)
-
Second compound alone (at a clinically relevant concentration)
-
Ceftazidime + second compound
-
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aseptically remove an aliquot from each flask.
-
Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates. Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.
-
Interpretation:
-
Bactericidal activity: ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.
-
Bacteriostatic activity: < 3-log₁₀ decrease in CFU/mL.
-
Synergy: ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.[12]
-
-
Protocol 3: Multiplex PCR for ESBL Gene Detection (blaCTX-M, blaTEM, blaSHV)
This protocol is for the molecular identification of common ESBL genes.
Materials:
-
Bacterial DNA extraction kit
-
PCR thermal cycler
-
Primers for blaCTX-M, blaTEM, and blaSHV
-
PCR master mix
-
Agarose gel electrophoresis equipment
-
DNA ladder
Procedure:
-
DNA Extraction: Extract genomic DNA from the ESBL-producing bacterial isolate using a commercial kit.
-
PCR Amplification:
-
Prepare a PCR master mix containing the appropriate buffer, dNTPs, DNA polymerase, and a set of primers for the target genes.
-
Add the extracted DNA to the master mix.
-
Perform PCR using an optimized thermal cycling program. A typical program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[2][13][14]
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel stained with a DNA-binding dye.
-
Include a DNA ladder to determine the size of the amplified fragments.
-
-
Visualization and Interpretation: Visualize the DNA bands under UV light. The presence of a band of the expected size for a specific gene indicates a positive result.
Visualizations
Caption: Mechanism of ESBL-mediated Ceftazidime resistance.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Key mechanisms of resistance to Ceftazidime in ESBL-producing bacteria.
References
- 1. Evaluation of in Vitro Activity of Ceftazidime/Avibactam and Ceftolozane/Tazobactam against ESBL-producing Enterobacterales Isolated from Intensive Care Units from Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. idus.us.es [idus.us.es]
- 4. researchgate.net [researchgate.net]
- 5. Inoculum effect of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of 30/20-Microgram Disk Content versus MIC Results for Ceftazidime-Avibactam Tested against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of extended-spectrum beta-lactamase (ESBL) genes and plasmid replicons in Enterobacteriaceae using PlasmidSPAdes assembly of short-read sequence data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. emerypharma.com [emerypharma.com]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. Multiplex PCR amplification assay for the detection of blaSHV, blaTEM and blaCTX-M genes in Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular detection of plasmid mediated blaTEM, blaCTX−M,and blaSHV genes in Extended Spectrum β-Lactamase (ESBL) Escherichia coli from clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Detection of Low-Level Ceftazidime Sodium Impurities
Welcome to the technical support center for the analysis of Ceftazidime sodium impurities. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the detection of low-level impurities in this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Common impurities in this compound can originate from the manufacturing process or degradation. Known impurities include:
-
Δ-2 Isomer of Ceftazidime: A degradation product formed by the isomerization of the double bond in the cephem nucleus.[2][4]
-
Process-related impurities: These can include starting materials, intermediates, and by-products from the synthesis route. Several unknown impurities have been detected in commercial batches at levels ranging from 0.05% to 0.2%.[5]
-
Degradation products from forced studies: Stress conditions like acid/base hydrolysis, oxidation, and heat can generate various degradation products.[5][6] For instance, the β-lactam ring can open under hydrolytic stress.[6]
Q2: Which analytical technique is most suitable for detecting low levels of Ceftazidime impurities?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly employed and validated technique due to its high precision, reproducibility, and ability to separate Ceftazidime from its potential impurities and degradation products.[7] For even higher sensitivity and specificity, especially for structural elucidation of unknown impurities, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) is recommended.[8][9][10]
Q3: Are there official methods for Ceftazidime impurity testing?
A3: Yes, pharmacopoeias such as the European Pharmacopoeia (EP) provide official methods for the analysis of Ceftazidime and its related substances.[5][11] However, some studies have shown that these methods may not be sufficient to detect all impurities, and modified or new methods have been developed for improved separation and detection.[5][11]
Troubleshooting Guides
Issue 1: Poor resolution between Ceftazidime and an impurity peak.
-
Possible Cause 1: Inappropriate mobile phase composition.
-
Possible Cause 2: Incorrect pH of the mobile phase buffer.
-
Solution: The pH of the buffer affects the ionization state of both Ceftazidime and its impurities, thereby influencing their retention times. Optimize the pH to maximize the difference in retention between the analyte and the impurity.
-
-
Possible Cause 3: Suboptimal column chemistry.
Issue 2: Broad or tailing peaks for impurity analysis.
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Solution: Add a competing agent like triethylamine (TEA) to the mobile phase to mask active silanol groups on the silica-based stationary phase.
-
-
Possible Cause 2: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Possible Cause 3: Extracolumn band broadening.
-
Solution: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a small internal diameter.
-
Issue 3: Inconsistent retention times.
-
Possible Cause 1: Fluctuation in column temperature.
-
Possible Cause 2: Inadequate column equilibration.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis sequence.
-
-
Possible Cause 3: Mobile phase composition changing over time.
-
Solution: Prepare fresh mobile phase daily and ensure it is well-mixed. If using a gradient, ensure the pump is functioning correctly.
-
Experimental Protocols
Protocol 1: RP-HPLC Method for the Determination of Ceftazidime and Related Substances
This method is based on a stability-indicating assay and is effective for separating Ceftazidime from its degradation products.
Table 1: HPLC Experimental Conditions
| Parameter | Condition |
| Column | Alltima C18 (250 mm x 4.6 mm, 5 µm)[12][14] |
| Mobile Phase | A: AcetonitrileB: Phosphate buffer (22.6 g/L ammonium dihydrogen phosphate, pH 3.9 with 10% v/v phosphoric acid)[12][14] |
| Gradient Elution | A time-dependent gradient should be optimized to separate all impurities. A suggested starting point is a linear gradient from 5% to 70% A over 40 minutes. |
| Flow Rate | 1.3 mL/min[12][14] |
| Column Temperature | 35 °C[12][14] |
| Detection Wavelength | 255 nm[12][14] |
| Injection Volume | 20 µL |
| Diluent | A mixture of phosphate buffer and acetonitrile (95:5 v/v)[5] |
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the diluent.[6]
-
For impurity analysis, a sample concentration of 1250 µg/mL is often used.[5]
-
Prepare a diluted standard solution of Ceftazidime at a concentration of 12.5 µg/mL for system suitability and quantification.[5]
Protocol 2: UPLC-MS/MS Method for High-Sensitivity Impurity Profiling
This method is suitable for identifying and quantifying very low levels of impurities and for structural elucidation.
Table 2: UPLC-MS/MS Experimental Conditions
| Parameter | Condition |
| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) or equivalent UPLC column |
| Mobile Phase | A: 0.01M Ammonium acetate solutionB: Acetonitrile[5] |
| Gradient Elution | T(min)/%B: 0/0, 15/25, 25/70, 45/70, 47/0, 55/0[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection | UV at 255 nm and Mass Spectrometry[5] |
| Mass Spectrometer | Electrospray Ionization (ESI) in positive mode[5] |
| Scan Range | m/z 100 to 1000[5] |
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for Ceftazidime and its impurities from various studies, providing a benchmark for the sensitivity of the analytical methods.
Table 3: Limits of Detection and Quantification for Ceftazidime
| Method | Analyte | LOD | LOQ | Reference |
| HPLC | Ceftazidime | 0.93 ng | 3.1 ng | [12][14] |
| HPLC | Pyridine | 3.5 ng | - | [14] |
| RP-HPLC | Ceftazidime | 3.40 µg/mL | 10.33 µg/mL | [1] |
| RP-HPLC | Pyridine | 0.16 µg/mL | 0.49 µg/mL | [1] |
| UPLC-MS/MS | Ceftazidime | - | 0.97 µg/mL | [8][9][10] |
Table 4: Linearity Ranges for Ceftazidime and Impurities
| Method | Analyte | Linearity Range | Correlation Coefficient (r) | Reference |
| HPLC | Ceftazidime | 0.267 - 1069 µg/mL | 1.0000 | [12][14] |
| HPLC | Ceftazidime | 18.07 - 3614.88 µg/ml | 1.0000 | [13] |
| RP-HPLC | Ceftazidime | 50 - 150 µg/mL | 0.9995 | [14] |
| UPLC-MS/MS | Ceftazidime | 1.6 - 6.4 µg/mL | - | [8][10] |
Visualizations
Caption: Workflow for HPLC analysis of Ceftazidime impurities.
Caption: Workflow for forced degradation studies of Ceftazidime.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tsijournals.com [tsijournals.com]
- 6. benchchem.com [benchchem.com]
- 7. ijnrd.org [ijnrd.org]
- 8. scite.ai [scite.ai]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. jfda-online.com [jfda-online.com]
- 12. [Determination of ceftazidime and impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Ceftazidime: A Comparative Analysis of In Vitro Activity Against Other Cephalosporins
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vitro performance of ceftazidime in relation to alternative cephalosporins, supported by experimental data.
Ceftazidime, a third-generation cephalosporin, has long been a cornerstone in the treatment of serious bacterial infections, particularly those caused by Pseudomonas aeruginosa. This guide provides a comparative overview of its in vitro activity against other cephalosporins, presenting key performance data and the experimental methodologies used to generate them.
Executive Summary
Ceftazidime distinguishes itself among cephalosporins primarily through its potent activity against Pseudomonas aeruginosa. While other third-generation cephalosporins like cefotaxime and ceftriaxone exhibit strong activity against Enterobacteriaceae, their anti-pseudomonal efficacy is significantly lower than that of ceftazidime.[1][2][3][4] Cefoperazone is another third-generation cephalosporin with notable anti-pseudomonal activity, often comparable to ceftazidime.[5] However, ceftazidime is generally considered one of the most active cephalosporins against P. aeruginosa in vitro.[6]
Against Enterobacteriaceae, such as Escherichia coli and Klebsiella pneumoniae, ceftazidime demonstrates excellent in vitro activity, although cefotaxime and ceftriaxone may show slightly lower Minimum Inhibitory Concentrations (MICs) against some isolates.[1][7] In contrast, ceftazidime's activity against Gram-positive bacteria, particularly Staphylococcus aureus, is weaker than that of first and second-generation cephalosporins, and also less potent than some other third-generation agents like cefotaxime.[1][3][7][8]
The emergence of extended-spectrum β-lactamases (ESBLs) has challenged the efficacy of third-generation cephalosporins.[9] The combination of ceftazidime with a β-lactamase inhibitor, avibactam, restores its activity against many ESBL-producing and other resistant Gram-negative bacteria.[10][11][12]
Comparative In Vitro Activity: MIC Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for ceftazidime and other cephalosporins against key bacterial pathogens, compiled from various in vitro studies. MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented.
Table 1: In Vitro Activity Against Pseudomonas aeruginosa
| Antibiotic | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Ceftazidime | 331 | - | 4 | [1] |
| Cefoperazone | 331 | - | 16 | [1] |
| Cefotaxime | 331 | - | >32 | [1] |
| Ceftriaxone | 237 | - | >32 | [3] |
| Cefepime | 1005 | - | - | [13] |
| Cefsulodin | 331 | - | 4 | [1] |
Table 2: In Vitro Activity Against Enterobacteriaceae (E. coli, Klebsiella spp., Enterobacter spp.)
| Antibiotic | Organism(s) | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Ceftazidime | Enterobacteriaceae | 237 | - | 0.5 | [3] |
| E. coli, Salmonella, Enterobacter, Proteus | 331 | - | ≤0.25 | [1] | |
| K. pneumoniae, Serratia, Citrobacter | 331 | - | 1-4 | [1] | |
| Cefotaxime | Enterobacteriaceae | - | - | - | [7] |
| E. coli, Salmonella, Enterobacter, Proteus | 331 | - | <0.25 | [1] | |
| Ceftriaxone | Enterobacteriaceae | 237 | - | 0.25 | [3] |
| E. coli, Salmonella, Enterobacter, Proteus | 331 | - | <0.25 | [1] | |
| Cefoperazone | Enterobacteriaceae | - | - | - | [8] |
| Cefepime | Ceftazidime/Cefotaxime-resistant Enterobacteriaceae | 100 | - | - | [14] |
Table 3: In Vitro Activity Against Staphylococcus aureus
| Antibiotic | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Ceftazidime | - | - | - | [3][4] |
| Cefotaxime | - | - | - | [7] |
| Cephalothin | - | - | - | [3] |
Experimental Protocols
The in vitro activity data presented in this guide are primarily derived from antimicrobial susceptibility testing (AST) performed according to standardized methodologies. The most common methods cited in the referenced literature are broth microdilution and agar dilution for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antibiotic that prevents visible growth of the bacteria after a specified incubation period.
Detailed Protocol:
-
Inoculum Preparation: A standardized inoculum is prepared by suspending colonies from an overnight culture plate in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the cephalosporins are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: The microtiter plates containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.[15]
-
Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.[15]
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
-
Quality Control: Reference strains with known MIC values, such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853, are tested concurrently to ensure the accuracy and reproducibility of the results.
Agar Dilution Method
In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into Petri dishes. A standardized inoculum of the test organism is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the antibiotic that inhibits visible growth after incubation.
Visualizing Experimental Workflow
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
References
- 1. The in-vitro activity of ceftazidime compared with that of other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. In-vitro activity of ceftazidime compared with other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of ceftazidime and ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Ceftazidime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative in vitro activity of first, second and third generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative in vitro activities of third-generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceftazidime - Wikipedia [en.wikipedia.org]
- 10. In vitro activity of ceftazidime/avibactam against clinical isolates of ESBL-producing Enterobacteriaceae in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Activity of Ceftazidime-Avibactam against Isolates from Patients in a Phase 3 Clinical Trial for Treatment of Complicated Intra-abdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. journals.asm.org [journals.asm.org]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Stability-Indicating HPLC Methods for Ceftazidime Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Ceftazidime sodium. The information presented is collated from various scientific publications to aid in the selection and implementation of a suitable analytical method for quality control and stability studies.
Comparison of Validated HPLC Methods
The following tables summarize the key validation parameters of different reversed-phase HPLC (RP-HPLC) methods developed for the determination of this compound. These parameters are crucial in assessing the performance and suitability of a method for a specific analytical purpose.
Table 1: Chromatographic Conditions of Various HPLC Methods for this compound Analysis
| Method | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) |
| Method 1 | Hypersil BDS C18 (150 x 4.6mm, 5 µm) | Phosphate buffer (pH 3.0): Acetonitrile: Tetrahydrofuran (60:30:10 v/v/v) | 1.0 | 205 | 3.490[1] |
| Method 2 | Octa Decyl Silane (250mm x 4.6 mm, 5µ) | Orthophosphoric acid: Acetonitrile (53:47 v/v) | 1.0 | PDA | 2.2[2] |
| Method 3 | BDS Hypersil C18 (5 µm, 250 X 4.6 mm ID) | Acetonitrile: 0.02 M potassium dihydrogen phosphate buffer (pH 3.5 with orthophosphoric acid) (80:20 v/v) | 1.0 | 254 | 3.0 |
| Method 4 | Hypersil ODS C-18 | Acetonitrile: Tetrabutyl ammonium hydroxide (pH 5.0 with orthophosphoric acid) (25:75 v/v) | 1.6 | 230 | Not Specified |
| Method 5 | Atlantis dC18 (150 mm X 4.6 mm, 5µm) | Anhydrous sodium acetate-phosphate buffer (pH 7.0): Acetonitrile (60:40, v/v) | 1.5 | 254 | 1.456 |
Table 2: Comparison of Validation Parameters for this compound Quantification by HPLC
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 60-140[1] | 25-150[2] | 50-200 | 125-750 |
| Correlation Coefficient (r²) | 0.999[1] | >0.999 | Not Specified | 0.9997 |
| Accuracy (% Recovery) | 99.91[1] | 99.6[2] | Not Specified | 98.69 ± 0.12 |
| Precision (%RSD) | 0.39 & 0.81[1] | Not Specified | <2 | <2 |
| LOD (µg/mL) | 0.03[1] | 0.34[2] | 0.1309 | Not Specified |
| LOQ (µg/mL) | 0.10[1] | 1.04[2] | 0.3967 | Not Specified |
Alternative Analytical Methods
While HPLC is the most common and robust method for stability-indicating assays of Ceftazidime, other analytical techniques have been explored. These methods can be useful in specific contexts, such as in resource-limited settings or for preliminary analyses.
Table 3: Comparison with Alternative Analytical Techniques
| Technique | Principle | Advantages | Limitations |
| Titrimetry (Acidimetric, Iodometric, Nonaqueous) | Volumetric analysis based on chemical reactions. | Simple, inexpensive, and does not require sophisticated instrumentation.[3] | Less specific and may not be stability-indicating.[3] |
| UV-Visible Spectrophotometry | Measurement of light absorption by the analyte. | Rapid and simple for pure samples.[4] | Lacks specificity in the presence of degradation products and excipients.[4] |
| Infrared (IR) Spectroscopy | Measurement of the absorption of infrared radiation by the sample. | Can be used for quantification in solid state, minimal sample preparation.[5][6] | Less sensitive and selective compared to HPLC.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are generalized protocols for key experiments in a stability-indicating HPLC method validation for this compound, based on common practices reported in the literature.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[7] The following are typical stress conditions applied to this compound:
-
Acid Hydrolysis: A stock solution of Ceftazidime (e.g., 1 mg/mL) is treated with 0.1 N Hydrochloric Acid and incubated at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes). The solution is then neutralized with 0.1 N Sodium Hydroxide before dilution and analysis.[7]
-
Base Hydrolysis: A stock solution of Ceftazidime is treated with 0.1 N Sodium Hydroxide and incubated under similar conditions as acid hydrolysis. The solution is subsequently neutralized with 0.1 N Hydrochloric Acid.[7]
-
Oxidative Degradation: The drug solution is treated with a solution of hydrogen peroxide (e.g., 3-20% H₂O₂) and kept at a controlled temperature for a specified time.[1][7]
-
Thermal Degradation: A solid sample of Ceftazidime is exposed to high temperatures (e.g., 105°C) in a controlled oven for an extended period (e.g., 168 hours). Alternatively, a solution can be heated.[7]
-
Photolytic Degradation: A solid sample or a solution of Ceftazidime is exposed to UV light in a photostability chamber. The exposure should comply with ICH Q1B guidelines, which recommend not less than 1.2 million lux hours and 200 watt-hours per square meter.[7]
Method Validation Protocol
The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is evaluated by analyzing stressed samples and observing the resolution between the Ceftazidime peak and any degradation product peaks.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by preparing a series of at least five concentrations of the Ceftazidime reference standard and plotting the peak area response against the concentration. The correlation coefficient (r²) should be close to 1.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by the recovery of known amounts of Ceftazidime spiked into a placebo mixture at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
-
Repeatability (Intra-day precision): Analysis of multiple samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis on different days, by different analysts, or with different equipment.
-
The precision is expressed as the Relative Standard Deviation (%RSD).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature).
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow of a stability-indicating HPLC method validation and the logical relationship between the different validation parameters.
Caption: Experimental Workflow for HPLC Method Validation.
Caption: Logical Relationship of Validation Parameters.
References
- 1. ijrpb.com [ijrpb.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of High Performance Liquid Chromatography and Three Titrimetric Methods for the Determination of Ceftazidime in Pharmaceutical Formulations [article.sapub.org]
- 4. ijnrd.org [ijnrd.org]
- 5. article.sapub.org [article.sapub.org]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. hmrlabs.com [hmrlabs.com]
- 9. database.ich.org [database.ich.org]
A Comparative Efficacy Analysis of Ceftazidime and Meropenem Against Gram-negative Bacilli
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Ceftazidime, a third-generation cephalosporin, and Meropenem, a carbapenem antibiotic, against clinically significant Gram-negative bacilli. The following sections detail their mechanisms of action, comparative in-vitro activity, and the experimental protocols utilized for these assessments.
Mechanisms of Action and Resistance
Both Ceftazidime and Meropenem exert their bactericidal effects by inhibiting bacterial cell wall synthesis. They achieve this by binding to and inactivating essential penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[1][2][3][4] This disruption of cell wall integrity leads to cell lysis and death.[1][2]
Ceftazidime primarily targets PBP-3, which is involved in septum formation during cell division.[1][4][5] Its chemical structure, featuring a β-lactam ring, mimics the natural substrate of PBPs, allowing for this targeted inhibition.[1][6]
Meropenem exhibits a broader spectrum of activity, with a high affinity for multiple PBPs, including PBP-2 and PBP-3 in Gram-negative bacteria.[2][7][8] This multi-targeted approach contributes to its potent bactericidal activity. Meropenem is also recognized for its stability against many β-lactamases, enzymes produced by bacteria that can inactivate β-lactam antibiotics.[2]
Resistance to these antibiotics in Gram-negative bacilli is a significant clinical concern and primarily occurs through three main mechanisms:
-
Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the β-lactam ring, rendering the antibiotic inactive.[9][10][11]
-
Target Site Modification: Alterations in the structure of PBPs, which reduce the binding affinity of the antibiotic.
-
Reduced Permeability and Efflux: Changes in the bacterial outer membrane, such as the downregulation or mutation of porin channels, limit antibiotic entry.[12][13][14][15] Additionally, efflux pumps can actively transport the antibiotics out of the bacterial cell.[12][15]
Data Presentation: In-Vitro Efficacy
The following tables summarize the in-vitro activity of Ceftazidime and Meropenem against key Gram-negative bacilli, presented as Minimum Inhibitory Concentration (MIC) values. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 1: Comparative Activity against Pseudomonas aeruginosa
| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) |
| Ceftazidime | 2 | 32 | 83.4 |
| Meropenem | 0.5 | 16 | 76.0 - 77.7 |
Data compiled from multiple sources.[16][17][18][19]
Table 2: Comparative Activity against Klebsiella pneumoniae
| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| Ceftazidime | 1 | >32 |
| Meropenem | ≤0.06 | 0.12 |
Data compiled from multiple sources.[20]
Table 3: Comparative Activity against Enterobacter cloacae
| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| Ceftazidime | 0.25 | >32 |
| Meropenem | ≤0.06 | 0.12 |
Data compiled from multiple sources.[21][22]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[23][24][25][26][27][28]
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates
-
Standardized antibiotic stock solutions
-
Spectrophotometer or McFarland standards
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: A suspension of the bacterial isolate is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Antibiotic Dilution: Serial two-fold dilutions of the antibiotics are prepared in CAMHB directly in the wells of the 96-well plate.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) compared to the growth control well.
Time-Kill Assay
This protocol provides a general framework for conducting a time-kill kinetic study.[29][30][31][32][33]
Objective: To assess the bactericidal or bacteriostatic activity of an antibiotic over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., CAMHB)
-
Antibiotic solutions at desired concentrations (e.g., 1x, 4x, 8x MIC)
-
Sterile tubes or flasks
-
Shaking incubator
-
Agar plates for colony counting
-
Neutralizing solution (if required)
Procedure:
-
Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10⁵ to 5 x 10⁶ CFU/mL) is prepared in the broth medium.
-
Exposure: The bacterial suspension is aliquoted into tubes or flasks containing the antibiotic at various concentrations. A growth control (no antibiotic) is included.
-
Incubation and Sampling: The cultures are incubated in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), an aliquot is removed from each culture.
-
Neutralization and Plating: The aliquot is serially diluted in a neutralizing broth or sterile saline to stop the antibiotic's activity. The dilutions are then plated onto agar plates.
-
Colony Counting: After incubation of the plates, the number of colony-forming units (CFU/mL) is determined for each time point and antibiotic concentration.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.
References
- 1. What is the mechanism of Ceftazidime? [synapse.patsnap.com]
- 2. What is the mechanism of Meropenem? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime [pdb101.rcsb.org]
- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Meropenem [pdb101.rcsb.org]
- 8. MEROPENEM – PROPOSED LABEL CHANGES - Multiple Dose Pharmacokinetic Study of Meropenem in Young Infants (<91 days) with Suspected or Complicated Intra-abdominal Infections - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria [frontiersin.org]
- 11. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 12. Adaptive and Mutational Resistance: Role of Porins and Efflux Pumps in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. zsp.com.pk [zsp.com.pk]
- 17. journals.asm.org [journals.asm.org]
- 18. Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Enterobacter species | Johns Hopkins ABX Guide [hopkinsguides.com]
- 22. researchgate.net [researchgate.net]
- 23. EUCAST: MIC Determination [eucast.org]
- 24. food.dtu.dk [food.dtu.dk]
- 25. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 26. webstore.ansi.org [webstore.ansi.org]
- 27. standardsclub.com [standardsclub.com]
- 28. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 30. researchgate.net [researchgate.net]
- 31. emerypharma.com [emerypharma.com]
- 32. nelsonlabs.com [nelsonlabs.com]
- 33. actascientific.com [actascientific.com]
Synergistic Power of Ceftazidime Sodium: A Comparative Guide to Combination Antibiotic Therapy
For Immediate Release
In the ongoing battle against antimicrobial resistance, the strategic combination of existing antibiotics to enhance their efficacy is a cornerstone of modern therapeutic approaches. This guide provides a comprehensive comparison of the synergistic effects of Ceftazidime sodium with other classes of antibiotics, offering researchers, scientists, and drug development professionals a detailed overview of experimental data and methodologies. The focus is on multidrug-resistant organisms, particularly Pseudomonas aeruginosa and Klebsiella pneumoniae, where combination therapy is often critical.
Quantitative Analysis of Synergistic Effects
The synergistic potential of Ceftazidime in combination with various antibiotics has been extensively evaluated using in vitro methods such as the checkerboard assay and time-kill analysis. The Fractional Inhibitory Concentration Index (FICI) is a key metric from checkerboard assays, where a value of ≤ 0.5 typically indicates synergy. Time-kill assays provide a dynamic view of bactericidal activity, with synergy often defined as a ≥ 2-log10 decrease in bacterial colony-forming units (CFU/mL) by the combination compared to the most active single agent.
Ceftazidime-Avibactam (CZA) Combinations
Ceftazidime is frequently combined with Avibactam, a β-lactamase inhibitor, to counteract resistance mechanisms.[1][2] The synergistic activity of this combination with other antibiotics against resistant Gram-negative bacteria is a key area of research.[2][3]
| Combination Partner | Organism | FICI Range | Synergy Rate (%) | Reference |
| Colistin | P. aeruginosa (XDR) | 0.312 - 1.000 | 25% (4/16 isolates) | [4] |
| Fosfomycin | P. aeruginosa (MDR) | ≤ 0.5 | Not specified, synergy observed | [5] |
| Fosfomycin | K. pneumoniae (MBL-producing) | Not specified | 72.7% | [6] |
| Meropenem | K. pneumoniae (KPC-producing) | Not specified | 91.30% | [7] |
| Amikacin | K. pneumoniae (IMP-producing) | Not specified | 58.30% | [7] |
| Aztreonam | K. pneumoniae (MBL-producing) | Not specified | 100.00% | [7] |
XDR: Extensively Drug-Resistant, MDR: Multidrug-Resistant, MBL: Metallo-β-lactamase, KPC: Klebsiella pneumoniae carbapenemase, IMP: Imipenemase.
Ceftazidime and Aminoglycoside Combinations
The combination of Ceftazidime with aminoglycosides like amikacin, gentamicin, and tobramycin has been a long-standing strategy, particularly for P. aeruginosa infections.[8][9][10] The mechanism of synergy is often attributed to the aminoglycoside-mediated disruption of the bacterial outer membrane, which facilitates the entry of Ceftazidime.[11]
| Combination Partner | Organism | Synergy Definition | Outcome | Reference |
| Sisomicin | P. aeruginosa | Clinical Improvement | Better reduction in sputum bacterial count | [8] |
| Amikacin | P. aeruginosa & K. pneumoniae | ≥ 2.15-log10 CFU/mL decrease | Synergistic | [12] |
| Tobramycin | P. aeruginosa | Not specified | Increased efficacy | [13] |
Experimental Protocols
Accurate assessment of antibiotic synergy relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for the checkerboard and time-kill assays.
Checkerboard Assay Protocol
The checkerboard assay is a widely used in vitro method to quantify the synergistic effect of two antimicrobial agents.[14][15][16]
1. Preparation of Materials:
-
96-well microtiter plates.
-
Mueller-Hinton Broth (MHB).
-
Stock solutions of Ceftazidime and the second antibiotic, prepared at a concentration at least double the highest concentration to be tested.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[14]
2. Assay Setup:
-
Dispense 50 µL of MHB into each well of the microtiter plate.[14]
-
Create serial twofold dilutions of Ceftazidime along the rows (ordinate) of the plate.
-
Create serial twofold dilutions of the second antibiotic along the columns (abscissa) of the plate.[14]
-
The final volume in each well after adding the bacterial inoculum should be 100 µL or 200 µL, depending on the specific protocol.[14]
3. Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Incubate the plates at 35-37°C for 16-24 hours.[15]
4. Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The MIC is the lowest concentration that visibly inhibits bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
Calculate the FICI: FICI = FIC of Drug A + FIC of Drug B.[15]
-
Interpretation of FICI values: [14][15]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Assay Protocol
Time-kill assays provide a dynamic assessment of the bactericidal activity of antibiotic combinations over time.[17][18]
1. Preparation of Materials:
-
Culture flasks or tubes with MHB.
-
Stock solutions of the antibiotics.
-
Bacterial culture in the exponential growth phase (log phase).
2. Assay Setup:
-
Prepare flasks containing MHB with the desired concentrations of each antibiotic alone and in combination. Typically, concentrations are based on the MIC of the organism (e.g., 0.5x MIC, 1x MIC, 2x MIC).
-
Include a growth control flask without any antibiotic.
-
Inoculate each flask with the log-phase bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.[17]
3. Incubation and Sampling:
-
Incubate the flasks at 37°C, often with shaking.
-
Collect aliquots from each flask at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).[13]
4. Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in a suitable diluent (e.g., sterile saline).
-
Plate the dilutions onto agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
5. Data Analysis:
-
Plot the log10 CFU/mL versus time for each antibiotic concentration and combination.
-
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
-
Bacteriostatic activity: A < 3-log10 decrease in CFU/mL from the initial inoculum.
-
Mechanisms of Synergy and Signaling Pathways
Understanding the molecular basis of synergy is crucial for the rational design of combination therapies.
Ceftazidime-Avibactam Mechanism of Action
Ceftazidime, a cephalosporin, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking.[19] Avibactam is a non-β-lactam β-lactamase inhibitor that protects Ceftazidime from degradation by a wide range of β-lactamases, including Class A, C, and some Class D enzymes.[5][19] Studies have shown that the combination of Ceftazidime and Avibactam not only disrupts the final stages of peptidoglycan synthesis but also affects earlier cytoplasmic steps and the biogenesis of the outer membrane.[19][20][21] Furthermore, this combination can significantly inhibit central carbon metabolism, including the pentose phosphate pathway and the tricarboxylic acid cycle.[20][21][22]
Caption: Mechanism of action of Ceftazidime-Avibactam.
Synergistic Mechanism of Ceftazidime and Aminoglycosides
The synergy between β-lactams like Ceftazidime and aminoglycosides is a classic example of combination therapy. Aminoglycosides bind to the bacterial outer membrane, causing disruption and increasing its permeability.[11] This enhanced permeability facilitates the entry of Ceftazidime into the periplasmic space, allowing it to reach its target, the PBPs, in higher concentrations, thus leading to a more potent bactericidal effect.
Caption: Synergistic action of Ceftazidime and Aminoglycosides.
Conclusion
The combination of Ceftazidime with other antibiotics, particularly β-lactamase inhibitors and aminoglycosides, demonstrates significant synergistic potential against challenging multidrug-resistant pathogens. The choice of a combination partner should be guided by the specific resistance mechanisms of the infecting organism. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and clinicians working to optimize antibiotic treatment strategies and combat the growing threat of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. [In vitro activity of ceftazidime-avibactam combined with colistin against extensively drug-resistant Pseudomonas aeruginosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceftazidime-Avibactam in Combination With Fosfomycin: A Novel Therapeutic Strategy Against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of ceftazidime-avibactam combined with different antimicrobials against carbapenem-resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceftazidime monotherapy vs. combined therapy in Pseudomonas pulmonary infections in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generating Genotype-Specific Aminoglycoside Combinations with Ceftazidime/Avibactam for KPC-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceftazidime/avibactam alone or in combination with an aminoglycoside for treatment of carbapenem-resistant Enterobacterales infections: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aminoglycoside Concentrations Required for Synergy with Carbapenems against Pseudomonas aeruginosa Determined via Mechanistic Studies and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the Synergy of Ceftazidime-Avibactam in Combination with Meropenem, Amikacin, Aztreonam, Colistin, or Fosfomycin against Well-Characterized Multidrug-Resistant Klebsiella pneumoniae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Minimum Inhibitory Concentration and Time Kill Curve Studies of Tobracef, A Fixed Dose Combination of Ceftazidime and Tobramycin – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 16. Checkerboard Synergy Testing [bio-protocol.org]
- 17. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iosrjournals.org [iosrjournals.org]
- 19. Integrated Transcriptomic and Metabolomic Mapping Reveals the Mechanism of Action of Ceftazidime/Avibactam against Pan-Drug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Integrated Transcriptomic and Metabolomic Mapping Reveals the Mechanism of Action of Ceftazidime/Avibactam against Pan-Drug-Resistant Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Navigating the Landscape of Beta-Lactam Cross-Resistance: A Comparative Guide to Ceftazidime
For Researchers, Scientists, and Drug Development Professionals
The emergence of bacterial resistance to beta-lactam antibiotics poses a significant challenge to global health. Understanding the nuances of cross-resistance between different agents within this class is paramount for effective treatment strategies and the development of new therapeutics. This guide provides an objective comparison of ceftazidime's performance against other beta-lactams in the context of cross-resistance, supported by experimental data and detailed methodologies.
Performance Comparison: Ceftazidime vs. Other Beta-Lactams
Cross-resistance between ceftazidime and other beta-lactams is a complex phenomenon, largely dictated by the specific resistance mechanisms at play. These mechanisms often involve the production of beta-lactamase enzymes, modifications to penicillin-binding proteins (PBPs), changes in outer membrane permeability (porin loss), and the overexpression of efflux pumps.
The following tables summarize minimum inhibitory concentration (MIC) data from various studies, illustrating the susceptibility profiles of ceftazidime and comparator beta-lactams against resistant isolates of Pseudomonas aeruginosa and Klebsiella pneumoniae, two common and challenging Gram-negative pathogens.
Table 1: Comparative MICs against Ceftazidime-Resistant Pseudomonas aeruginosa Isolates
| Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) | Susceptibility Rate (%) | Resistance Mechanisms Implicated |
| Ceftazidime | >32 | >128 | - | Baseline for resistance |
| Ceftazidime-avibactam | 2 | 8 | 95.5 | Overcomes many ESBLs and AmpC; less effective against MBLs.[1][2][3] |
| Ceftolozane-tazobactam | 0.5 | 2 | 93.3 | Effective against many ESBLs and AmpC; stable against efflux.[1] |
| Imipenem-relebactam | 0.25 | 2 | 94.3 | Active against KPC-producing strains and those with AmpC overexpression.[1][3] |
| Meropenem | >8 | >32 | Low | Often compromised by porin loss and MBLs.[4] |
| Piperacillin-tazobactam | >64 | >128 | Low | Hydrolyzed by many beta-lactamases found in resistant strains. |
| Aztreonam | >32 | >64 | Variable | Activity can be restored with avibactam against MBL producers. |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Comparative MICs against Carbapenem-Resistant Klebsiella pneumoniae (CRKP) Isolates
| Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) | Susceptibility Rate (%) | Resistance Mechanisms Implicated |
| Ceftazidime | >64 | >256 | Very Low | Often ineffective due to KPC and other carbapenemases. |
| Ceftazidime-avibactam | ≤1 | 2 | ~99 (KPC/OXA-48) | Highly effective against KPC and OXA-48 producers; not active against MBLs.[5] |
| Meropenem-vaborbactam | ≤0.06 | 0.25 | ~98 (KPC) | Potent against KPC-producing isolates.[6] |
| Imipenem-relebactam | 0.5 | 1 | ~96 (KPC) | Effective against KPC-producing isolates.[7] |
| Meropenem | >8 | >32 | - | Baseline for resistance. |
| Cefepime | 16 | >64 | Low | Generally not effective against CRKP.[8] |
Key Experimental Protocols
The data presented in this guide are derived from standardized antimicrobial susceptibility testing methods. Below are detailed protocols for key experiments used to assess cross-resistance.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is the gold-standard method for determining the MIC of an antibiotic against a bacterial isolate.
-
Preparation of Antibiotic Solutions: Stock solutions of each beta-lactam are prepared and serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial isolates are cultured overnight on an appropriate agar medium. Colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. A growth control (no antibiotic) and a sterility control (no bacteria) are included for quality assurance.
Checkerboard Assay for Synergy and Cross-Resistance Evaluation
The checkerboard assay is used to assess the interaction between two antimicrobial agents, which can reveal synergistic, additive, indifferent, or antagonistic relationships. This can be adapted to evaluate cross-resistance by observing the growth at various concentrations of two drugs.
-
Plate Setup: A 96-well plate is prepared with serial dilutions of antibiotic A along the x-axis and serial dilutions of antibiotic B along the y-axis. This creates a matrix of wells with various combinations of the two drugs.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension as described for the broth microdilution method and incubated under the same conditions.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction: FIC Index = FIC of Drug A + FIC of Drug B Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) And FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Visualizing Resistance Mechanisms and Experimental Workflows
To better understand the complex processes underlying beta-lactam resistance and the methods used to study it, the following diagrams are provided.
References
- 1. Comparative activity of newer β-lactam/β-lactamase inhibitor combinations against Pseudomonas aeruginosa from patients hospitalized with pneumonia in European medical centers in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Comparison of In Vitro Activity of Ceftazidime-Avibactam and Imipenem-Relebactam against Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse modes of ceftazidime/avibactam resistance acquisition in carbapenem-resistant Klebsiella pneumoniae and Pseudomonas aeruginosa from a Chinese intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of ceftazidime-avibactam, meropenem-vaborbactam, and imipenem-relebactam combinations against carbapenemase-producing Enterobacterales in Switzerland - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 1220. Is MIC all that matters? MIC Distributions of Ceftazidime and Cefepime in Ceftriaxone-Resistant E. coli and Klebsiella spp - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Susceptibility of Ceftazidime-Avibactam Against Resistant Enterobacterales: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Enterobacterales, particularly carbapenem-resistant Enterobacterales (CRE), poses a significant global health threat, limiting therapeutic options. Ceftazidime-avibactam, a combination of a third-generation cephalosporin and a novel β-lactamase inhibitor, has emerged as a critical agent in combating these challenging pathogens. This guide provides an objective comparison of the in vitro performance of ceftazidime-avibactam against resistant Enterobacterales, supported by experimental data and detailed methodologies.
Comparative Susceptibility Data
The in vitro efficacy of ceftazidime-avibactam has been extensively evaluated against a variety of resistant Enterobacterales isolates. The following tables summarize the minimum inhibitory concentration (MIC) data and overall susceptibility rates from recent studies, comparing ceftazidime-avibactam with other key antimicrobial agents.
Table 1: In Vitro Activity of Ceftazidime-Avibactam and Comparators Against Carbapenem-Resistant Enterobacterales (CRE) Isolates
| Organism/Resistance Mechanism | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) | Reference |
| All CRE | Ceftazidime-avibactam | ≤1 | >32 | 68.9 | [1][2][3] |
| Amikacin | 4 | >64 | 80.0 | [1][2][3] | |
| Meropenem | 32 | >64 | - | [2] | |
| Colistin | ≤0.5 | >4 | - | [4] | |
| Tigecycline | 1 | 2 | >86 | [4] | |
| KPC-producers | Ceftazidime-avibactam | ≤1 | 2 | 99.3 | [1][2][3] |
| Meropenem-vaborbactam | 0.06 | 0.25 | 97.5 | [5] | |
| OXA-48-like-producers | Ceftazidime-avibactam | ≤1 | 2 | 99.3 | [1][2][3] |
| NDM-producers (MBL) | Ceftazidime-avibactam | >32 | >32 | 0 | [1][2][3] |
| Aztreonam-avibactam | - | - | >86 | [4] | |
| Non-Carbapenemase-Producing CRE | Ceftazidime-avibactam | ≤1 | 8 | 91.4 | [1][2][3] |
MIC₅₀/₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively. KPC: Klebsiella pneumoniae carbapenemase; OXA: Oxacillinase; NDM: New Delhi metallo-β-lactamase; MBL: Metallo-β-lactamase.
Key Findings:
-
Ceftazidime-avibactam demonstrates potent in vitro activity against Enterobacterales producing KPC and OXA-48-like carbapenemases, with susceptibility rates often exceeding 97%.[1][2][3][5]
-
As expected, due to its mechanism of action, ceftazidime-avibactam is not active against metallo-β-lactamase (MBL) producers, such as those carrying NDM genes.[1][2][3]
-
Against non-carbapenemase-producing CRE, ceftazidime-avibactam maintains high susceptibility rates.[1][2][3]
-
In broader comparisons against CRE, amikacin and tigecycline may show higher overall susceptibility rates, though ceftazidime-avibactam is often the most active β-lactam agent.[1][2][3]
Experimental Protocols
Standardized methodologies are crucial for accurate and reproducible in vitro susceptibility testing. The most common methods employed are broth microdilution and disk diffusion, guided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution (BMD)
Broth microdilution is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
Protocol:
-
Preparation of Antimicrobial Solutions: Serial two-fold dilutions of ceftazidime-avibactam (with a fixed concentration of avibactam, typically 4 mg/L) and comparator agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).[7][8][9]
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: The microtiter plates containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension.[6]
-
Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.[6][8]
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[9][10]
Disk Diffusion (Kirby-Bauer Test)
The disk diffusion method is a widely used qualitative or semi-quantitative test to determine the susceptibility of bacteria to antibiotics.[11][12][13]
Protocol:
-
Inoculum Preparation: A bacterial inoculum is prepared to a 0.5 McFarland turbidity standard.[14][15]
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar (MHA) plate to create a bacterial lawn.[11][12]
-
Disk Application: Paper disks impregnated with a standardized amount of the antimicrobial agent (e.g., ceftazidime-avibactam 30/20 µg for CLSI or 10/4 µg for EUCAST) are placed on the surface of the agar.[16][17]
-
Incubation: The plates are inverted and incubated at 35 ± 2°C for 16-20 hours.[15]
-
Result Interpretation: The diameter of the zone of inhibition (where bacterial growth is absent) around each disk is measured in millimeters.[14] The zone diameters are interpreted as "Susceptible," "Intermediate," or "Resistant" according to the established breakpoints from CLSI or EUCAST.[18][19]
Table 2: CLSI and EUCAST Breakpoints for Ceftazidime-Avibactam against Enterobacterales
| Organization | Method | Susceptible | Intermediate | Resistant |
| CLSI | MIC (mg/L) | ≤8/4 | - | ≥16/4 |
| Disk Diffusion (mm) | ≥21 | - | ≤20 | |
| EUCAST | MIC (mg/L) | ≤8 | - | >8 |
| Disk Diffusion (mm) | ≥13 | - | <13 |
(Note: Breakpoints are for ceftazidime/avibactam concentration. Avibactam is at a fixed concentration of 4 mg/L for MIC testing).[7]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Caption: Workflow for Disk Diffusion (Kirby-Bauer) Susceptibility Testing.
This guide provides a comparative overview of the in vitro susceptibility of ceftazidime-avibactam against resistant Enterobacterales. The presented data and methodologies underscore the importance of standardized testing in guiding clinical decisions and informing ongoing drug development efforts in the fight against antimicrobial resistance.
References
- 1. In Vitro Susceptibility to Ceftazidime-Avibactam and Comparator Antimicrobial Agents of Carbapenem-Resistant Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Susceptibility to Ceftazidime-Avibactam and Comparator Antimicrobial Agents of Carbapenem-Resistant Enterobacterales Isolates [mdpi.com]
- 3. In Vitro Susceptibility to Ceftazidime-Avibactam and Comparator Antimicrobial Agents of Carbapenem-Resistant Enterobacterales Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Global susceptibility profiles and potential resistance mechanisms of ceftazidime-avibactam-resistant, non-carbapenemase-producing carbapenem-resistant Enterobacterales: 2020-23 data from the Antimicrobial Testing Leadership and Surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.beckmancoulter.com [media.beckmancoulter.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. microbenotes.com [microbenotes.com]
- 13. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 14. asm.org [asm.org]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. journals.asm.org [journals.asm.org]
- 17. Assessment of Ceftazidime-Avibactam 30/20-μg Disk, Etest versus Broth Microdilution Results When Tested against Enterobacterales Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
Shifting Tides: A Comparative Analysis of Ceftazidime Susceptibility Rates Reveals Evolving Resistance Patterns
A comprehensive review of longitudinal surveillance data indicates a dynamic and concerning trend in bacterial susceptibility to Ceftazidime and its combination agent, Ceftazidime-avibactam. While the addition of avibactam has bolstered efficacy against many multi-drug resistant organisms, emerging resistance mechanisms and regional variations underscore the ongoing challenge in antimicrobial stewardship. This guide synthesizes key findings on susceptibility trends, details the experimental protocols for resistance determination, and illustrates the underlying molecular pathways of resistance.
Global surveillance programs have documented a fluctuating landscape of Ceftazidime susceptibility over the past decade. For instance, data from the Antimicrobial Testing Leadership and Surveillance (ATLAS) programme between 2014 and 2021 showed increasing non-susceptibility rates of Escherichia coli to both meropenem and Ceftazidime-avibactam in Asia, Latin America, and the Africa/Middle East region[1]. Similarly, a study in an Argentinean intensive care unit observed a significant decline in Klebsiella pneumoniae susceptibility to Ceftazidime-avibactam, dropping from 67.9% to 53.5% in the second year following its introduction[2].
For Pseudomonas aeruginosa, another critical pathogen, trends have also been concerning. One study highlighted a 12-17% increase in Ceftazidime resistance in Kuwait over a six-year period[3]. The International Network for Optimal Resistance Monitoring (INFORM) global surveillance program from 2012 to 2016 found that while Ceftazidime-avibactam was the most active agent against Enterobacteriaceae overall, susceptibility of carbapenem-resistant K. pneumoniae and P. aeruginosa to this combination agent decreased over time[4][5][6]. A meta-analysis further quantified this trend, showing a significant increase in the overall resistance proportion of Gram-negative bacteria to Ceftazidime-avibactam from 5.6% in 2015–2020 to 13.2% in 2021–2024[7].
These evolving resistance patterns are largely driven by the acquisition and expression of various resistance mechanisms, most notably β-lactamase enzymes, alterations in outer membrane proteins, and the overexpression of efflux pumps[8][9].
Quantitative Susceptibility Data
The following tables summarize Ceftazidime and Ceftazidime-avibactam susceptibility rates for key Gram-negative pathogens over different time periods, compiled from various surveillance studies.
Table 1: Ceftazidime-avibactam Susceptibility Trends for Klebsiella pneumoniae
| Study / Surveillance Program | Time Period | Region/Country | Isolate Type | Susceptibility Rate (%) | Key Findings |
| Argentine ICU Study[2] | Year 1 post-introduction | Argentina | ICU clinical samples | 67.9 | Initial high susceptibility. |
| Argentine ICU Study[2] | Year 2 post-introduction | Argentina | ICU clinical samples | 53.5 | Significant decrease in susceptibility linked to a rise in blaMBL-KPN. |
| ATLAS Program[6] | 2012 - 2016 | Global | Carbapenem-resistant | 88.4 (2012) -> 81.6 (2016) | A notable decrease in susceptibility over the surveillance period. |
| INFORM Program[4] | 2012 - 2016 | Global (excl. N. America) | All isolates | 97.0 (ESBL-positive) | High overall susceptibility, particularly against ESBL-producing strains. |
Table 2: Ceftazidime/Ceftazidime-avibactam Susceptibility Trends for Escherichia coli
| Study / Surveillance Program | Time Period | Region/Country | Isolate Type | Susceptibility Rate (%) | Key Findings |
| ATLAS Program[1] | 2014 - 2021 | Global | All isolates | Not specified, but non-susceptible rates increased in Asia, Latin America, and Africa/Middle East. | Increasing non-susceptibility to both meropenem and Ceftazidime-avibactam. |
| Indian Council of Medical Research[10] | 2023 | India | Not specified | 19.2 | Low susceptibility rate. |
| Indian Council of Medical Research[10] | 2024 | India | Not specified | 27.5 | Modest improvement in susceptibility from the previous year. |
| INFORM Program[4] | 2012 - 2016 | Global (excl. N. America) | All isolates | 99.5 (ESBL-positive) | Very high susceptibility for ESBL-producing isolates. |
| Study on CTX-M producers[11][12] | Pre-2012 | Not specified | CTX-M-15 producing | ~11 | Low susceptibility based on revised CLSI criteria. |
| Study on CTX-M producers[11][12] | Pre-2012 | Not specified | CTX-M-14 producing | ~93 | High susceptibility based on revised CLSI criteria. |
Table 3: Ceftazidime/Ceftazidime-avibactam Susceptibility Trends for Pseudomonas aeruginosa
| Study / Surveillance Program | Time Period | Region/Country | Isolate Type | Susceptibility Rate (%) | Key Findings |
| Saudi Arabian Hospital Study[3] | 2013 - 2018 | Saudi Arabia | All isolates | Showed a decreasing trend over the six years. | Annual data indicated an increase in ceftazidime resistance in the region. |
| ATLAS Program[6] | 2012 - 2016 | Global | Carbapenem-resistant | 89.6 (2012) -> 72.7 (2016) | A significant decrease in susceptibility over time. |
| INFORM Program[5] | 2012 - 2016 | Global (excl. N. America) | All isolates | 91.5 | High overall susceptibility. |
| INFORM Program[5] | 2012 - 2016 | Global (excl. N. America) | Multidrug-resistant | 68.2 | Lower, yet still significant, susceptibility in MDR isolates. |
Experimental Protocols
The determination of Ceftazidime susceptibility is conducted using standardized laboratory procedures. The most common methods cited in the reviewed literature include broth microdilution, disk diffusion, and gradient diffusion (E-test).
Broth Microdilution (BMD)
This is considered the "gold standard" reference method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic[13][14].
-
Principle: A standardized suspension of the test bacteria is inoculated into a series of wells in a microtiter plate containing serial two-fold dilutions of Ceftazidime (or Ceftazidime-avibactam).
-
Procedure:
-
Prepare a standardized bacterial inoculum (typically 0.5 McFarland standard).
-
Dilute the inoculum to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
-
Interpretation: The MIC value is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on clinical breakpoints established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[2][15].
Disk Diffusion (Kirby-Bauer Test)
This is a widely used, cost-effective method for routine susceptibility testing[16][17].
-
Principle: A paper disk impregnated with a standardized amount of Ceftazidime (e.g., 30 µg) or Ceftazidime-avibactam (e.g., 10/4 µg or 30/20 µg) is placed on an agar plate uniformly inoculated with the test bacterium[2][18]. The antibiotic diffuses from the disk into the agar, creating a concentration gradient.
-
Procedure:
-
A standardized bacterial suspension is swabbed evenly across the surface of a Mueller-Hinton agar plate.
-
The antibiotic disk is applied to the surface of the agar.
-
The plate is incubated at 35°C ± 2°C for 16-20 hours.
-
The diameter of the zone of growth inhibition around the disk is measured in millimeters.
-
-
Interpretation: The zone diameter is interpreted as S, I, or R by comparing it to established zone size breakpoints[17].
Gradient Diffusion (E-test)
This method provides a quantitative MIC value and is a combination of the dilution and diffusion methods[14].
-
Principle: A plastic strip with a predefined, continuous gradient of antibiotic concentrations on one side is placed on an inoculated agar plate.
-
Procedure:
-
An agar plate is inoculated similarly to the disk diffusion method.
-
The E-test strip is applied to the agar surface.
-
After incubation, an elliptical zone of inhibition is formed.
-
The MIC is read where the lower edge of the ellipse intersects the MIC scale on the strip.
-
-
Interpretation: The resulting MIC is interpreted using the same breakpoints as the broth microdilution method[16]. Studies have shown a high categorical agreement between the E-test and the reference BMD method for Ceftazidime-avibactam[14][18].
Visualizing Resistance: Pathways and Workflows
The following diagrams illustrate the mechanisms of Ceftazidime resistance and a typical workflow for antimicrobial susceptibility testing.
References
- 1. Global trends in nonsusceptibility rates of Escherichia coli isolates to meropenem and ceftazidime/avibactam: Data from the Antimicrobial Testing Leadership and Surveillance (ATLAS) programme, 2014-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Change in Klebsiella pneumoniae susceptibility profile after the arrival of ceftazidimeavibactam in an Argentinean intensive care unit: a new ecological landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Longitudinal analysis of the in vitro activity of ceftazidime/avibactam versus Enterobacteriaceae, 2012-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Longitudinal analysis of the in vitro activity of ceftazidime-avibactam vs. Pseudomonas aeruginosa, 2012-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Global trends of ceftazidime–avibactam resistance in gram-negative bacteria: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms underlying bacterial resistance to ceftazidime/avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceftazidime resistance in Pseudomonas aeruginosa is multigenic and complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Why is antimicrobial resistance not just future threat, but a present reality [dtnext.in]
- 11. High rates of susceptibility to ceftazidime among globally prevalent CTX-M-producing Escherichia coli: potential clinical implications of the revised CLSI interpretive criteria [phfscience.nz]
- 12. High rates of susceptibility to ceftazidime among globally prevalent CTX-M-producing Escherichia coli: potential clinical implications of the revised CLSI interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In-vitro Susceptibility Testing Methods for Ceftazidime-avibactam against Carbapenem-resistant Enterobacterales: Comparison with Reference Broth Microdilution Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
- 16. theprofesional.com [theprofesional.com]
- 17. In-vitro susceptibility testing methods for the combination of ceftazidime-avibactam with aztreonam in metallobeta-lactamase producing organisms: Role of combination drugs in antibiotic resistance era - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Comparative Efficacy of Ceftazidime Sodium in Preclinical Animal Infection Models
Introduction
Ceftazidime, a third-generation cephalosporin, is a broad-spectrum beta-lactam antibiotic with potent activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa. Its efficacy is attributed to its ability to inhibit bacterial cell wall synthesis. In preclinical drug development, animal infection models are crucial for evaluating the in vivo efficacy of antimicrobial agents before they advance to clinical trials. These models provide a controlled environment to study the pharmacokinetics and pharmacodynamics of a drug and to compare its performance against established treatments. This guide offers a comparative analysis of Ceftazidime sodium's efficacy against other key antibiotics—namely Meropenem, Imipenem, and Piperacillin-tazobactam—in validated animal infection models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in antimicrobial research.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of this compound in comparison to other antibiotics in murine and rat infection models. The data highlights key performance indicators such as bacterial clearance (log10 CFU reduction) and survival rates.
Table 1: Bacterial Clearance in Murine Thigh Infection Model - Pseudomonas aeruginosa
| Antibiotic | Dosing Regimen (Human-Simulated) | Bacterial Strain | Initial Bacterial Load (log10 CFU/thigh) | 24h Bacterial Load (log10 CFU/thigh) | Change in Bacterial Burden (log10 CFU/thigh) |
| Ceftazidime | 2g IV q8h (2h infusion) | P. aeruginosa (GES-5 clinical) | ~7.0 | Growth | Growth |
| Ceftazidime/avibactam | 2.5g IV q8h (2h infusion) | P. aeruginosa (GES-5 clinical) | ~7.0 | < 6.0 | >1 log10 kill |
| Meropenem | 2g IV q8h (3h infusion) | P. aeruginosa (GES-5 clinical) | ~7.0 | Growth | Growth |
| Ceftazidime | 2g IV q8h (2h infusion) | P. aeruginosa (GES-15 clinical) | ~7.0 | Growth | Growth |
| Ceftazidime/avibactam | 2.5g IV q8h (2h infusion) | P. aeruginosa (GES-15 clinical) | ~7.0 | Growth | Reduced Effectiveness |
| Meropenem | 2g IV q8h (3h infusion) | P. aeruginosa (GES-15 clinical) | ~7.0 | < 6.0 | >1 log10 kill |
Data synthesized from a study evaluating human-simulated exposures in a murine thigh infection model.[1]
Table 2: Bacterial Clearance in Rat Pneumonia Model - Enterobacter cloacae
| Antibiotic | Dosing Regimen | Bacterial Strain | Initial Bacterial Load (log10 CFU/g) | 60h Bacterial Load (log10 CFU/g) | Outcome |
| Ceftazidime | Human-simulated 2g IV dose | E. cloacae NOR-1 | >6.0 | Significantly Decreased | Effective |
| Imipenem | Human-simulated 1g IV dose | E. cloacae NOR-1 | >6.0 | No Decrease | Ineffective |
| Meropenem | Human-simulated 1g IV dose | E. cloacae NOR-1 | >6.0 | No Decrease | Ineffective |
| Cefepime | Human-simulated 2g IV dose | E. cloacae NOR-1 | >6.0 | Significantly Decreased | Effective |
This table is based on a study in a rat model of pneumonia. Note that while this study did not use P. aeruginosa or K. pneumoniae, it provides a valuable comparison of Ceftazidime against carbapenems in a lung infection model.
Experimental Methodologies
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are methodologies for two common animal infection models used to assess antibiotic efficacy.
Neutropenic Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antibiotics against localized soft tissue infections.
-
Animal Model: Female ICR (CD-1) mice, typically 5-6 weeks old, are used.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days before infection and 100 mg/kg one day before infection.
-
Infection: A bacterial suspension, for instance of Pseudomonas aeruginosa, is prepared to a concentration of approximately 10^7 CFU/mL. A 0.1 mL volume of this suspension is injected into the thigh muscle of each mouse.
-
Treatment: Antibiotic therapy is initiated at a specified time post-infection, often 2 hours. The antibiotics are typically administered subcutaneously or intravenously to simulate human pharmacokinetic profiles.
-
Assessment of Efficacy: At 24 hours post-infection, mice are euthanized. The infected thigh muscle is excised, weighed, and homogenized in a sterile buffer (e.g., phosphate-buffered saline). Serial dilutions of the homogenate are plated on appropriate agar media to determine the number of colony-forming units (CFU) per gram of tissue. The change in bacterial load from the start of therapy is calculated to determine the antibiotic's efficacy.
Rat Lung Infection Model
This model is employed to assess the efficacy of antibiotics in treating pneumonia.
-
Animal Model: Wistar rats are commonly used for this model.
-
Induction of Anesthesia: Animals are anesthetized to allow for intratracheal inoculation.
-
Infection: A bacterial suspension is prepared in a semi-solid medium like agar. A small volume of this inoculum is instilled directly into the lungs via a nonsurgical intratracheal intubation method. This technique ensures a consistent and reproducible lung infection.
-
Treatment: Antibiotic treatment is initiated at a predetermined time after infection. The route and frequency of administration are designed to mimic human therapeutic regimens.
-
Efficacy Evaluation: At a defined endpoint (e.g., 48 or 96 hours post-infection), the animals are euthanized. The lungs are aseptically removed, homogenized, and serially diluted for CFU enumeration on agar plates. The reduction in bacterial count in the lungs of treated animals compared to a control group indicates the efficacy of the antibiotic.
Visualizations
The following diagrams illustrate the experimental workflow for assessing antibiotic efficacy in an animal model and the logical relationship of Ceftazidime's efficacy in comparison to its alternatives.
References
A Head-to-Head Comparison of Ceftazidime Sodium Formulations: A Guide for Researchers and Drug Development Professionals
An in-depth analysis of various Ceftazidime sodium formulations, including novel combination therapies, generic versus branded products, and different salt forms. This guide provides a comprehensive overview of their stability, efficacy, and impurity profiles, supported by experimental data and detailed methodologies to inform research and development decisions.
Ceftazidime, a third-generation cephalosporin antibiotic, remains a critical tool in the infectious disease armamentarium, particularly against Pseudomonas aeruginosa. Over the years, various formulations of this compound have been developed to enhance its clinical utility, stability, and efficacy against increasingly resistant pathogens. This guide offers a head-to-head comparison of these formulations, presenting key data in a structured format to aid researchers, scientists, and drug development professionals in their work.
I. Comparative Stability of Reconstituted this compound Solutions
The stability of reconstituted ceftazidime is a critical factor for its clinical administration, especially in settings requiring prolonged infusions. Studies have shown that the stability is influenced by the diluent, storage temperature, and the specific formulation.
A key concern with ceftazidime stability is its degradation into byproducts, most notably pyridine, which can compromise the product's safety and efficacy. Research indicates that ceftazidime's degradation is temperature-sensitive.[1] For instance, in aqueous solutions, significant decomposition is observed compared to its solid state, underscoring the need for appropriate storage and handling after reconstitution to prevent loss of effectiveness.[2]
Table 1: Stability of Reconstituted this compound Formulations
| Formulation/Diluent | Concentration | Storage Condition | Stability Duration (>90% concentration) | Key Findings | Reference |
| Ceftazidime pentahydrate with sodium carbonate in Water for Injection | 95-280 mg/mL | 25°C (Room Temperature) | 18 hours | Stability aligns with manufacturer's recommendations.[3] | [3] |
| Ceftazidime pentahydrate with sodium carbonate in Water for Injection | 95-280 mg/mL | 4°C | 7 days | Strict temperature control is crucial for maintaining stability.[3] | [3] |
| Ceftazidime in 0.9% Sodium Chloride | 1 mg/mL | 25°C (Room Temperature) | 72 hours | Stable for an extended period at ambient temperature.[4][5] | [4],[5] |
| Ceftazidime in 0.9% Sodium Chloride | 1 mg/mL | 4°C | 17 days | Refrigeration significantly extends stability.[4][5] | [4],[5] |
| Ceftazidime in 0.9% Sodium Chloride | 1 mg/mL | -20°C | 60 days | Freezing provides long-term stability.[4][5] | [4],[5] |
| Ceftazidime in Balanced Salt Solution | 1 mg/mL | 25°C (Room Temperature) | 72 hours | Similar stability profile to 0.9% Sodium Chloride.[4][5] | [4],[5] |
| Ceftazidime in Balanced Salt Solution | 1 mg/mL | 4°C | 17 days | Refrigeration offers substantial stability enhancement.[4][5] | [4],[5] |
| Ceftazidime in Balanced Salt Solution | 1 mg/mL | -20°C | 60 days | Long-term stability is achievable with freezing.[4][5] | [4],[5] |
| Ceftazidime in 5% Dextrose | 40 mg/mL | 20°C and 35°C | Degrades faster in PVC and PP bags than glass bottles | Container type impacts stability, with glass being the most protective. | [6] |
| Ceftazidime/Avibactam in 0.9% Sodium Chloride | Up to 6000 mg/1500 mg in 240 mL | 32°C (In-use) | >12 hours (within ≤10% degradation) | Does not meet the stricter ≤5% degradation limit for 24h continuous infusion in some jurisdictions.[7] | [7] |
Experimental Protocol: HPLC Method for Stability Testing
A common method for assessing the stability of ceftazidime formulations is High-Performance Liquid Chromatography (HPLC).
II. Ceftazidime-Avibactam: A Combination to Combat Resistance
The emergence of β-lactamase-producing bacteria has significantly challenged the efficacy of many cephalosporins. Ceftazidime-avibactam, a combination of ceftazidime with a novel non-β-lactam β-lactamase inhibitor, was developed to address this issue. Avibactam restores the activity of ceftazidime against many ceftazidime- and carbapenem-resistant Enterobacteriaceae and Pseudomonas aeruginosa.[8]
Clinical studies have demonstrated the superiority of ceftazidime-avibactam over other treatment regimens for infections caused by carbapenem-resistant Klebsiella pneumoniae.[9][10] Patients treated with ceftazidime-avibactam showed higher rates of clinical success and survival.[9] However, the debate between monotherapy with ceftazidime-avibactam versus combination therapy with other antibiotics is ongoing. Meta-analyses suggest that for carbapenem-resistant Gram-negative pathogen infections, ceftazidime-avibactam-based combination therapy may not offer additional benefits in terms of mortality or clinical success compared to monotherapy.[11][12]
Table 2: Efficacy of Ceftazidime-Avibactam vs. Comparators for Carbapenem-Resistant Klebsiella pneumoniae Bacteremia
| Treatment Regimen | Clinical Success Rate | 90-Day Survival Rate | Key Findings | Reference |
| Ceftazidime-Avibactam | Higher than comparators | Higher than comparators | Significantly better outcomes compared to other regimens. | [9] |
| Carbapenem + Aminoglycoside | Lower than Ceftazidime-Avibactam | Lower than Ceftazidime-Avibactam | [9] | |
| Carbapenem + Colistin | Lower than Ceftazidime-Avibactam | Trend towards lower survival than Ceftazidime-Avibactam | [9] |
III. This compound Carbonate vs. Ceftazidime Arginine
Different salt formulations of ceftazidime have been developed, primarily to improve handling and administration. A prospective randomized trial compared the efficacy and safety of this compound carbonate with a newer arginine formulation in febrile neutropenic patients.
The study found no significant difference in clinical or bacteriological cure rates between the two formulations.[13] The arginine formulation was, however, noted to be easier to handle.[13]
Table 3: Comparison of this compound Carbonate and Ceftazidime Arginine
| Formulation | Clinical Cure Rate | Bacteriological Cure Rate | Key Findings | Reference |
| This compound Carbonate | 91% | 87% | Effective and safe as empirical monotherapy. | [13] |
| Ceftazidime Arginine | 83% | 81% | As effective and safe as the sodium carbonate formulation, with improved handling. | [13] |
IV. Generic vs. Branded Ceftazidime Formulations
The use of generic drugs is a cost-saving measure in healthcare, but questions regarding their equivalence to branded products often arise. Studies comparing generic and branded ceftazidime formulations have been conducted to address these concerns.
An in vitro study comparing a generic and three branded formulations of ceftazidime against a standard strain of Pseudomonas aeruginosa found no significant differences in their activity.[14][15] The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were similar for all tested products.[14] Furthermore, a bioequivalence study in healthy Thai volunteers demonstrated that the tested generic ceftazidime preparation was bioequivalent to the reference branded product when administered intramuscularly.[16]
Table 4: In Vitro Activity and Bioequivalence of Generic and Branded Ceftazidime
| Study Type | Formulations Compared | Key Parameters | Results | Reference |
| In Vitro Activity | One generic vs. three branded | MIC and MBC against P. aeruginosa | No significant difference in in vitro activity. | [14] |
| Bioequivalence | Generic (Forzid®) vs. Branded (Fortum®) | Cmax, AUC | The two preparations are statistically bioequivalent. | [16] |
Experimental Protocol: MIC and MBC Determination
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of different ceftazidime formulations.
V. Impurity Profiling of Ceftazidime Formulations
Impurities in pharmaceutical products can arise from the manufacturing process, degradation, or storage conditions and can potentially affect the safety and efficacy of the drug.[17] For ceftazidime, impurities can include related compounds from synthesis and degradation products from hydrolysis.[17]
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful analytical techniques used to detect and quantify impurities in ceftazidime formulations.[17] One identified impurity is the methyl ester of ceftazidime.[18]
Conclusion
The landscape of ceftazidime formulations is evolving, driven by the need for enhanced stability, improved clinical efficacy against resistant organisms, and cost-effective therapeutic options. The data presented in this guide highlights that while different formulations may offer advantages in specific contexts—such as the improved handling of the arginine salt or the enhanced spectrum of ceftazidime-avibactam—the fundamental parameters of stability and bioequivalence are often comparable between branded and generic products. For researchers and drug development professionals, a thorough understanding of the comparative data and the underlying experimental methodologies is crucial for the rational design of new formulations and the effective clinical application of existing ones.
References
- 1. e-opat.com [e-opat.com]
- 2. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 3. Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of low-concentration ceftazidime in 0.9% sodium chloride injection and balanced salt solutions in plastic syringes under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the stability of ceftazidime/avibactam in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy utilizing a national stability protocol framework - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Ceftazidime-Avibactam Is Superior to Other Treatment Regimens against Carbapenem-Resistant Klebsiella pneumoniae Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ceftazidime-Avibactam Therapy Versus Ceftazidime-Avibactam-Based Combination Therapy in Patients With Carbapenem-Resistant Gram-Negative Pathogens: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Ceftazidime-Avibactam Therapy Versus Ceftazidime-Avibactam-Based Combination Therapy in Patients With Carbapenem-Resistant Gram-Negative Pathogens: A Meta-Analysis [frontiersin.org]
- 13. This compound carbonate versus ceftazidime arginine as empirical monotherapy in febrile neutropenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Comparison Of Generic And Branded Formulations Of Ceftazidime Using Standard Strain Of Pseudomonas | National Journal of Integrated Research in Medicine [nicpd.ac.in]
- 16. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 17. veeprho.com [veeprho.com]
- 18. jfda-online.com [jfda-online.com]
Safety Operating Guide
Proper Disposal of Ceftazidime Sodium: A Guide for Laboratory Professionals
The safe and compliant disposal of ceftazidime sodium is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to minimize environmental contamination and ensure a safe working environment. This guide provides a comprehensive overview of the procedures for the proper disposal of this compound, in line with established safety and regulatory standards.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste, including this compound, is regulated by various agencies, including the Environmental Protection Agency (EPA).[1][2] A key principle is the proper segregation of hazardous and non-hazardous waste. While ceftazidime is not universally classified as a hazardous waste, certain antibiotics can be, and it is crucial to consult local and institutional guidelines.[2] The EPA's Subpart P rule specifically prohibits the flushing of hazardous waste pharmaceuticals down drains in healthcare facilities.[1][3]
Incineration is the preferred method for the disposal of pharmaceutical waste products.[4] Biologically contaminated materials, such as those that may have come into contact with this compound in a research setting, should also be incinerated.[4] It is imperative to avoid releasing these materials into the environment.[4][5]
Step-by-Step Disposal Procedures for this compound
The following table outlines the procedural steps for the proper disposal of this compound in a laboratory or research setting.
| Step | Procedure | Key Considerations |
| 1. Personal Protective Equipment (PPE) | Before handling this compound waste, ensure appropriate PPE is worn, including gloves, eye protection, and a lab coat.[5] | Avoid breathing dust from powdered forms of ceftazidime.[4][5] |
| 2. Waste Segregation | Segregate this compound waste from other waste streams. Use designated, clearly labeled, and sealed containers.[5] | Follow institutional guidelines for categorizing pharmaceutical waste (e.g., hazardous vs. non-hazardous).[6] |
| 3. Spill Management | In case of a spill, contain the material immediately. For solid spills, use a method that avoids dust generation, such as a damp cloth or a filtered vacuum.[5] | Place all cleanup materials into a sealed, appropriately labeled container for disposal.[5] Prevent entry into sewers and public waters.[4] |
| 4. Containerization | Place all this compound waste, including empty vials and contaminated materials, into a closable, puncture-resistant, and leak-proof container.[4] | The container must be appropriately labeled as pharmaceutical waste.[4] |
| 5. Final Disposal | Dispose of the container in accordance with local, regional, national, and international regulations.[4][5] | The preferred method of disposal is incineration through a licensed medical waste disposal service.[1][4] Do not dispose of this compound waste into sewers or drains.[3][4] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 4. wgcriticalcare.com [wgcriticalcare.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. luriechildrens.org [luriechildrens.org]
Safeguarding Researchers: A Comprehensive Guide to Handling and Disposing of Ceftazidime Sodium
Essential protocols for the safe laboratory management of the cephalosporin antibiotic, Ceftazidime sodium, are outlined below to ensure the safety of researchers, scientists, and drug development professionals. This guide provides immediate, actionable information on personal protective equipment, operational handling, and waste disposal.
This compound, a widely used beta-lactam antibiotic, requires careful handling due to its potential to cause allergic skin reactions, serious eye irritation, and respiratory sensitization.[1][2] Adherence to stringent safety protocols is paramount to mitigate these risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound, particularly in its powdered form, to prevent exposure through inhalation, dermal contact, and eye contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and potential allergic reactions.[2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles and splashes.[2] |
| Body Protection | Laboratory coat or protective clothing | To prevent contamination of personal clothing.[2] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or in cases of inadequate ventilation to prevent inhalation.[1][2] |
It is important to note that based on available Safety Data Sheets, there are no established occupational exposure limits (OELs) for this compound from major regulatory agencies.[3]
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following step-by-step protocol should be followed:
-
Preparation :
-
Handling the Powder :
-
Preparing Solutions :
-
When preparing solutions, add the diluent to the powder slowly to minimize aerosolization.
-
Keep containers securely sealed when not in use.[4]
-
-
Post-Handling Procedures :
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and the development of antibiotic resistance.[5][6] Antibiotic waste should be treated as chemical waste.[5]
-
Waste Segregation and Collection :
-
High-Concentration Waste : Unused or expired this compound powder and concentrated stock solutions are considered hazardous chemical waste.[5] They must be collected in a designated, sealed, and clearly labeled waste container.
-
Low-Concentration Waste : Dilute solutions (e.g., from cell culture media) and contaminated consumables (e.g., gloves, pipette tips, vials) should also be collected in a designated, leak-proof container labeled for antibiotic waste.[7]
-
Sharps : Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container.
-
-
Chemical Deactivation (Optional but Recommended) :
-
Beta-lactam antibiotics like Ceftazidime can be chemically inactivated through alkaline hydrolysis.[8][9]
-
Procedure : A 1 M sodium hydroxide solution can be used to hydrolyze and inactivate the beta-lactam ring, rendering the antibiotic inactive.[9] This procedure should be carried out in a fume hood with appropriate PPE. The resulting solution should still be disposed of as chemical waste.
-
-
Final Disposal :
-
Never dispose of this compound waste down the drain.[10]
-
All collected waste containers should be disposed of through the institution's hazardous waste management program, which typically involves high-temperature incineration.[7]
-
Follow all local, state, and federal regulations for pharmaceutical waste disposal.
-
Workflow for Handling and Disposal of this compound
References
- 1. neogen.com [neogen.com]
- 2. wgcriticalcare.com [wgcriticalcare.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. brinemining.ntua.gr [brinemining.ntua.gr]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance | MDPI [mdpi.com]
- 10. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
